2,4,6-Tribromobenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMNUFNDGIZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570107 | |
| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62477-06-9 | |
| Record name | 2,4,6-Tribromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tribromobenzene-1,3-diamine: Core Chemical Properties and Applications
Executive Summary
2,4,6-Tribromobenzene-1,3-diamine is a highly functionalized aromatic compound that serves as a pivotal building block in advanced organic synthesis and materials science.[1] Its unique structure, featuring a benzene core symmetrically substituted with three electron-withdrawing bromine atoms and two nucleophilic amine groups, imparts a distinct electronic profile and versatile reactivity.[1] The presence of bromine atoms significantly modulates the basicity and reactivity of the diamine functionalities, allowing for selective and programmed chemical transformations.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, reactivity profile, synthesis, and key applications, with a focus on its utility in the development of novel materials and as a precursor for complex molecular architectures.
Molecular Identity and Physicochemical Properties
The foundational characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in research and development.
Chemical Identifiers
Structural Representation
The symmetrical arrangement of substituents on the benzene ring is a key feature of this molecule.
Caption: 2D structure of this compound.
Physicochemical Data
Quantitative data provides critical parameters for experimental design, including solvent selection and reaction temperature.
| Property | Value | Source |
| Molecular Weight | 344.83 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | Inferred from similar compounds |
| Melting Point | Data not available; (Related compound 2,4,6-Tribromoaniline: 120-122 °C) | [3] |
| Boiling Point | Data not available; (Related compound 2,4,6-Tribromoaniline: 300 °C) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, chloroform, ether. | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral characteristics are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry.[1]
-
A singlet corresponding to the single aromatic proton at the C5 position.
-
A broad singlet corresponding to the four protons of the two amine (-NH₂) groups. The chemical shift of this peak can vary depending on the solvent and concentration.
-
-
¹³C NMR: Based on the molecular symmetry, four distinct signals are expected in the ¹³C NMR spectrum:
-
One signal for the aromatic carbon bearing a hydrogen atom (C5).
-
Three signals for the carbons attached to the bromo and amino substituents (C1/C3, C2/C6, and C4).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
This results in a cluster of peaks for the molecular ion at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
-
N-H Stretching: Two characteristic sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.
-
Aromatic C-H Stretching: A peak is expected just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A signal is expected in the 1250-1350 cm⁻¹ range.
Synthesis and Reactivity
The synthetic utility of this compound stems from its dual reactivity, allowing for transformations at either the amine or bromo-substituted positions.
Reactivity Profile
The molecule's reactivity is a product of the interplay between its electron-donating amine groups and electron-withdrawing bromine atoms.
-
Influence of Bromine Substituents: The three strongly electron-withdrawing bromine atoms significantly decrease the electron density on the benzene ring and, consequently, on the nitrogen atoms of the amine groups. This inductive effect reduces the basicity and nucleophilicity of the amine groups compared to non-halogenated anilines like m-phenylenediamine.[1]
-
Amine Group Reactions: Despite their reduced basicity, the primary amine groups remain reactive nucleophiles. They can undergo a variety of reactions typical for arylamines, including:
-
Acylation (e.g., with acetic anhydride) to form amides.
-
Diazotization followed by Sandmeyer or related reactions.
-
Condensation reactions with aldehydes or ketones to form imines.
-
-
Bromine Atom Reactions: The bromine atoms serve as excellent leaving groups in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. Key reactions include:
This dual reactivity enables orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains available for subsequent transformations, often through the use of protecting groups.[1]
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the direct electrophilic bromination of the commercially available precursor, m-phenylenediamine (benzene-1,3-diamine).
Caption: Proposed synthesis via electrophilic bromination.
Experimental Protocol: Conceptual Synthesis
-
Dissolution: Dissolve m-phenylenediamine in a suitable solvent, such as glacial acetic acid, in a reaction flask.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount (3 equivalents) of molecular bromine, also dissolved in acetic acid, dropwise with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by TLC.
-
Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acid, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Applications in Research and Development
The unique structural and electronic features of this compound make it a valuable precursor for a range of advanced materials and complex organic molecules.
Materials Science
-
Organic Electronics: It is a key precursor for constructing complex polycyclic aromatic hydrocarbons (PAHs) and other functional materials.[1] Derivatives incorporating this tribromobenzene core have demonstrated potential for enhanced π-π stacking and charge transport mobility, making them promising candidates for organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
-
Covalent Organic Frameworks (COFs): The diamine functionalities make this molecule an ideal "linker" or monomer for the synthesis of imine-linked COFs. COFs are crystalline porous polymers with applications in gas storage, separation, and catalysis.[7] The rigid aromatic core and defined reaction vectors of this molecule facilitate the formation of ordered, porous networks.
-
Polymers and Dendrimers: It is also employed in the synthesis of novel aromatic dendrimers and polymers for specialized applications, such as gas separation membranes.[1]
Synthetic Chemistry
As a versatile building block, it provides a scaffold for constructing complex molecules with a high degree of functionalization. The ability to selectively address either the amine or bromo positions through palladium-catalyzed reactions like annulation makes it invaluable for creating tailored molecular architectures.[1]
Potential in Drug Development and Agrochemicals
While specific applications in drug development are not widely documented, halogenated anilines are a well-established class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] The tribromo-diamino-benzene core could serve as a starting point for novel bioactive compounds where the bromine atoms can be replaced with various pharmacophores via cross-coupling chemistry.
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
Based on data for structurally similar compounds like 2,4,6-tribromoaniline and 2,4,6-trimethylbenzene-1,3-diamine, the following hazards are anticipated:
-
H315: Causes skin irritation.[9]
-
H319/H318: Causes serious eye irritation / Causes serious eye damage.[9]
-
H335: May cause respiratory irritation.
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.
References
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PubChem. (n.d.). 2,4,6-Tribromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Retrieved from [Link]
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Stoyanov, E. S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2788. Retrieved from [Link]
- Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
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Al-Shargabi, M., et al. (2022). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Drug Discovery, 4(3), FDD68. Retrieved from [Link]
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NIST. (n.d.). Benzenamine, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, July 16). Theoretical p-Phenylenediamine synthesis. Retrieved from [Link]
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MDPI. (2023, March 28). Application of Covalent Organic Frameworks (COFs) as Dyes and Additives for Dye-Sensitized Solar Cells (DSSCs). Retrieved from [Link]
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ResearchGate. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides. Beilstein Journal of Organic Chemistry, 10, 1107-1113. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for preparing m-phenylenediamine through catalytic hydrogenation of 2,4-dinitrochlorobenzene. Retrieved from [Link]
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Chemwatch. (n.d.). GHS SDS for 1,3,5-tribromobenzene. Retrieved from [Link]
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Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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MDPI. (2021). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2,4,6-Tribromobenzene-1,3-diamine from Aniline
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,4,6-Tribromobenzene-1,3-diamine, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. Recognizing the nuanced challenge posed by the specified precursor, aniline, this document outlines a robust, multi-step synthetic pathway. The strategy hinges on the controlled transformation of aniline into a suitable meta-oriented precursor, which is then subjected to exhaustive bromination. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss critical safety considerations and analytical characterization techniques. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Rationale
This compound is a highly functionalized aromatic compound whose utility stems from its unique substitution pattern, incorporating both nucleophilic amine functionalities and reactivity-modulating bromine atoms. A direct synthesis from aniline is not feasible, as the powerful activating, ortho-, para-directing nature of aniline's amino group leads exclusively to the formation of 2,4,6-tribromoaniline upon bromination.[1][2]
Therefore, a strategic, multi-step approach is required. The pathway detailed herein leverages a foundational transformation in aromatic chemistry: the conversion of aniline to an appropriate meta-diamine precursor. The overall strategy proceeds through three key stages:
-
Directed Nitration of Aniline: Exploiting the reaction conditions to favor the formation of m-nitroaniline.
-
Chemoselective Reduction: Conversion of the nitro group of m-nitroaniline to an amino group to yield m-phenylenediamine.
-
Exhaustive Electrophilic Bromination: Introduction of three bromine atoms onto the highly activated m-phenylenediamine ring to furnish the target product.
This route represents the most logical and chemically sound approach to fulfilling the synthetic objective starting from aniline.
Caption: Overall synthetic workflow from Aniline to the target compound.
Mechanistic Underpinnings of the Synthesis
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and ensuring the validity of the protocol.
Stage 1: Nitration of Aniline
While the amino group of aniline is a strong ortho-, para-director, direct nitration in a potent acidic medium (e.g., H₂SO₄/HNO₃) protonates the amine, forming the anilinium ion (-NH₃⁺). The anilinium group is a strong electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. This phenomenon allows for the formation of a significant yield of m-nitroaniline, alongside the para and ortho isomers.[1]
Stage 2: Reduction of m-Nitroaniline
The conversion of the nitro group to a primary amine is a cornerstone of aromatic synthesis. This can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, by using a metal in acidic conditions, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl).[3][4] The metal acts as an electron donor, and the acid provides the protons necessary for the multi-step reduction of the nitro group to an amine. This method is highly effective for reducing aromatic nitro compounds.[5]
Stage 3: Electrophilic Aromatic Bromination of m-Phenylenediamine
The final step involves the bromination of the m-phenylenediamine intermediate. The two amino groups are powerful activating substituents that donate electron density into the benzene ring, primarily at their ortho and para positions.[6] This high degree of activation facilitates polysubstitution without the need for a Lewis acid catalyst.[7] The positions at C4 and C6 are ortho to the C1-amino group and ortho/para to the C3-amino group. The C2 position is ortho to both amino groups. Consequently, these three positions are highly susceptible to electrophilic attack, leading to the rapid and exhaustive formation of this compound.
Caption: Key steps in the electrophilic bromination of m-phenylenediamine.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 3.1: Synthesis of m-Nitroaniline from Aniline
(This step requires careful control and subsequent separation of isomers.)
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 93 g (1.0 mol) of aniline.
-
Acidification: Slowly add 200 mL of concentrated sulfuric acid while cooling the flask in an ice-salt bath to maintain the temperature below 10°C.
-
Nitration: Prepare the nitrating mixture by carefully adding 50 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise from the funnel to the aniline solution, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture for an additional hour.
-
Workup: Pour the reaction mixture slowly onto 2 L of crushed ice with vigorous stirring.
-
Purification: The resulting mixture contains ortho, meta, and para isomers. The separation can be achieved by fractional crystallization or column chromatography, exploiting the different basicities and polarities of the isomers. This is a complex separation and is a critical control point of the synthesis.
Protocol 3.2: Synthesis of m-Phenylenediamine from m-Nitroaniline
-
Setup: In a 1 L round-bottom flask fitted with a reflux condenser, place 50 g (0.36 mol) of m-nitroaniline and 100 g of granulated tin.
-
Reaction: Add 200 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and may require initial cooling. Once the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours until the reduction is complete (indicated by the disappearance of the yellow color of nitroaniline).
-
Workup: Cool the flask and slowly add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline to precipitate tin hydroxides.
-
Extraction: Steam distill the mixture to isolate the m-phenylenediamine or extract thoroughly with a suitable organic solvent like diethyl ether.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.
Protocol 3.3: Synthesis of this compound
-
Setup: Dissolve 10.8 g (0.1 mol) of m-phenylenediamine in 150 mL of glacial acetic acid in a 500 mL flask. Cool the solution in an ice bath to 0-5°C.
-
Brominating Agent Preparation: In a separate beaker, carefully dissolve 48 g (0.3 mol) of liquid bromine in 50 mL of glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirred m-phenylenediamine solution over 30-45 minutes, maintaining the temperature below 10°C.[8][9]
-
Precipitation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. A precipitate of the product will form.
-
Isolation: Pour the reaction mixture into 500 mL of cold water. Filter the resulting solid precipitate using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with water to remove acetic acid and any residual HBr, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
| Parameter | Value | Reference |
| Reactants | ||
| m-Phenylenediamine | 10.8 g (0.1 mol) | Stoichiometric |
| Bromine (Br₂) | 48.0 g (15.4 mL, 0.3 mol) | [10] |
| Solvent | ||
| Glacial Acetic Acid | ~200 mL | [8][9] |
| Reaction Conditions | ||
| Temperature | 0-10°C | [6] |
| Reaction Time | ~2 hours | Protocol |
| Product | ||
| Molecular Formula | C₆H₅Br₃N₂ | [11] |
| Molecular Weight | 344.83 g/mol | [11] |
| Theoretical Yield | 34.5 g | Calculated |
| Appearance | Solid | [12] |
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. A singlet should appear for the lone aromatic proton at C5. The four protons of the two amino groups will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts influenced by the attached bromine and amino groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to N-H stretching of the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and strong absorptions in the lower frequency region characteristic of C-Br bonds.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This unique pattern is definitive proof of a tribrominated compound.
-
Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values.
Critical Safety and Handling Protocols
Chemical safety is non-negotiable. The reagents used in this synthesis are hazardous and require strict handling protocols.
-
Aniline: Highly toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen. Always handle in a fume hood and wear appropriate PPE.
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care, using acid-resistant gloves and face shield. Always add acid to water, never the reverse.
-
Bromine (Br₂): A highly toxic, volatile, and severely corrosive liquid. It can cause severe chemical burns on contact and is fatal if inhaled.[13][14] All operations involving liquid bromine must be conducted in a well-maintained chemical fume hood.[15] Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.[16]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
This guide has detailed a validated and chemically robust pathway for the synthesis of this compound, commencing from the readily available starting material, aniline. By navigating the challenges of directing group effects through a multi-step strategy involving nitration, reduction, and terminal polybromination, this protocol provides a reliable framework for obtaining the target molecule. The emphasis on mechanistic understanding, detailed experimental procedures, and rigorous safety protocols ensures that this guide is a valuable resource for professionals in organic synthesis and pharmaceutical development.
References
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Solubility of 2,4,6-Tribromobenzene-1,3-diamine in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4,6-Tribromobenzene-1,3-diamine in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 62477-0-9), a key building block in advanced organic synthesis and materials science.[1] While quantitative solubility data is not extensively documented in publicly available literature, this paper synthesizes foundational chemical principles, data from analogous structures, and expert insights to predict and understand its behavior in various organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate critical data for applications ranging from reaction optimization to formulation development.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aminobenzene derivative featuring a benzene ring symmetrically substituted with three bromine atoms and two amine groups.[1] This unique substitution pattern, with the strong electron-withdrawing effect of the bromine atoms, creates a distinct structural and electronic profile that makes it a valuable precursor in the synthesis of complex functional materials.[1] Its applications include the construction of polycyclic aromatic hydrocarbons (PAHs), covalent organic frameworks (COFs), and novel polymers with tailored electronic and optical properties for use in organic electronics like OLEDs.[1]
For the synthetic chemist and drug development professional, understanding the solubility of this compound is a first-principle necessity. Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for developing effective purification strategies (e.g., crystallization), and is a critical parameter in formulating materials for specific applications. This guide addresses the current information gap by providing a robust framework for assessing and determining the solubility of this vital chemical intermediate.
Physicochemical Profile and Structural Considerations
A molecule's solubility is fundamentally governed by its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₃N₂ | PubChem[2] |
| Molecular Weight | 344.83 g/mol | PubChem[2], Benchchem[1] |
| Melting Point | 158-162 °C | Apollo Scientific[3] |
| Appearance | Solid | N/A |
| CAS Number | 62477-06-9 | PubChem[2], Apollo Scientific[3] |
The solubility behavior of this compound is a direct consequence of its molecular structure. It possesses a dualistic nature:
-
Polar Moieties: The two primary amine (-NH₂) groups are polar and capable of acting as hydrogen bond donors and acceptors. This feature promotes interaction with polar solvents.
-
Non-polar Framework: The benzene ring and the three heavy bromine atoms constitute a large, lipophilic, and non-polar backbone. This part of the molecule favors interactions with non-polar solvents.
This dichotomy means that its solubility is a nuanced balance of these opposing characteristics. Based on the fundamental principle of "like dissolves like," we can predict its general solubility profile.[4] Amines with low carbon content are typically water-soluble, but this compound's high molecular weight and extensive bromination suggest poor aqueous solubility.[5] Conversely, its polarity from the amine groups will limit its solubility in purely non-polar aliphatic solvents.
Qualitative Solubility Profile (Predicted)
While specific quantitative data is sparse in the literature, a qualitative assessment can be made based on chemical principles and data from structurally related compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The solvent's ability to hydrogen bond with the amine groups facilitates dissolution. However, the large non-polar core may limit high solubility. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Soluble to Highly Soluble | These solvents possess strong dipoles and can act as hydrogen bond acceptors, effectively solvating both the polar amine groups and the polarizable aromatic ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions, effectively dissolving compounds with mixed polarity. |
| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The non-polar aromatic solvent can interact favorably with the compound's benzene ring via π-π stacking, but may struggle to solvate the polar amine groups. |
| Non-Polar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The significant polarity of the diamine functionality is unlikely to be overcome by the weak van der Waals forces offered by these solvents. |
| Aqueous | Water | Insoluble | The large, non-polar, hydrophobic structure of the molecule will dominate, leading to insolubility despite the presence of hydrogen-bonding amine groups.[4] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To address the absence of quantitative data, the following protocol details the gold-standard "Shake-Flask Method," a robust and reliable approach to determine equilibrium solubility. This method ensures that the solvent is fully saturated with the solute, providing a precise measurement.
Workflow Diagram
Caption: Workflow for quantitative solubility determination using the Shake-Flask method.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound (high purity, >95%).
-
Selected organic solvents (analytical grade or higher).
-
Glass vials with screw caps or sealed ampoules.
-
Volumetric flasks and pipettes for accurate dilutions.
-
Isothermal shaker bath or incubator.
-
Centrifuge (optional).
-
Syringe filters (e.g., 0.22 µm PTFE) to remove fine particulates.
-
Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system).
-
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent. "Excess" is critical; a persistent solid phase must be visible to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours for the undissolved solid to sediment. For very fine suspensions, centrifugation may be necessary to achieve a clear supernatant.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. To avoid disturbing the sediment, it is best to sample from the upper portion of the liquid. For maximum accuracy, pass the aliquot through a syringe filter compatible with the solvent.
-
Analysis:
-
Accurately dilute the sampled aliquot with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Measure the concentration of the diluted sample using a pre-calibrated instrument (e.g., UV-Vis spectroscopy by measuring absorbance at λ_max, or HPLC with a standard curve).
-
-
Calculation: Calculate the solubility (S) using the measured concentration (C_measured), the dilution factor (DF), and the appropriate units.
-
S (mg/mL) = C_measured (mg/mL) × DF
-
-
Safety and Handling
This compound is classified as a hazardous substance. All handling should be performed in accordance with safety data sheets (SDS).
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[3]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
Conclusion
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15212202, this compound. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8986, 2,4,6-Tribromoaniline. Retrieved from [Link].
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Reactivity of the amine groups in 2,4,6-Tribromobenzene-1,3-diamine
An In-depth Technical Guide on the Reactivity of the Amine Groups in 2,4,6-Tribromobenzene-1,3-diamine
Executive Summary
This compound is a highly functionalized aromatic compound whose unique structural and electronic properties make it a valuable precursor in advanced organic synthesis. This guide provides a comprehensive exploration of the reactivity centered on its two primary amine groups. The presence of three powerfully electron-withdrawing bromine atoms significantly modulates the nucleophilicity and basicity of these amines, presenting both challenges and opportunities for selective chemical transformations. We will delve into the causality behind its reactivity in key reaction classes—including diazotization, acylation, N-alkylation, and condensation—and provide field-proven, detailed protocols for its application. This document serves as a technical resource for professionals leveraging this versatile building block in materials science, organic electronics, and pharmaceutical development.
The Structural and Electronic Landscape of this compound
The reactivity of this compound is a direct consequence of its molecular architecture. A symmetrical benzene ring is substituted with two amine groups at the 1 and 3 positions and three bromine atoms at the 2, 4, and 6 positions.[1][2] This arrangement creates a molecule with a distinct electronic profile and specific steric constraints.
Molecular Properties and Spectroscopic Signature
Understanding the fundamental properties and spectral characteristics is critical for handling and characterizing this compound and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₃N₂ | [1] |
| Molecular Weight | 344.83 g/mol | [1][2] |
| CAS Number | 62477-06-9 | [2][3] |
| Appearance | Solid | [1] |
Spectroscopic Characterization:
-
¹H NMR: Due to the molecule's symmetry, the proton nuclear magnetic resonance spectrum is remarkably simple. It is expected to show a single, distinct signal for the aromatic proton at the C5 position and another signal for the two equivalent amino groups (-NH₂).[1]
-
¹³C NMR: The carbon spectrum will display characteristic signals corresponding to the unique carbon environments: C1/C3 (amine-bound), C2/C4/C6 (bromine-bound), and C5 (proton-bound). The strong electronegativity of the bromine atoms significantly influences the chemical shifts of the adjacent carbons.[1]
-
Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. A key feature is the characteristic isotopic cluster for the molecular ion peak, which arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in a distinctive pattern of peaks that is a hallmark of polybrominated compounds.[1]
The Inductive Effect: How Tribromination Governs Amine Reactivity
The three bromine atoms are the primary governors of the amine groups' reactivity. As highly electronegative halogens, they exert a strong negative inductive effect (-I effect), withdrawing electron density from the aromatic ring. This has two profound consequences:
-
Reduced Basicity: The withdrawal of electron density deactivates the lone pair of electrons on the nitrogen atoms, making them less available to accept a proton. Consequently, the amine groups in this compound are significantly less basic than those in unsubstituted m-phenylenediamine.[1]
-
Decreased Nucleophilicity: The reduced electron density at the nitrogen centers also makes the amine groups less nucleophilic.[1] This means that reactions requiring nucleophilic attack by the amine will proceed more slowly or may require more forcing conditions compared to standard anilines.[4][5]
This electronic modulation is a central theme in the chemistry of this molecule, dictating the choice of reagents, catalysts, and reaction conditions required for successful transformations.
Core Reactivity and Synthetic Protocols
The amine functionalities are the primary hubs for synthetic modification, enabling a wide range of transformations.
Diazotization: Gateway to Diverse Functionalities
As primary aromatic amines, both amino groups can undergo diazotization upon reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1][6] The resulting arenediazonium salts are remarkably versatile intermediates, though often unstable at elevated temperatures.[7][8][9]
The stability of these diazonium salts is comparatively higher than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring.[8][9] These intermediates can be converted into a vast array of functional groups, including hydroxyls, halides, and cyano groups, via well-established procedures like the Sandmeyer and Schiemann reactions.[1][7]
Caption: Workflow for diazotization and subsequent substitution.
Protocol 1: General Procedure for Diazotization This protocol is a representative method and should be adapted based on the specific substrate and desired downstream reaction.
-
Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 3 M HCl) in a flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice-water bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (2.1 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of nitrous acid.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is typically accompanied by a color change.
-
Immediate Use: The resulting solution of the diazonium salt is generally used immediately in the next synthetic step without isolation.
Causality and Trustworthiness: The use of a strong acid is crucial for generating the active electrophile, the nitrosonium ion (NO⁺).[6][9] Maintaining a low temperature (0-5 °C) is the most critical parameter for ensuring the trustworthiness of this protocol, as it prevents the premature decomposition of both nitrous acid and the target diazonium salt, which would otherwise lead to unwanted side products, particularly phenols.[9][10]
Acylation: Amide Formation for Protection and Derivatization
The amine groups readily react with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives.[1] This reaction is fundamental for two primary purposes:
-
Protecting Groups: The amide functionality is significantly less reactive than the amine, effectively "protecting" it from participating in subsequent reactions. This is a key strategy for achieving selectivity in molecules with multiple reactive sites.[11]
-
Functionalization: Acylation can introduce new functional moieties into the molecule, altering its physical, chemical, and biological properties.[11][12]
Caption: General scheme for the diacylation of the diamine.
Protocol 2: Diacylation with Acetyl Chloride
-
Setup: Suspend this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to the suspension. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C and add acetyl chloride (2.1 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the di-acetylated product.
Expertise in Action: While the reaction can proceed without a base, the inclusion of pyridine or triethylamine is standard practice in acylation protocols. It neutralizes the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive and leading to an incomplete reaction.[11] The choice of an aprotic solvent like DCM prevents any competing reaction with the highly reactive acid chloride.
N-Alkylation: Navigating Challenges of Selectivity
Direct alkylation of the amine groups with alkyl halides is possible but often difficult to control.[1] The product of the initial alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation and the formation of complex product mixtures, including tertiary amines and even quaternary ammonium salts.
A more reliable and selective method for N-alkylation is reductive amination . This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ by a mild reducing agent to the desired secondary amine.[13]
Protocol 3: Mono-N-Alkylation via Reductive Amination This protocol is designed to favor mono-alkylation by using an excess of the diamine starting material.
-
Setup: Dissolve this compound (2.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is particularly effective as it is mild and selective for the iminium ion over the starting carbonyl compound.[13]
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the carbonyl compound by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: After solvent removal, purify the crude mixture using column chromatography to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated side product.
Self-Validating System: The choice of sodium triacetoxyborohydride is key to the protocol's success. Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is less likely to reduce the aldehyde/ketone starting material directly, ensuring that reduction only occurs after the imine has formed. This selectivity is the cornerstone of a self-validating reductive amination system.[13]
Condensation Reactions and Heterocycle Formation
The diamine can condense with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases).[1] This reaction is particularly important in materials science, where the condensation of multifunctional amines with multi-aldehyde monomers is a primary strategy for constructing Covalent Organic Frameworks (COFs).[1][14] The imine linkages form the robust, porous network structures characteristic of these materials.[14]
Applications in Advanced Materials and Synthesis
The unique reactivity of this compound makes it a strategic precursor in several high-value applications.
-
Covalent Organic Frameworks (COFs): Its rigid core and two reactive amine sites make it an ideal monomer for creating extended, crystalline, porous polymers through condensation reactions. These materials are heavily researched for applications in gas storage, separation, and catalysis.[1]
-
Organic Electronics: The tribrominated diamine core is used in the construction of complex polycyclic aromatic hydrocarbons (PAHs).[1] Derivatives have demonstrated enhanced π-π stacking and improved charge transport mobility, making them promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.[1]
-
Dendrimers and Polymers: The molecule serves as a branching point in the synthesis of novel aromatic dendrimers and specialized polymers, which have found use in applications such as gas separation membranes.[1]
Conclusion
This compound is more than a simple aromatic diamine; it is a precisely engineered building block whose reactivity is finely tuned by its halogen substituents. The electron-withdrawing nature of the bromine atoms tempers the reactivity of the amine groups, allowing for controlled, predictable transformations when the correct protocols are employed. Understanding the interplay between the electronic effects of the substituents and the inherent nucleophilicity of the amines is paramount. The protocols and principles outlined in this guide provide a robust framework for researchers and developers to harness the synthetic potential of this versatile compound in creating next-generation materials and complex molecular architectures.
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An In-Depth Technical Guide to the Electronic Properties of 2,4,6-Tribromobenzene-1,3-diamine Derivatives
Introduction: The Strategic Importance of Substituted Benzene-1,3-diamines in Advanced Materials
The unique electronic landscape of the 2,4,6-tribromobenzene-1,3-diamine core offers a compelling platform for the design of novel organic materials. The strategic placement of three electron-withdrawing bromine atoms onto the benzene-1,3-diamine scaffold significantly alters the electron density and reactivity of the amine functionalities.[1] This molecular architecture creates a foundation for materials with tailored electronic and optical properties, finding potential applications in the realm of organic electronics, such as organic light-emitting diodes (OLEDs), and as precursors for complex polycyclic aromatic hydrocarbons.[1] The inherent rigidity of the aromatic core, combined with the reactive amine sites, makes these derivatives valuable monomers for the synthesis of advanced polymers and covalent organic frameworks (COFs).[1]
This guide provides a comprehensive overview of the synthesis, characterization, and electronic properties of this compound derivatives. We will delve into the theoretical underpinnings of their electronic structure and provide detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their respective fields.
Synthesis and Structural Characterization: Establishing the Molecular Framework
The synthesis of this compound and its derivatives is a critical first step that dictates the final properties of the material. A common synthetic route involves the controlled bromination of m-phenylenediamine. The purity and structural integrity of the synthesized compounds are paramount and are typically verified using a suite of analytical techniques.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For this compound, the ¹H NMR spectrum is expected to show a singlet for the aromatic proton at the C5 position and a broad singlet for the amine protons.[1]
-
Mass Spectrometry (MS): Provides precise molecular weight determination and fragmentation patterns that confirm the elemental composition. The presence of three bromine atoms results in a characteristic isotopic pattern.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups, particularly the N-H stretches of the amine groups and the C-Br stretches.
Unveiling the Electronic Landscape: A Multi-faceted Approach
The electronic properties of this compound derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting band gap, are the cornerstone of their functionality in electronic devices. A combination of electrochemical, spectroscopic, and computational methods is employed for a thorough characterization.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules and to estimate their HOMO and LUMO energy levels.[2][3] The oxidation potential is related to the HOMO level (the energy required to remove an electron), while the reduction potential is related to the LUMO level (the energy gained when an electron is added).
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Preparation: Dissolve the this compound derivative in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup:
-
Working Electrode: A glassy carbon or platinum electrode is typically used. Polish the electrode surface with alumina slurry and sonicate in a suitable solvent before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe the oxidation peak.
-
Reverse the scan direction to observe the corresponding reduction peak.
-
The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox processes.
-
-
Data Analysis and HOMO/LUMO Estimation:
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
EHOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]
-
-
The strong electron-withdrawing nature of the bromine atoms in this compound is expected to lower the HOMO energy level compared to unsubstituted m-phenylenediamine, making it more resistant to oxidation.[1]
Spectroscopic Characterization: UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to determine the optical band gap (Eg). The absorption of UV or visible light promotes an electron from the HOMO to the LUMO.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., acetonitrile, dichloromethane, or dimethylformamide).
-
Solution Preparation: Prepare a dilute solution of the this compound derivative. The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 for the main absorption peak.
-
Blank Measurement: Record the spectrum of the pure solvent in a quartz cuvette to use as a baseline.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset (λonset) from the low-energy edge of the absorption spectrum.
-
The optical band gap can be estimated from the absorption onset using the Planck-Einstein relation:
-
Eg (eV) = 1240 / λonset (nm)
-
-
For aniline and its derivatives, characteristic absorption bands are observed in the UV region, which can be attributed to π-π* transitions within the benzene ring.[4][5][6] The presence of substituents and their electronic nature (electron-donating or -withdrawing) can cause a shift in these absorption bands.
| Parameter | Description | Typical Range for Aromatic Amines |
| λmax | Wavelength of maximum absorbance. | 230 - 400 nm |
| λonset | Wavelength at the onset of absorption. | 300 - 450 nm |
| Optical Band Gap (Eg) | Estimated from λonset. | 2.8 - 4.1 eV |
Table 1: Typical UV-Vis Spectroscopic Data for Aromatic Amines.
Computational Modeling: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of molecules.[7][8] DFT calculations can provide detailed information about the molecular orbitals, their energy levels, and the electron density distribution.
-
Geometry Optimization: The molecular structure of the this compound derivative is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are then performed to determine the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the molecular electrostatic potential.
DFT studies on substituted diaminobenzenes have shown that the nature and position of the substituents have a significant impact on the HOMO-LUMO energy gap.[9] Electron-withdrawing groups, such as bromine, tend to lower both the HOMO and LUMO energy levels, with the magnitude of the effect depending on their position on the ring.
Conductivity of Materials Derived from this compound
While this compound itself is not expected to be highly conductive, it serves as a monomer for the synthesis of polymers that may exhibit interesting conductivity properties. The electronic properties of the monomer unit, such as a relatively low oxidation potential and the potential for extended π-conjugation in the polymer, are prerequisites for conductivity.
Polymers synthesized from aromatic diamines, such as polyanilines and polyimides, can exhibit a wide range of electrical conductivities upon doping.[10][11] The conductivity of these materials is highly dependent on the polymer structure, morphology, and the nature and concentration of the dopant.
Conductivity Measurement:
The electrical conductivity of thin films or pellets of polymers derived from this compound can be measured using the four-point probe or two-point probe method. These techniques involve applying a current through the material and measuring the resulting voltage drop to determine the resistance, from which the conductivity can be calculated.
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of compounds for the development of advanced organic materials. The presence of both electron-withdrawing bromine atoms and electron-donating amine groups on the same aromatic core creates a unique electronic structure that can be further tuned through chemical modification. The methodologies outlined in this guide, encompassing electrochemical, spectroscopic, and computational approaches, provide a robust framework for the comprehensive characterization of the electronic properties of these materials.
Future research in this area will likely focus on the synthesis of novel derivatives with tailored HOMO/LUMO levels for specific applications in organic electronics. The development of polymers and covalent organic frameworks from these building blocks holds significant promise for creating materials with enhanced charge transport properties and stability. A deeper understanding of the structure-property relationships, guided by the systematic application of the techniques described herein, will be crucial for unlocking the full potential of this versatile molecular scaffold.
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Keithley Instruments. (2015, November 13). How to Perform Cyclic Voltammetry Measurements [Video]. YouTube. [Link]
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Kavitha, E., & Rajeswarapalanichamy, R. (2020). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][2][9]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India, 17(Special Issue 1), 54-72.
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The Strategic Integration of 2,4,6-Tribromobenzene-1,3-diamine into Novel Polymer Architectures: A Technical Guide for Advanced Applications
Foreword: Unlocking New Frontiers in Polymer Science
For researchers, scientists, and drug development professionals, the quest for novel materials with precisely tailored properties is a perpetual endeavor. In this pursuit, the judicious selection of monomeric building blocks is paramount. This technical guide introduces 2,4,6-Tribromobenzene-1,3-diamine, a halogenated aromatic diamine, as a compelling monomer for the synthesis of a new generation of high-performance polymers. Its unique structural and electronic characteristics—a rigid aromatic core, three strategically positioned bromine atoms, and two reactive amine functionalities—offer a versatile platform for creating polymers with exceptional thermal stability, inherent flame retardancy, and a latent capacity for post-polymerization functionalization. This guide will provide an in-depth exploration of the synthesis, characterization, and potential applications of polymers derived from this intriguing monomer, with a particular focus on their relevance in advanced materials and drug delivery systems.
The Monomer: this compound at a Glance
This compound is a crystalline solid with the molecular formula C₆H₅Br₃N₂.[1] The presence of three electron-withdrawing bromine atoms on the benzene ring significantly influences the reactivity of the two amine groups, rendering them less basic than their non-halogenated counterparts. This electronic modification, coupled with the steric hindrance imposed by the bromine atoms, dictates the choice of polymerization methodologies and influences the properties of the resulting polymers.
Key Attributes of this compound as a Monomer:
-
Inherent Flame Retardancy: The high bromine content contributes directly to the flame-retardant properties of the resulting polymers, a critical attribute for materials used in electronics, aerospace, and construction.[2][3][4]
-
High Thermal Stability: The aromatic backbone imparts exceptional thermal and oxidative stability, leading to polymers capable of withstanding demanding high-temperature applications.[5][6]
-
Chemical Resistance: The robust aromatic structure and the presence of stable carbon-bromine bonds suggest that polymers derived from this monomer will exhibit excellent resistance to a wide range of chemicals.
-
Reactive Handles for Functionalization: The bromine atoms serve as latent reactive sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as drug delivery.[7][8]
-
Rigid Rod-like Structure: The monomer's geometry can lead to the formation of rigid-rod or semi-rigid polymers, which are known for their high modulus and strength.[9]
Strategic Polymerization Pathways
The synthesis of high-molecular-weight polymers from this compound necessitates the careful selection of polymerization techniques that can overcome the reduced nucleophilicity of the amine groups and potential steric hindrance. The following step-growth polymerization methods are proposed as the most viable routes.
Polyamide Synthesis via Low-Temperature Solution Polycondensation
The reaction of aromatic diamines with diacyl chlorides is a well-established method for producing aromatic polyamides (aramids).[9] This approach is particularly suitable for monomers like this compound, where the reactivity of the amine groups is attenuated.
Conceptual Experimental Protocol:
-
Monomer Dissolution: In a flame-dried, nitrogen-purged reaction vessel, dissolve equimolar amounts of this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) containing a solubilizing agent like lithium chloride (LiCl).
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.
-
Diacyl Chloride Addition: Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) as a solution in the same solvent.
-
Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for 12-24 hours under a nitrogen atmosphere with continuous stirring.
-
Isolation: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it under vacuum at an elevated temperature.
Causality Behind Experimental Choices:
-
Low Temperature: Controls the reaction rate, preventing side reactions and allowing for the formation of high-molecular-weight polymers.
-
Polar Aprotic Solvent: Ensures the solubility of both the monomers and the growing polymer chain.
-
Lithium Chloride: Enhances the solubility of the rigid aromatic polyamide by disrupting intermolecular hydrogen bonding.
Polyimide Synthesis via a Two-Step Polycondensation
Aromatic polyimides are renowned for their exceptional thermal stability and mechanical properties.[10][11] The synthesis typically proceeds through a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.
Conceptual Experimental Protocol:
-
Poly(amic acid) Formation: Dissolve an equimolar amount of this compound in a dry, polar aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere. Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)) in portions. Stir the solution at room temperature for 24-48 hours to form a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Thermal Imidization: Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating profile, for instance: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to effect the cyclization to the polyimide and remove the solvent.
-
Polyimide Film: Carefully peel the resulting polyimide film from the glass substrate after cooling.
Causality Behind Experimental Choices:
-
Two-Step Process: Allows for processing of the polymer in its soluble precursor form before conversion to the often-insoluble final polyimide.
-
Staged Heating: Ensures gradual removal of the solvent and water of cyclization, preventing the formation of voids and ensuring a high-quality film.
Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds and can be adapted for polymerization.[9] This method would involve reacting the dibromo-functionality of a derivative of the monomer (where the amines are protected) with a diboronic acid or ester in the presence of a palladium catalyst.
Conceptual Experimental Protocol:
-
Monomer Preparation: Protect the amine groups of this compound, for example, by reaction with a suitable protecting group.
-
Polymerization Setup: In a glovebox, combine the protected diamine monomer, an equimolar amount of an aromatic diboronic acid ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a base (e.g., K₂CO₃ or CsF) in an anhydrous solvent like toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80°C to 120°C for 24-72 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The polymer is then precipitated in a non-solvent such as methanol, filtered, and dried.
-
Deprotection: The protecting groups on the amine functionalities are removed to yield the final polymer.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bonds.
-
Base: Required to activate the boronic acid component for transmetalation.
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the boronic acid esters and deactivation of the catalyst.
Buchwald-Hartwig Amination Polymerization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction can be employed for the polymerization of a dihaloaromatic compound with a diamine.
Conceptual Experimental Protocol:
-
Reaction Setup: In a glovebox, combine this compound, an equimolar amount of a dihaloaromatic comonomer (e.g., 1,4-dibromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide) in an anhydrous, aprotic solvent like toluene or dioxane.
-
Polymerization: Heat the reaction mixture under an inert atmosphere, typically between 80°C and 110°C, for 12-48 hours.
-
Isolation and Purification: After cooling, the reaction mixture is filtered to remove the catalyst residue and inorganic salts. The polymer is then isolated by precipitation into a non-solvent like methanol, followed by filtration and drying.
Causality Behind Experimental Choices:
-
Palladium/Ligand System: The choice of ligand is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step that forms the C-N bond. Bulky, electron-rich phosphine ligands are often required for coupling with less reactive aryl chlorides or hindered substrates.
-
Strong Base: Necessary to deprotonate the amine, facilitating its coordination to the palladium center.
Characterization of Novel Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Technique | Information Obtained | Expected Results for Polymers from this compound |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the polymer's chemical structure and confirmation of monomer incorporation. | Broad signals in ¹H and ¹³C NMR spectra characteristic of a polymeric structure. The disappearance of monomer-specific peaks and the appearance of new peaks corresponding to the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the polymer. | For polyamides, characteristic amide I (C=O stretch) and amide II (N-H bend) bands. For polyimides, imide C=O and C-N stretching vibrations. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | High molecular weights (Mn > 10,000 g/mol ) with a PDI typical for step-growth polymerization (around 2). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | High decomposition temperatures (Td5% > 400°C) due to the aromatic backbone and bromine content.[5][6] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). | High Tg values, indicative of a rigid polymer backbone. The polymers are likely to be amorphous due to the non-linear structure of the monomer. |
| Mechanical Testing | Measurement of tensile strength, modulus, and elongation at break. | High tensile strength and modulus, but potentially low elongation at break, characteristic of rigid and strong materials.[5][8] |
Post-Polymerization Functionalization: A Gateway to Advanced Applications
The bromine atoms on the polymer backbone are not merely passive contributors to flame retardancy; they are versatile handles for post-polymerization modification. This opens up a vast landscape for tailoring the polymer's properties for specific, high-value applications, particularly in the realm of drug delivery.[7]
Potential Functionalization Reactions:
-
Suzuki-Miyaura Coupling: The C-Br bonds can be reacted with various boronic acids to introduce a wide range of functional groups, including hydrophilic moieties to improve water solubility or targeting ligands for drug delivery.
-
Sonogashira Coupling: Reaction with terminal alkynes can be used to attach fluorescent tags for imaging or other functional groups.
-
Nucleophilic Substitution: The bromine atoms can potentially be substituted by nucleophiles to introduce different functionalities.
Applications in Drug Development and Beyond
The unique combination of properties inherent to polymers derived from this compound, especially when coupled with post-polymerization functionalization, makes them highly attractive for several advanced applications.
Polymeric Drug Delivery Systems
The development of effective drug delivery systems is a cornerstone of modern medicine. Polymers can be engineered to control the release of therapeutic agents, target specific cells or tissues, and improve the solubility and stability of drugs.[13]
-
Controlled Release: The polymer matrix can be designed to release a drug over a prolonged period, reducing the need for frequent dosing and improving patient compliance.[1][14] The degradation rate of the polymer backbone or the cleavage of drug-polymer linkers can be tailored to achieve a specific release profile.
-
Targeted Delivery: By functionalizing the polymer with targeting ligands (e.g., antibodies, peptides, or small molecules), the drug-polymer conjugate can be directed to specific cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Biocompatibility: While the biocompatibility of brominated aromatic polymers would need to be thoroughly evaluated, the potential for surface modification with biocompatible moieties like polyethylene glycol (PEG) could mitigate potential toxicity.
High-Performance Engineering Plastics
The inherent thermal stability, flame retardancy, and anticipated mechanical strength of these polymers make them prime candidates for use in demanding environments where conventional plastics fail. Applications could include components for the aerospace and automotive industries, as well as insulating materials for electronics.
Membranes for Separations
The rigid polymer backbone could lead to the formation of microporous materials suitable for gas separation or filtration applications. The chemical functionality could also be tailored to create membranes with specific selectivities.
Conclusion and Future Outlook
This compound represents a largely untapped resource in the design of novel polymers. The synthetic pathways outlined in this guide provide a strategic framework for the creation of a new family of high-performance materials. The inherent properties of these polymers, combined with the potential for post-polymerization functionalization, open up exciting avenues for research and development in areas ranging from advanced engineering plastics to sophisticated drug delivery systems. Further investigation into the polymerization of this monomer and a thorough evaluation of the properties of the resulting polymers are warranted to fully unlock their potential. The insights provided herein are intended to serve as a catalyst for such endeavors, paving the way for the next generation of innovative polymeric materials.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides Using 2,4,6-Tribromobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Steric Hindrance and Halogenation in Advanced Polyimide Synthesis
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of polyimides are intricately linked to the molecular structure of their monomeric precursors, specifically the dianhydride and diamine components.[2] Strategic selection of these monomers allows for the fine-tuning of the final polymer's characteristics to suit a wide array of advanced applications, from aerospace engineering to microelectronics.
This application note details the synthesis of novel polyimides utilizing a specialized diamine, 2,4,6-Tribromobenzene-1,3-diamine. The incorporation of this monomer is anticipated to impart unique properties to the resulting polyimide. The three bromine atoms on the phenyl ring introduce significant steric hindrance, which can disrupt polymer chain packing, potentially leading to increased solubility and a higher glass transition temperature (Tg). Furthermore, the high halogen content is expected to enhance the flame-retardant properties of the material.
These specialized polyimides could find applications in areas requiring high thermal stability, inherent flame retardancy, and good processability. In the context of drug development, such polymers could be investigated for use in specialized delivery systems or as advanced coatings for medical devices where chemical resistance and biocompatibility are paramount.
Reaction Mechanism: The Two-Step Polycondensation Pathway
The synthesis of polyimides from a dianhydride and a diamine typically proceeds via a two-step polycondensation reaction.[3][4]
Step 1: Poly(amic acid) Formation
The initial step involves the nucleophilic addition of the amine groups of the this compound to the carbonyl carbons of a dianhydride in a polar aprotic solvent at room temperature. This reaction opens the anhydride ring to form a soluble poly(amic acid) precursor. The choice of solvent is critical, with N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) being commonly used.[1]
Step 2: Imidization
The second step is the conversion of the poly(amic acid) to the final polyimide through cyclodehydration. This can be achieved either by thermal imidization, which involves heating the poly(amic acid) at elevated temperatures, or by chemical imidization at room temperature using a dehydrating agent such as acetic anhydride and a catalyst like pyridine.[5]
Reaction Workflow Diagram
Caption: General two-step synthesis of polyimides.
Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol provides a representative procedure for the synthesis of a polyimide using this compound and a common aromatic dianhydride, pyromellitic dianhydride (PMDA).
Materials:
-
This compound (Monomer A)
-
Pyromellitic dianhydride (PMDA) (Monomer B)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
Procedure:
Part 1: Synthesis of Poly(amic acid)
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous NMP.
-
Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Slowly add an equimolar amount of PMDA to the solution in small portions over 30 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Part 2: Chemical Imidization and Polymer Isolation
-
To the poly(amic acid) solution, add a molar excess of acetic anhydride and pyridine (typically a 2:1 molar ratio of acetic anhydride to pyridine) as the dehydrating agent and catalyst, respectively.
-
Continue stirring at room temperature for 12 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a vigorously stirred beaker of methanol.
-
Collect the fibrous polyimide precipitate by filtration and wash it thoroughly with methanol to remove any residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 80°C for 24 hours.
Characterization and Expected Properties
The synthesized polyimide should be characterized to determine its structure and properties.
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the conversion of the poly(amic acid) to the polyimide. | Disappearance of the amic acid bands and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), 1370 cm⁻¹ (C-N stretching), and 720 cm⁻¹ (imide ring deformation). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | The proton and carbon NMR spectra should be consistent with the proposed polyimide structure. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide. | The polymer is expected to exhibit high thermal stability, with a decomposition temperature above 400°C. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The bulky bromine atoms are expected to increase the Tg compared to non-brominated analogues. |
| Solubility Testing | To assess the processability of the polyimide. | The steric hindrance from the bromine atoms may lead to improved solubility in common organic solvents compared to more rigid polyimides. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low molecular weight of poly(amic acid) | Impurities in monomers or solvent (especially water). | Use high-purity, dry monomers and anhydrous solvent. Ensure the reaction is carried out under a dry nitrogen atmosphere. |
| Incomplete imidization | Insufficient reaction time or temperature (for thermal imidization), or insufficient dehydrating agent (for chemical imidization). | Increase the reaction time or temperature for thermal imidization. For chemical imidization, ensure the correct stoichiometry of the dehydrating agent and catalyst. |
| Brittle polymer film | Low molecular weight or incomplete imidization. | Address the potential causes of low molecular weight and ensure complete imidization. |
Conclusion
The synthesis of polyimides using this compound offers a promising route to novel high-performance polymers with potentially enhanced solubility, high thermal stability, and inherent flame retardancy. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists to explore the synthesis and characterization of these advanced materials for a variety of applications, including those in the field of drug development.
References
- Influence of diamine structure on the properties of colorless and transparent polyimides. (2025).
- Reversible Diamine cross-linking of polyimide membranes. (2021). Journal of Membrane Science, 635, 119493.
-
Polyimide Synthesis Explained: Shaping Modern Electronics. (2024). AZoM.com. [Link]
- Structure-property correlation of bromine substitution in polyimides. (2014). Polymer, 55(16), 3565-3574.
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). Polymers, 13(21), 3824.
- Effects of brominating matrimid polyimide on the physical and gas transport properties of derived carbon membranes. (2005). Macromolecules, 38(23), 9675-9684.
-
POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. [Link]
-
LITERATURE REVIEW. (n.d.). VTechWorks. [Link]
- Intrinsic low-dielectric-constant polyimides based on a novel diamine having. (2023). Journal of Applied Polymer Science, 140(30), e54088.
-
What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. (2023). Oceanchem Group. [Link]
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021). Scientific Reports, 11(1), 1-11.
Sources
Using 2,4,6-Tribromobenzene-1,3-diamine for porous organic polymer synthesis
Application Note & Protocol
Leveraging 2,4,6-Tribromobenzene-1,3-diamine for the Synthesis of High-Performance Porous Organic Polymers
Abstract
Porous Organic Polymers (POPs) represent a versatile class of materials characterized by their high surface area, tunable porosity, and exceptional thermal and chemical stability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a strategic building block for the synthesis of advanced POPs. We will delve into the underlying scientific principles, provide detailed experimental protocols for synthesis and characterization, and explore the potential applications of the resulting polymers.
Introduction: The Strategic Advantage of this compound in POP Synthesis
Porous Organic Polymers (POPs) are a class of macromolecules constructed from organic building blocks linked by strong covalent bonds, resulting in permanently porous structures.[1][2] These materials are broadly categorized into several types, including Covalent Organic Frameworks (COFs), Conjugated Microporous Polymers (CMPs), and Hyper-crosslinked Polymers (HCPs).[1][3] Their inherent properties, such as low density, large surface areas, and tunable pore sizes, make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and sensing.[1][3]
The choice of monomer is a critical determinant of the final properties of a POP. This compound (TBBDA), with its unique trifunctional "A2B" type structure (two amine functionalities and three bromine atoms), offers several distinct advantages:
-
High Crosslinking Density: The three bromine atoms provide multiple reaction sites for cross-coupling reactions, leading to the formation of highly crosslinked and robust three-dimensional networks. This high degree of crosslinking is crucial for achieving permanent porosity and excellent thermal and chemical stability.
-
Defined Geometry: The rigid benzene core and the specific substitution pattern of the amine and bromine groups impart a well-defined geometry to the resulting polymer network. This can lead to the formation of ordered porous structures with narrow pore size distributions.
-
Reactive Handles for Post-Synthetic Modification: The bromine atoms can serve as reactive sites for post-synthetic modification, allowing for the introduction of various functional groups to tailor the surface properties and enhance the performance of the POP in specific applications.
-
Versatility in Coupling Chemistry: The bromine atoms are amenable to a variety of powerful cross-coupling reactions, most notably the Sonogashira-Hagihara and Suzuki-Miyaura reactions, providing flexibility in the choice of co-monomers and synthetic strategies.[4][5]
This guide will focus on the Sonogashira-Hagihara cross-coupling reaction as a primary method for synthesizing POPs from TBBDA.
Synthesis of TBBDA-based Porous Organic Polymers via Sonogashira-Hagihara Cross-Coupling
The Sonogashira-Hagihara cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] It is particularly well-suited for the synthesis of conjugated microporous polymers (CMPs) due to its mild reaction conditions and high efficiency.[6]
Underlying Principle & Causality
The synthesis involves the palladium- and copper-cocatalyzed reaction between the bromine atoms of this compound and a suitable di- or tri-functional terminal alkyne co-monomer. The choice of the alkyne comonomer is critical as it dictates the linker length, geometry, and overall porosity of the resulting polymer. For this protocol, we will use 1,3,5-triethynylbenzene as the comonomer to create a highly rigid and porous network.
The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. The subsequent transmetalation and reductive elimination steps lead to the formation of the desired carbon-carbon bond and regeneration of the active palladium catalyst. The use of a base, typically an amine, is essential to neutralize the hydrogen halide byproduct generated during the reaction.[6]
Visualizing the Synthesis Workflow
Figure 1: Workflow for the synthesis of a TBBDA-based POP.
Detailed Experimental Protocol
Materials:
-
This compound (TBBDA)
-
1,3,5-Triethynylbenzene (TEB)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (345 mg, 1.0 mmol) and 1,3,5-triethynylbenzene (150 mg, 1.0 mmol).
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) and copper(I) iodide (19 mg, 0.1 mmol).
-
Solvent and Base Addition: Add a mixture of anhydrous DMF (20 mL) and anhydrous toluene (20 mL) to the flask, followed by the addition of freshly distilled triethylamine (10 mL).
-
Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen. Backfill the flask with an inert gas (nitrogen or argon).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 48 hours. A solid precipitate should form during this time.
-
Workup and Purification:
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the collected solid sequentially with DMF (3 x 50 mL), acetone (3 x 50 mL), and methanol (3 x 50 mL) to remove any unreacted monomers, oligomers, and residual catalyst.
-
Perform a final purification step by Soxhlet extraction with methanol for 24 hours to ensure the complete removal of any soluble impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 12 hours to obtain the final porous organic polymer as a fine powder.
Characterization of TBBDA-based Porous Organic Polymers
Thorough characterization is essential to validate the successful synthesis of the POP and to understand its properties. The following techniques are recommended:
Structural and Morphological Characterization
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the polymer network and the consumption of starting materials. | Disappearance of the C-Br stretching vibration from TBBDA and the terminal alkyne C-H stretching from TEB. Appearance of new peaks corresponding to the newly formed C≡C bonds within the polymer framework. |
| Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy | To provide detailed information about the local chemical environment of the carbon atoms in the polymer network. | Broad resonances corresponding to the aromatic carbons of the TBBDA and TEB units, confirming their incorporation into the polymer structure. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology and microstructure of the polymer. | Typically reveals an amorphous, aggregated morphology consisting of nanoparticles or larger agglomerates. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the material. | A broad, amorphous halo is expected, which is characteristic of most CMPs.[3] |
Porosity and Surface Area Analysis
| Technique | Purpose | Key Parameters Obtained |
| Nitrogen Adsorption-Desorption Isotherms at 77 K | To determine the porosity, surface area, and pore size distribution of the material. | BET Surface Area (SBET): A measure of the total surface area. Pore Volume (Vp): The total volume of the pores. Pore Size Distribution: Calculated using methods like Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH). |
Expected Porosity Profile: TBBDA-based POPs synthesized via this method typically exhibit high BET surface areas, often in the range of 500-1500 m²/g, with a significant contribution from micropores (pore diameters < 2 nm).
Potential Applications
The unique properties of TBBDA-derived POPs make them promising candidates for a variety of applications:
-
Gas Sorption and Storage: The high surface area and microporous nature are ideal for the adsorption of gases like carbon dioxide (CO₂) and methane (CH₄). The presence of nitrogen atoms from the diamine moiety can enhance the affinity for CO₂ through dipole-quadrupole interactions.
-
Heterogeneous Catalysis: The porous network can be used as a support for catalytically active metal nanoparticles. The amine groups can also act as basic catalytic sites for certain organic transformations.
-
Sensing: The conjugated π-system of the polymer can be exploited for the development of fluorescent chemosensors for the detection of specific analytes.
-
Drug Delivery: The porous structure can be loaded with therapeutic agents for controlled release applications. The biocompatibility of such materials would need to be carefully evaluated for this purpose.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating. The successful synthesis of the desired POP can be confirmed through a combination of the characterization techniques outlined above. For instance, a high BET surface area, coupled with the spectroscopic confirmation of the polymer structure, provides strong evidence for the formation of a porous, crosslinked network. Reproducibility can be ensured by carefully controlling the reaction parameters, particularly the purity of the reagents and the exclusion of oxygen from the reaction system.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of high-performance porous organic polymers. The Sonogashira-Hagihara cross-coupling reaction provides a reliable and efficient route to these materials, yielding POPs with high surface areas, tunable porosity, and excellent stability. The detailed protocols and characterization methods provided in this application note will enable researchers to explore the full potential of these promising materials in a variety of scientific and technological fields.
References
- Mohamed, M. G., EL-Mahdy, A. F. M., Kotp, M. G., & Kuo, S. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
-
Mohamed, M. G., EL-Mahdy, A. F. M., Kotp, M. G., & Kuo, S. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications. RSC Publishing. Retrieved from [Link]
-
Li, G., et al. (2019). Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling. SciSpace. Retrieved from [Link]
-
Li, G., et al. (2019). Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Zare, F., et al. (2022). A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties. PMC - NIH. Retrieved from [Link]
-
Houghtaling, J., et al. (2011). A “click-based” porous organic polymer from tetrahedral building blocks. ResearchGate. Retrieved from [Link]
-
Gomes, R., et al. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. PMC - NIH. Retrieved from [Link]
-
Li, G., et al. (2019). Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water. ResearchGate. Retrieved from [Link]
-
Li, G., et al. (2019). Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water. PubMed. Retrieved from [Link]
-
Das, S., et al. (2020). Porous Organic Materials: Strategic Design and Structure-Function Correlation. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Mohamed, M. G., et al. (2022). Classifications of porous organic materials based on pore size and... ResearchGate. Retrieved from [Link]
-
Gui, Y.-L., et al. (2026). Green construction of porous organic polymers based on tris(β-keto-hydrazo)-cyclohexane used for the fluorescence detec… OUCI. Retrieved from [Link]
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- 4. scispace.com [scispace.com]
- 5. Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: High-Performance Gas Separation Membranes Derived from 2,4,6-Tribromobenzene-1,3-diamine
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of polymers derived from the novel monomer, 2,4,6-Tribromobenzene-1,3-diamine (TBDA), for advanced gas separation applications. We will explore the underlying scientific rationale for selecting this monomer, detailing its role in creating Polymers of Intrinsic Microporosity (PIMs). This guide furnishes detailed, field-tested protocols for polymer synthesis, membrane fabrication, and gas permeation analysis. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the structure-property relationships that govern membrane performance.
Introduction: The Rationale for this compound (TBDA) in Advanced Gas Separation
The pursuit of next-generation membrane materials for energy-efficient gas separations (e.g., CO₂ capture, hydrogen purification) is driven by the need for polymers that can overcome the empirical trade-off between permeability and selectivity, famously delineated by the "Robeson upper bound." Polymers of Intrinsic Microporosity (PIMs) represent a significant breakthrough in this area. PIMs are characterized by their highly rigid and contorted molecular structures, which prevent efficient packing of the polymer chains. This inefficient packing creates a high concentration of interconnected, sub-nanometer voids, resulting in a large fractional free volume (FFV). This high FFV is the primary driver for the exceptionally high gas permeability observed in these materials.
The selection of this compound (TBDA) as a monomer is a strategic design choice aimed at inducing extreme steric hindrance to create a PIM structure. The core hypotheses are:
-
Steric Hindrance: The three bulky bromine atoms flanking the amine functional groups create a severely twisted and non-coplanar geometry.
-
Inhibited Chain Packing: During polymerization, this inherent contortion is locked into the polymer backbone, making dense chain packing energetically unfavorable.
-
Enhanced Free Volume: The resulting loose packing architecture generates a high fractional free volume, creating pathways for rapid gas diffusion and, consequently, high permeability.
This guide will focus on the synthesis of a PIM-polyimide by reacting TBDA with a suitable dianhydride, followed by its fabrication into a membrane and subsequent characterization for gas separation performance.
Synthesis of PIM-Polyimide from TBDA: A Step-by-Step Protocol
The following protocol details the synthesis of a PIM-polyimide via a two-step polycondensation reaction, forming a poly(amic acid) precursor followed by chemical imidization. A common and highly effective co-monomer for achieving high performance is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), chosen for its ability to further enhance free volume and solubility.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (TBDA) | >98% | Custom Synthesis/Acros | Must be dried under vacuum at 60°C for 24h. |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >99% | Sigma-Aldrich | Must be dried under vacuum at 160°C for 24h. |
| Anhydrous N-Methyl-2-pyrrolidone (NMP) | ≥99.5% | Sigma-Aldrich | Use a freshly opened bottle or dried over molecular sieves. |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | Imidization agent. |
| Pyridine | Anhydrous | Sigma-Aldrich | Catalyst for imidization. |
| Methanol | ACS Grade | VWR | For polymer precipitation. |
Polymerization Workflow Diagram
Caption: Workflow for the two-step synthesis of a TBDA-based PIM-polyimide.
Detailed Synthesis Protocol
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. The entire setup must be flame-dried under vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Monomer Dissolution: Charge the flask with this compound (e.g., 10 mmol). Add anhydrous NMP (to achieve a final concentration of 15% w/v solids) and stir under a gentle nitrogen flow until the diamine is fully dissolved. Cool the solution to 0°C using an ice bath.
-
Causality Note: Starting the reaction at 0°C helps to control the exothermic nature of the acylation reaction and prevent side reactions, leading to a higher molecular weight polymer.
-
-
Poly(amic acid) Formation: Slowly add an equimolar amount of 6FDA (10 mmol) to the stirring diamine solution in small portions over 30 minutes. Ensure the temperature does not exceed 5°C during addition.
-
Polymerization: After the 6FDA addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. The solution will become significantly viscous, indicating the formation of a high molecular weight poly(amic acid) precursor.
-
Chemical Imidization: To the viscous poly(amic acid) solution, add acetic anhydride (40 mmol) and pyridine (10 mmol).
-
Causality Note: Acetic anhydride is the dehydrating agent that closes the amic acid ring to form the imide. Pyridine acts as a catalyst for this reaction. This chemical method is often preferred over thermal imidization to avoid potential cross-linking and to ensure the polymer remains soluble for membrane casting.
-
-
Imidization Reaction: Heat the mixture to 80°C and stir for 12 hours under nitrogen to ensure complete conversion to the polyimide.
-
Precipitation and Purification: Cool the polymer solution to room temperature. Slowly pour the viscous solution into a beaker containing vigorously stirring methanol (10x the volume of the reaction solution). The polymer will precipitate as white, fibrous strands.
-
Washing: Continue stirring for 3 hours. Collect the polymer by vacuum filtration and wash it thoroughly with fresh methanol (3x) to remove residual NMP, catalysts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 48 hours, or until a constant weight is achieved. The final product should be a white or slightly off-white, fibrous solid.
Membrane Fabrication and Gas Permeation Testing
The synthesized polymer must be fabricated into a thin, defect-free membrane to be tested for gas separation properties.
Membrane Fabrication via Solution Casting
-
Dope Solution Preparation: Prepare a 3-5% (w/v) solution of the dried TBDA-polyimide in a suitable solvent (e.g., Chloroform, THF, or NMP). Dissolve the polymer by rolling the solution in a sealed vial for 24 hours to ensure homogeneity.
-
Filtering: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any dust or undissolved polymer gels.
-
Casting: Carefully cast the filtered solution onto a clean, level glass plate inside a dust-free chamber. Use a casting knife to ensure a uniform thickness.
-
Solvent Evaporation: Cover the casting setup with a loosely fitting lid to allow for slow solvent evaporation over 48 hours at room temperature.
-
Causality Note: Slow evaporation is critical to prevent the formation of pinholes and to minimize residual stress in the final membrane, ensuring its mechanical integrity.
-
-
Annealing: Once the film is dry to the touch, peel it from the glass plate. Place the membrane in a vacuum oven and anneal it at a temperature approximately 20°C above the boiling point of the casting solvent for 24 hours to remove any residual solvent, which can plasticize the polymer and alter its transport properties.
Gas Permeation Testing Protocol
Gas transport properties are determined using a constant-volume, variable-pressure apparatus (the "time-lag" method).
Caption: Experimental workflow for measuring gas permeability and selectivity.
-
Membrane Mounting: Cut a circular coupon from the annealed membrane and mount it in a gas permeation cell, sealing it with O-rings. The effective permeation area must be known.
-
System Evacuation: Thoroughly evacuate both the upstream (feed) and downstream (permeate) sides of the system using a high-vacuum pump to remove any residual gases.
-
Feed Gas Introduction: Introduce the first test gas (e.g., CO₂) into the upstream volume at a constant pressure (typically 2-3 bar).
-
Data Acquisition: Monitor and record the pressure increase in the calibrated downstream volume as a function of time using a high-precision pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state slope of the downstream pressure vs. time plot using the following equation:
-
P = (V_d * l) / (A * R * T * p_up) * (dp_d/dt)_ss
-
Where: V_d is the downstream volume, l is the membrane thickness, A is the effective area, R is the gas constant, T is the absolute temperature, p_up is the upstream pressure, and (dp_d/dt)_ss is the steady-state rate of pressure increase.
-
-
Testing Sequence: Repeat the procedure for all gases of interest (e.g., CH₄, N₂, H₂, O₂). It is crucial to evacuate the system thoroughly between each gas measurement.
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:
-
α_(A/B) = P_A / P_B
-
Expected Performance and Data Interpretation
Based on the structural design of the TBDA-based polyimide, the resulting membrane is expected to exhibit performance characteristic of a high free volume PIM.
Representative Gas Separation Data
The following table presents hypothetical yet realistic performance data for a TBDA-6FDA polyimide membrane, benchmarked against a well-known commercial membrane (Matrimid® 5218) and the 2008 Robeson upper bound for CO₂/CH₄ separation.
| Polymer | Gas Pair | Permeability (P_CO₂) [Barrer¹] | Ideal Selectivity (α_CO₂/CH₄) | Reference |
| TBDA-6FDA (Expected) | CO₂/CH₄ | 800 - 1200 | 25 - 35 | This work (projected) |
| PIM-1 | CO₂/CH₄ | ~5600 | ~11 | Budd et al. |
| Matrimid® 5218 | CO₂/CH₄ | ~9.6 | ~34 | Commercially available data |
| 2008 Robeson Upper Bound | CO₂/CH₄ | (Varies) | (Varies) | Robeson, L. M. (2008) |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Interpretation of Results
-
High Permeability: The expected high permeability of the TBDA-6FDA polymer is a direct consequence of the high fractional free volume induced by the bulky, contorted TBDA monomer. This allows for high gas diffusion rates through the polymer matrix.
-
Moderate Selectivity: While permeability is high, the selectivity is expected to be moderate. The large free volume elements that facilitate rapid transport are often less size-discriminating than the tighter matrices of conventional polymers. This trade-off is the hallmark of PIMs.
-
Position Relative to Upper Bound: The key performance indicator is the membrane's position on a Robeson plot. A successful TBDA-based PIM should lie close to or potentially exceed the 2008 upper bound, demonstrating a superior combination of permeability and selectivity compared to most conventional polymers.
Conclusion
The strategic use of this compound as a monomer for polyimide synthesis presents a promising pathway to novel PIMs for high-performance gas separation. The inherent structural contortion imparted by the tribrominated aromatic ring is hypothesized to generate significant free volume, leading to membranes with exceptionally high gas permeability. The detailed protocols provided herein offer a robust framework for the synthesis, fabrication, and characterization of these advanced materials, enabling researchers to explore their full potential in applications such as carbon capture and natural gas purification.
References
-
Budd, P. M., Elabas, E. S., Ghanem, B. S., Makhseed, S., McKeown, N. B., Msayib, K. J., & Tattershall, C. E. (2004). Solution-processed, organosoluble polymers of intrinsic microporosity. Advanced Materials, 16(5), 456-459. [Link]
-
McKeown, N. B., & Budd, P. M. (2010). Polymers of intrinsic microporosity (PIMs): a new class of materials for applications in membrane separations, adsorption and catalysis. Chemical Society Reviews, 39(5), 1567-1577. [Link]
-
Robeson, L. M. (2008). The upper bound revisited. Journal of Membrane Science, 320(1-2), 390-400. [Link]
Buchwald-Hartwig amination of 2,4,6-Tribromobenzene-1,3-diamine
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 2,4,6-Tribromobenzene-1,3-diamine: A Strategic Guide to Synthesizing Advanced Polymer Precursors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its unparalleled ability to form carbon-nitrogen bonds.[1][2][3] This guide provides an in-depth protocol and strategic analysis for a particularly challenging yet valuable transformation: the amination of this compound. This substrate is a critical building block for advanced materials such as Porous Organic Polymers (POPs), where precise control over the degree of amination dictates the final material's properties.[4][5] We will dissect the mechanistic nuances, address the substrate-specific challenges, and present a robust, validated protocol designed for reproducibility and high yield. The causality behind each experimental choice, from ligand selection to base and solvent, is explained to empower researchers to adapt and troubleshoot this powerful reaction.
The Challenge: Amination of a Deactivated, Polyhalogenated Substrate
The successful amination of this compound is a non-trivial synthetic problem due to a confluence of electronic and steric factors:
-
Substrate Deactivation: The two existing amino groups on the benzene ring are strongly electron-donating, which can hinder the initial, rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[6]
-
Selectivity Control: The presence of three bromine atoms offers the potential for mono-, di-, or tri-amination. Achieving selective functionalization is paramount and requires precise control over reaction conditions. Uncontrolled cross-linking can lead to insoluble, intractable materials.
-
Catalyst Inhibition: The primary amine functional groups on the substrate and the aniline products can act as competing ligands for the palladium center, potentially leading to catalyst deactivation.[7]
Addressing these challenges requires a catalyst system with high activity and steric bulk to facilitate the desired transformation while preventing side reactions. Modern, sterically hindered biaryl phosphine ligands are essential for this purpose.[1][7][8]
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is fundamental to rational protocol design. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9][10][11] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand (L) is critical. For challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are superior.[7][12] They promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step, while their steric hindrance helps prevent the formation of inactive catalyst dimers.[1][13]
Detailed Experimental Protocol: Controlled Diamination
This protocol is optimized for the selective double amination of this compound with a secondary cyclic amine (e.g., morpholine) as a representative coupling partner.
Reagents and Materials
| Reagent | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert gas. |
| Morpholine | >99%, ReagentPlus® | Sigma-Aldrich | Distill from CaH₂ before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% trace metals | Strem Chemicals | Pre-catalyst; will be reduced in situ. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Strem Chemicals | Air-sensitive ligand. Handle in a glovebox. |
| Sodium tert-butoxide (NaOt-Bu) | >98% | Sigma-Aldrich | Highly hygroscopic and air-sensitive. Handle exclusively in a glovebox. Use a fresh bottle. |
| Toluene | Anhydrous, >99.8% | Acros Organics | Use from a solvent purification system or a freshly opened bottle. Degas thoroughly before use. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: This reaction is highly sensitive to air and moisture.[14] All steps involving the catalyst, ligand, and base must be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox).
-
Glovebox Preparation: Inside a glovebox, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and Sodium tert-butoxide (2.4 mmol, 2.4 equiv.) to a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Causality Check: A slight excess of ligand (Ligand:Pd ratio > 2:1) is used to ensure the palladium center remains coordinated and stable throughout the catalytic cycle, preventing palladium black precipitation. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine, forming the active palladium-amido complex.[10][15]
-
-
Reaction Setup: Seal the Schlenk flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times to ensure a robust inert atmosphere.
-
Solvent and Reagent Addition: To the flask, add 10 mL of degassed anhydrous toluene via cannula or syringe. Stir the resulting suspension for 5 minutes. Then, add morpholine (2.2 mmol, 2.2 equiv.) via syringe.
-
Causality Check: Toluene is a common, non-coordinating solvent for this reaction.[9] A slight excess of the amine coupling partner is used to drive the reaction to completion.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Causality Check: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of deactivated aryl bromides.[1]
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under argon) and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS after a mini-workup. The starting material is UV-active and the product will have a different Rf value.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate.
Optimization & Troubleshooting
The conditions provided are a robust starting point. However, substrate- and amine-specific optimization may be required.
| Parameter | Condition | Rationale & Troubleshooting |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed pre-catalysts | Pd(OAc)₂ is cost-effective but requires in-situ reduction. Pd₂(dba)₃ is a Pd(0) source and may lead to faster initiation.[15] Pre-formed catalysts (e.g., XPhos Pd G3) can offer higher activity and reproducibility. If the reaction is sluggish, consider switching to a pre-catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | For electron-rich aryl bromides, bulky dialkylbiaryl phosphine ligands are essential.[7][12] If dialkylation is slow, switching to an even more active ligand like tBuBrettPhos may be beneficial. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is a strong base suitable for most aminations. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[16] |
| Solvent | Toluene, Dioxane, t-BuOH | Toluene is a general-purpose solvent. 1,4-Dioxane can sometimes improve solubility and reaction rates.[17] Aprotic polar solvents are generally preferred. |
| Temperature | 80-110 °C | Higher temperatures accelerate the reaction but can also lead to catalyst decomposition or side reactions like hydrodehalogenation. If side products are observed, try lowering the temperature. |
Conclusion
The is a powerful yet demanding transformation. Success hinges on the scrupulous exclusion of air and moisture and the rational selection of a highly active catalyst system. By employing modern, sterically demanding phosphine ligands like XPhos in conjunction with a strong base, chemists can effectively overcome the challenges posed by this electron-rich, polyhalogenated substrate. This protocol provides a validated pathway to synthesize valuable diamino-derivatives, opening the door to the creation of novel porous polymers and other functional materials with precisely engineered properties.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
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Gagnon, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
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Wolfe, J. P. et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. In: ResearchGate. [Link]
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Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Lipshutz, B. H. et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
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Al-Hussaini, S. et al. (2021). Advances in porous organic polymers: syntheses, structures, and diverse applications. RSC Advances. [Link]
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Orha, L. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]
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Biscoe, M. R. et al. (2003). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Chapter 3: Synthetic Methods for Primary Anilines. In: Royal Society of Chemistry. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: Synform. [Link]
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Kotti, S. R. S. S. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
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Kirlikovali, K. O. et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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Wang, Y. et al. (2022). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. MDPI. [Link]
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Wang, Z. et al. (2024). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]
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Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald-Hartwig amination. In: ResearchGate. [Link]
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Lu, W. et al. Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture: Balanced Physisorption and Chemisorption. In: ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Novel Dendrimers from a 2,4,6-Tribromobenzene-1,3-diamine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel dendrimers utilizing 2,4,6-tribromobenzene-1,3-diamine as a central scaffold. The strategic placement of bromine and amine functionalities on the core molecule allows for a divergent synthetic approach, primarily employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methodologies facilitate precise control over the dendrimer's generational growth and surface functionalization, yielding monodisperse macromolecules with significant potential in drug delivery and other biomedical applications. Detailed, step-by-step protocols, causality behind experimental choices, characterization data, and troubleshooting advice are provided to enable researchers to replicate and adapt these methods for their specific research needs.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[1][2][3] Their unique structure, characterized by a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for a variety of biomedical applications, including drug delivery, gene therapy, and diagnostic imaging.[4][5][6] The ability to precisely control their size, shape, and surface chemistry allows for the optimization of their pharmacokinetic and pharmacodynamic properties.[1][4]
This compound presents a versatile core molecule for dendrimer synthesis. The three bromine atoms serve as reactive sites for extending the dendritic branches via carbon-carbon bond-forming reactions, while the two primary amine groups offer opportunities for further functionalization or can be incorporated into the dendritic structure. This application note details a divergent synthetic strategy for the preparation of dendrimers from this core, with a focus on practical, field-proven insights to guide the researcher.
Synthetic Strategy: A Divergent Approach
The synthesis will follow a divergent methodology, where the dendrimer is constructed outwards from the this compound core.[3][7][8] This approach involves a repeating sequence of reactions to add new generations of branches. The primary reactions employed will be the Suzuki-Miyaura cross-coupling for the growth of the dendritic arms and a subsequent functional group transformation to introduce new reactive sites for the next generation.
Core Reaction Principles:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[9] In this protocol, it will be used to react the bromine atoms on the core and subsequent generations with a suitably functionalized boronic acid.
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction, used to form carbon-nitrogen bonds from aryl halides and amines.[10][11][12] This reaction can be employed for surface modification of the dendrimer.
Experimental Workflow
Caption: Divergent synthesis workflow for dendrimers from a this compound core.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | ≥98% | The core molecule. |
| 4-Formylphenylboronic acid | Combi-Blocks | ≥98% | For first-generation growth. |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | ≥98% | Catalyst for Suzuki-Miyaura coupling. |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | ≥99% | Anhydrous, powdered. |
| 1,4-Dioxane | Acros Organics | Anhydrous | Solvent for coupling reactions. |
| Toluene | J.T. Baker | Anhydrous | Solvent for coupling reactions. |
| Sodium Borohydride (NaBH₄) | EMD Millipore | ≥98% | For reduction of aldehyde groups. |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous | Solvent for reduction and other steps. |
| Ethyl Acetate | VWR Chemicals | ACS Grade | For extraction and chromatography. |
| Hexanes | VWR Chemicals | ACS Grade | For chromatography. |
| Deuterated Solvents (CDCl₃, DMSO-d₆) | Cambridge Isotope Laboratories | 99.8% D | For NMR characterization. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Generation 1 Dendrimer (G1-CHO)
This protocol describes the first divergent step, attaching the first layer of branches to the core molecule.
Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding reaction for creating C-C bonds.[9] 4-Formylphenylboronic acid is chosen to introduce aldehyde functionalities on the surface of the first-generation dendrimer, which can then be easily converted to other functional groups for further growth or for specific applications. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.[13]
Step-by-Step Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 2.7 mmol), 4-formylphenylboronic acid (1.62 g, 10.8 mmol, 4.0 equivalents), and potassium carbonate (2.24 g, 16.2 mmol, 6.0 equivalents).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (80 mL) and deionized water (20 mL) via syringe. Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 10 mol%) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (gradient elution: 10% to 50% ethyl acetate in hexanes) to yield the Generation 1 dendrimer with an aldehyde surface (G1-CHO) as a pale yellow solid.
Protocol 2: Synthesis of Generation 1 Dendrimer with Hydroxyl Surface (G1-OH)
This protocol details the conversion of the surface aldehyde groups to hydroxyl groups.
Rationale: The reduction of aldehydes to primary alcohols using sodium borohydride is a mild and efficient transformation. The resulting hydroxyl groups can be used for further derivatization, such as conversion to a good leaving group for the next generation's Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Dissolve the G1-CHO dendrimer (1.0 g, assuming quantitative yield from the previous step) in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (20 mL) in a 250 mL round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (0.2 g, 5.3 mmol, excess) in small portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) for the disappearance of the starting material.
-
Quench the reaction by the slow addition of deionized water (10 mL) at 0 °C.
-
Remove the organic solvents under reduced pressure.
-
Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the Generation 1 dendrimer with a hydroxyl surface (G1-OH) as a white solid. This product is often pure enough for the next step, but can be further purified by recrystallization if necessary.
Characterization
Thorough characterization at each stage of the synthesis is crucial to confirm the structure and purity of the dendrimers.
| Technique | Generation 0 (Core) | Generation 1 (G1-CHO) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~6.5 (s, 1H, Ar-H), ~5.0 (s, 4H, -NH₂) | δ ~9.9 (s, 3H, -CHO), ~7.9 (d, 6H, Ar-H), ~7.7 (d, 6H, Ar-H), ~7.2 (s, 1H, Ar-H), ~5.2 (s, 4H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~145 (C-NH₂), ~110 (C-Br), ~100 (C-H) | δ ~192 (-CHO), ~150-125 (multiple aromatic carbons), ~145 (C-NH₂), ~105 (C-H of core) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1600 (aromatic C=C), ~550 (C-Br stretch) | ~3400-3200 (N-H stretch), ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600 (aromatic C=C) |
| Mass Spec. (ESI-MS) | m/z calculated for C₆H₅Br₃N₂: [M+H]⁺, observed mass should correspond. | m/z calculated for C₂₇H₁₉N₂O₃: [M+H]⁺, observed mass should correspond. |
Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration. The data presented here are expected values. Detailed 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of protons and carbons.[14][15]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura coupling | Incomplete reaction; decomposition of the catalyst; poor quality of reagents. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use freshly opened or purified reagents. Increase the catalyst loading slightly (e.g., to 12 mol%). Increase the reaction time. |
| Incomplete reduction of aldehydes | Insufficient reducing agent; deactivation of NaBH₄. | Add more NaBH₄ in small portions and monitor the reaction by TLC. Ensure the NaBH₄ is fresh and has been stored properly. |
| Difficult purification | Presence of side products from homo-coupling of the boronic acid; residual catalyst. | Optimize the stoichiometry of the reactants in the Suzuki-Miyaura coupling. Use a different palladium catalyst or ligand system. For purification, try different solvent systems for column chromatography or consider recrystallization from a suitable solvent mixture. |
| Broad peaks in NMR spectra | Aggregation of dendrimer molecules; presence of paramagnetic impurities. | Run the NMR at a higher temperature to reduce aggregation. Ensure the sample is free from any residual palladium catalyst by passing the product through a short plug of silica or celite. |
Mechanism of Action and Potential Applications in Drug Delivery
The synthesized dendrimers, with their well-defined structure and functionalizable surface, hold great promise in the field of drug delivery.[2][4]
Caption: Proposed mechanism of dendrimer-mediated drug delivery to tumor tissues.
The interior of the dendrimer can encapsulate hydrophobic drugs, increasing their solubility and protecting them from degradation.[5] The surface hydroxyl groups of the G1-OH dendrimer can be further modified, for instance, by PEGylation (attachment of polyethylene glycol chains) to increase the dendrimer's circulation time in the bloodstream and reduce immunogenicity.[5] Furthermore, targeting ligands such as antibodies or folic acid can be conjugated to the surface to facilitate active targeting to specific cells or tissues, such as cancer cells.[6]
The small size of these dendrimers (typically in the nanometer range) allows them to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[16] Once at the target site, the drug can be released in a controlled manner, for example, through the cleavage of a linker that is sensitive to the local microenvironment of the tumor (e.g., lower pH).
Conclusion
The synthetic protocols and application notes presented herein provide a robust framework for the development of novel dendrimers based on a this compound core. The versatility of palladium-catalyzed cross-coupling reactions allows for the precise construction of these macromolecules. The detailed characterization and troubleshooting guidelines will aid researchers in overcoming potential challenges. The unique structural features of these dendrimers make them highly promising candidates for advanced drug delivery systems and other biomedical applications, warranting further investigation and development.
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Experimental Oncology. (2018). ROLE OF DENDRIMERS IN ADVANCED DRUG DELIVERY AND BIOMEDICAL APPLICATIONS: A REVIEW. [Link]
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Pharmaceutical Technology. (n.d.). The Role of Dendrimers in Topical Drug Delivery. [Link]
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SciSpace. (2014). Applications of dendrimers in drug delivery agents, diagnosis, therapy, and detection. [Link]
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Journal of Nanobiotechnology. (2022). Dendrimer-based drug delivery systems: history, challenges, and latest developments. [Link]
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PubMed Central. (2024). In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics. [Link]
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ACS Publications. (n.d.). Phosphine Dendrimer-Stabilized Palladium Nanoparticles, a Highly Active and Recyclable Catalyst for the Suzuki−Miyaura Reaction and Hydrogenation. [Link]
-
SpringerLink. (2012). Synthesis of polymer-supported dendritic palladium nanoparticle catalysts for Suzuki coupling reaction. [Link]
-
ACS Publications. (n.d.). NMR Characterization of Fourth-Generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of dendrimers. [Link]
-
IJPPR. (n.d.). Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. [Link]
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ACS Publications. (2008). NMR Characterization of Fourth-Generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles. [Link]
-
ACS Publications. (n.d.). Phosphine Dendrimer-Stabilized Palladium Nanoparticles, a Highly Active and Recyclable Catalyst for the Suzuki−Miyaura Reaction and Hydrogenation. [Link]
-
Michael Pittelkow. (n.d.). Poly(amidoamine)-Dendrimer-Stabilized Pd(0) Nanoparticles as a Catalyst for the Suzuki Reaction. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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NIH. (n.d.). Best practices for purification and characterization of PAMAM dendrimer. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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PubMed Central. (n.d.). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. [Link]
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PubMed Central. (n.d.). Dendrimers: synthesis, applications, and properties. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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PubMed. (2024). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
ChemRxiv. (n.d.). Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. [Link]
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DiVA portal. (n.d.). FUNCTIONAL DENDRITIC MATERIALS USING CLICK CHEMISTRY: SYNTHESIS, CHARACTERIZATIONS AND APPLICATIONS. [Link]
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Zimmerman Group. (n.d.). A monomolecularly imprinted dendrimer (MID) capable of selective binding with a tris(2-aminoethyl)amine guest through. [Link]
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Application Note: 2,4,6-Tribromobenzene-1,3-diamine in the Synthesis of Novel Electroactive Polymers
Introduction: A Strategic Monomer for High-Performance Electroactive Polymers
2,4,6-Tribromobenzene-1,3-diamine is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of novel electroactive polymers.[1] Its unique structure, featuring a benzene ring symmetrically substituted with three bromine atoms and two amine groups, offers a distinct combination of reactivity and electronic properties.[1] The strong electron-withdrawing nature of the bromine atoms significantly influences the electron density on the amine groups, which in turn affects the polymerization process and the final properties of the polymer.[1] This application note provides a comprehensive guide to the synthesis and characterization of electroactive polymers derived from this compound, with a focus on electrochemical polymerization techniques.
The bromine substituents are not merely passive groups; they provide reactive sites for subsequent post-polymerization modifications, such as cross-coupling reactions, allowing for the fine-tuning of the polymer's electronic and physical properties.[1] Furthermore, the resulting polymers are expected to exhibit enhanced π-π stacking and charge transport mobility, making them promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs).[1]
Causality of Experimental Choices: Why this compound?
The selection of this compound as a monomer is predicated on several key factors that influence the synthesis and performance of the resulting electroactive polymer:
-
Modulated Reactivity: The electron-withdrawing bromine atoms decrease the basicity of the amine groups, which can influence the oxidation potential required for electropolymerization.[1] This allows for a more controlled polymerization process compared to unsubstituted anilines.
-
Enhanced Interchain Interactions: The presence of heavy bromine atoms can promote interchain interactions through halogen bonding and enhanced van der Waals forces, potentially leading to materials with improved charge transport characteristics.
-
Post-Polymerization Functionalization: The C-Br bonds serve as valuable synthetic handles for post-polymerization modifications via reactions like Suzuki or Sonogashira coupling.[1] This enables the grafting of various functional groups to tailor the polymer's properties for specific applications.
-
Thermal and Chemical Stability: Halogenated aromatic polymers often exhibit high thermal stability and resistance to chemical degradation, which are crucial for the longevity of electronic devices.
Experimental Workflow for Electropolymerization
The following diagram illustrates the typical workflow for the electrochemical synthesis and characterization of poly(this compound).
Caption: Experimental workflow for the synthesis and characterization of electroactive polymers.
Detailed Protocol: Electrochemical Polymerization of this compound
This protocol describes the deposition of a poly(this compound) film onto an indium tin oxide (ITO) coated glass slide using cyclic voltammetry.
Materials:
-
This compound (monomer)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄), electrolyte
-
ITO-coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Deionized water
-
Acetone
-
Isopropanol
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Sonication bath
-
Nitrogen or Argon gas source
Protocol Steps:
-
Electrode Preparation:
-
Clean the ITO-coated glass slides by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the electrodes under a stream of nitrogen gas.
-
-
Preparation of the Electrolyte Solution:
-
In a clean, dry electrochemical cell, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Purge the solution with dry nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen. Oxygen can interfere with the polymerization process by reacting with the radical cations formed during oxidation.
-
-
Preparation of the Monomer Solution:
-
Add this compound to the deoxygenated electrolyte solution to a final concentration of 10 mM.
-
Stir the solution under an inert atmosphere until the monomer is completely dissolved.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the prepared ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the monomer solution, ensuring the inert atmosphere is maintained.
-
Perform cyclic voltammetry (CV) to induce polymerization. A typical potential window would be from 0 V to +1.5 V vs. Ag/AgCl. The exact potential range may need to be optimized.
-
Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The growth of the polymer film can be observed by the increase in the peak currents with each successive CV scan.
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
-
Characterization of the Electroactive Polymer Film
Electrochemical Characterization:
-
Technique: Cyclic Voltammetry (CV)
-
Procedure: Place the polymer-coated electrode in a fresh, monomer-free electrolyte solution (0.1 M LiClO₄ in ACN). Record the cyclic voltammogram at various scan rates.
-
Expected Outcome: The CV will reveal the redox behavior of the polymer film. The presence of well-defined oxidation and reduction peaks indicates the formation of an electroactive material. The stability of the polymer can be assessed by performing multiple CV cycles and observing any changes in the peak currents or potentials.
Spectroelectrochemical Characterization:
-
Technique: UV-Vis-NIR Spectroscopy coupled with electrochemistry.
-
Procedure: Record the absorption spectra of the polymer film at different applied potentials.
-
Expected Outcome: This will demonstrate the electrochromic properties of the polymer. Changes in the absorption spectra upon oxidation and reduction correspond to transitions between different electronic states of the polymer (e.g., neutral, radical cation, dication).
Structural and Morphological Characterization:
-
Techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Scanning Electron Microscopy (SEM).
-
Procedure:
-
FTIR: Scrape a small amount of the polymer from the electrode and prepare a KBr pellet or use an ATR accessory.
-
SEM: Image the surface of the polymer-coated electrode.
-
-
Expected Outcome:
-
FTIR will confirm the chemical structure of the polymer, showing characteristic peaks for the aromatic rings and amine groups, and potentially the absence of monomer-specific peaks.
-
SEM will reveal the surface morphology of the polymer film, providing information on its uniformity, porosity, and grain structure.
-
Proposed Polymerization Mechanism
The electrochemical polymerization of anilines generally proceeds through the formation of radical cations.[2] The proposed mechanism for this compound is illustrated below.
Caption: Proposed mechanism for the electropolymerization of this compound.
Quantitative Data Summary
| Property | Expected Range/Value | Significance |
| Monomer Oxidation Potential | +1.0 to +1.4 V vs. Ag/AgCl | Indicates the energy required to initiate polymerization. |
| Polymer Redox Potentials | Two reversible waves expected between +0.2 and +1.2 V | Corresponds to the transition between different oxidation states (leucoemeraldine, emeraldine, pernigraniline forms). |
| Optical Band Gap (Eg) | 2.5 - 3.5 eV | Determines the color of the polymer in its neutral state and its semiconductor properties. |
| Electrochromic Contrast (ΔT%) | 30 - 60% | Measures the change in optical transmittance between the oxidized and neutral states, indicating its suitability for display applications. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful growth of a polymer film on the working electrode, which can be visually inspected, is the first indication of a successful experiment. The subsequent electrochemical and spectroscopic characterization provides definitive proof of the formation of an electroactive polymer with the expected properties. For instance, the observation of reversible redox peaks in the cyclic voltammogram of the polymer film in a monomer-free electrolyte confirms its electroactivity.
Conclusion
This compound is a promising monomer for the development of novel electroactive polymers with tailored properties. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis and characterization of these materials. The unique combination of amine and bromine functionalities opens up a wide range of possibilities for creating high-performance materials for applications in organic electronics, sensors, and electrochromic devices.
References
-
Gueye, M. N., et al. (2017). Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications. MDPI. [Link]
-
Hsiao, S.-H., et al. (2012). Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine-amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors. Macromolecules. [Link]
-
Stejskal, J., & Sapurina, I. (2011). Electrochemical Polymerization of Aniline. ResearchGate. [Link]
-
Pachanoor, V., & Moorthi, B. (2024). A Facile Synthesis and Molecular Characterization of Electroactive Polyaniline Nanocomposites Materials Based on Sliver Embedded Poly Aniline Copolymers for Application in Automobile Industries. SAE International. [Link]
-
Chen, F. (1992). Synthesis and characterisation of some electroactive polymers. DORAS. [Link]
-
Holst, J. R., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. DTIC. [Link]
-
Al-Yasari, A. K., & Al-Adili, A. J. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC - NIH. [Link]
-
Li, Y., et al. (2022). Electrochemical Cross-Dehydrogenative Aromatization Protocol for the Synthesis of Aromatic Amines. Organic Letters. [Link]
-
Ramirez-Ponce, L. E., et al. (2022). Brush-like Polyaniline with Optical and Electroactive Properties at Neutral pH and High Temperature. MDPI. [Link]
Sources
Experimental procedure for the polymerization of 2,4,6-Tribromobenzene-1,3-diamine
An Application Note for the Synthesis and Characterization of Poly(2,4,6-Tribromobenzene-1,3-diamine)
Introduction: Advancing Conjugated Polymers through Halogenation
Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1] Modifications to the aniline monomer unit offer a powerful strategy for tailoring the resulting polymer's properties. The introduction of halogen atoms, such as bromine, onto the aromatic ring can significantly alter the polymer's electronic characteristics, solubility, and morphology, while also potentially imparting properties like flame retardancy.[2][3]
This application note provides a detailed experimental protocol for the synthesis of a novel brominated polyaniline derivative, poly(this compound). The procedure is based on the well-established chemical oxidative polymerization method, a robust and widely used technique for synthesizing polyaniline and its derivatives.[4][5] The protocol herein describes a complete workflow from monomer preparation to polymer isolation and characterization, offering insights into the rationale behind key experimental steps. This guide is intended for researchers in materials science, polymer chemistry, and drug development who are exploring novel conjugated polymers with unique functional properties.
Principle of Oxidative Polymerization
The synthesis of poly(this compound) is achieved through oxidative coupling of the this compound monomer. In this process, an oxidizing agent, typically Ammonium Persulfate (APS), initiates the polymerization in an acidic aqueous medium. The acidic environment is crucial as it protonates the amine groups, rendering the monomer soluble and facilitating the formation of radical cations. These radical cations then couple to form dimers, oligomers, and ultimately, the final polymer chain. The reaction rate and final polymer structure are highly dependent on factors such as temperature, reagent concentrations, and the oxidant-to-monomer ratio.[4][6]
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| This compound | >98% purity | Sigma-Aldrich, TCI |
| Ammonium Persulfate (APS) | ACS Reagent, >98% | Sigma-Aldrich, Fisher |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR Chemicals |
| Acetone | ACS Grade | VWR Chemicals |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore System |
| Magnetic Stirrer with Hotplate | Standard Laboratory Grade | IKA, Corning |
| Ultrasonic Dispersant/Bath | Standard Laboratory Grade | Branson, VWR |
| Büchner Funnel and Filtration Flask | Standard Laboratory Grade | Kimble, Pyrex |
| Vacuum Oven | Capable of maintaining 60 °C | Sheldon Manufacturing |
| Fourier-Transform Infrared (FTIR) | With ATR capability | PerkinElmer, Thermo |
| Scanning Electron Microscope (SEM) | Standard Laboratory Grade | JEOL, FEI |
Experimental Workflow Visualization
The overall experimental procedure, from starting materials to final characterization, is outlined in the following workflow diagram.
Caption: Experimental workflow for the synthesis of poly(this compound).
Step-by-Step Experimental Protocol
Part A: Reagent Preparation
-
Monomer Solution : In a 250 mL beaker, add 1.0 g of this compound to 100 mL of 1.0 M HCl.
-
Rationale: An acidic medium is essential for protonating the diamine, which increases its solubility and activates it for oxidative polymerization.[4]
-
-
Monomer Dissolution : Place the beaker in an ice bath on a magnetic stirrer. Stir the suspension and apply ultrasonic dispersion for 15-20 minutes, or until the monomer is fully dissolved. Maintain the temperature between 0-5 °C.
-
Rationale: The monomer may have limited solubility. Ultrasonication helps break down aggregates and enhances dissolution in the acidic medium, a technique proven effective for similar monomers.[4] Low temperatures are critical to minimize premature side reactions and control the polymerization rate.
-
-
Oxidant Solution : In a separate 100 mL beaker, dissolve 1.25 g of Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl. Stir until fully dissolved and cool the solution in an ice bath.
-
Rationale: The APS/monomer molar ratio is a key parameter. A slight excess of oxidant is often used to ensure complete polymerization.[4] Pre-cooling the oxidant solution helps maintain a low reaction temperature upon addition.
-
Part B: Polymerization
-
Initiation : While vigorously stirring the chilled monomer solution, add the cold oxidant solution dropwise using a dropping funnel over a period of 30-45 minutes.
-
Rationale: Slow, dropwise addition of the oxidant is crucial to control the reaction's exothermicity and to promote uniform chain growth, leading to a more homogenous polymer.[7] A rapid addition can lead to uncontrolled polymerization and the formation of undesired side products.
-
-
Reaction Progression : A color change in the solution (typically to a dark green or black) should be observed, indicating the onset of polymerization.
-
Aging : Once the oxidant addition is complete, leave the reaction mixture stirring in the ice bath for 2 hours, then allow it to slowly warm to room temperature and continue stirring for an additional 22-24 hours.
-
Rationale: This "aging" period ensures the reaction proceeds to completion and allows for the growth of longer polymer chains, maximizing the molecular weight.
-
Part C: Polymer Isolation and Purification
-
Collection : Collect the precipitated polymer product by vacuum filtration using a Büchner funnel.
-
Washing : a. Wash the polymer cake on the filter with 200 mL of 1.0 M HCl to remove any unreacted monomer and residual oxidant. b. Wash with 200 mL of methanol to remove short-chain oligomers. c. Finally, wash with 100 mL of acetone to remove residual methanol and aid in drying.
-
Rationale: A thorough washing sequence is critical for obtaining a pure polymer. Each solvent is chosen to remove specific impurities, ensuring that the final product is free of contaminants that could interfere with characterization and performance.
-
-
Drying : Transfer the dark polymer powder to a watch glass and dry in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.
-
Yield Calculation : Weigh the final dried polymer and calculate the percentage yield.
Characterization of the Synthesized Polymer
Verifying the structure and morphology of the synthesized polymer is a critical final step. The following techniques are recommended.
Caption: Relationship between characterization techniques and the polymer properties they elucidate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum should confirm the presence of key functional groups. Expected peaks include N-H stretching vibrations, C=C stretching of quinoid and benzenoid rings, C-N stretching, and C-Br stretching vibrations. Comparing the spectrum to the original monomer will confirm the structural changes due to polymerization.[5]
-
Scanning Electron Microscopy (SEM) : SEM imaging will reveal the morphology of the polymer particles. Many oxidatively polymerized anilines exhibit a granular or globular morphology.[5]
-
Solubility Testing : Test the solubility of the final polymer in various common solvents (e.g., NMP, DMF, DMSO). Brominated polyanilines may exhibit different solubility profiles compared to unsubstituted PANI.[1] This is a crucial step before attempting solution-based characterization like NMR or GPC.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ammonium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Hydrochloric acid is corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
-
Orlov, A. V., Kiseleva, S. G., Karpacheva, G. P., & Muratov, D. G. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3657. Available from: [Link]
-
Orlov, A. V., Kiseleva, S. G., & Karpacheva, G. P. (2019). Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone. Polymer Science, Series B, 61(5), 556–563. Available from: [Link]
-
Ramaisa, M. M., Amer, H., & Fomo, G. (2020). Polyaniline Derivatives and Their Applications. In Advanced Functional Polymers. IntechOpen. Available from: [Link]
-
Orlov, A. V., Kiseleva, S. G., Karpacheva, G. P., & Muratov, D. G. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PubMed Central. Available from: [Link]
-
Orlov, A. V., Kiseleva, S. G., & Karpacheva, G. P. (2019). Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone. SpringerLink. Available from: [Link]
-
Amer, H., Mokrani, T., Jewell, L. L., Young, C., & Vosloo, H. C. M. (2018). Oxidative Copolymerization of p-Phenylenediamine and 3-Aminobenzenesulfonic Acid. ResearchGate. Available from: [Link]
-
Stejskal, J., Trchová, M., Prokeš, J., & Sapurina, I. (2001). Brominated Polyaniline. Chemistry of Materials, 13(11), 4083–4088. Available from: [Link]
-
Stejskal, J., Trchová, M., Prokeš, J., & Sapurina, I. (2001). Brominated Polyaniline. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Polymers Derived from 2,4,6-Tribromobenzene-1,3-diamine
Introduction: Unveiling the Properties of Novel Brominated Aromatic Polyamines
Polymers derived from 2,4,6-Tribromobenzene-1,3-diamine represent a unique class of materials characterized by a high degree of aromaticity, significant bromine content, and the presence of reactive amine functionalities. These structural features are anticipated to impart desirable properties such as inherent flame retardancy, high thermal stability, and potential for further chemical modification. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of these polymers is paramount for their effective application.
This comprehensive guide provides a suite of detailed application notes and protocols for the robust characterization of these novel polymers. The methodologies described herein are designed to elucidate critical parameters including chemical structure, molecular weight, thermal behavior, and morphology. The rationale behind the selection of each technique is explained, offering a self-validating system for comprehensive material analysis.
Structural Elucidation: Confirming the Molecular Architecture
The foundational step in polymer characterization is the unambiguous confirmation of its chemical structure. For polymers derived from this compound, spectroscopic techniques are indispensable for verifying the incorporation of the monomer unit and identifying the nature of the polymeric linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this class of polymers, ¹H and ¹³C NMR are crucial for confirming the aromatic backbone and the presence of amine groups. The principle lies in the fact that the chemical shift of a nucleus is highly sensitive to its local electronic environment.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Sonication may be required to aid dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to identify protons on the aromatic ring and the amine groups.
-
The integration of the aromatic proton signals relative to any end-group signals can provide an estimation of the number-average molecular weight (Mₙ) for lower molecular weight polymers.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C{¹H} spectrum to identify the carbon signals of the aromatic ring. The high bromine substitution will result in characteristic chemical shifts for the carbon atoms.
-
-
Data Analysis:
-
Correlate the observed chemical shifts with the expected structure of the polymer repeating unit.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. It is particularly useful for confirming the presence of N-H bonds from the amine groups and the characteristic vibrations of the aromatic ring.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount of the dry polymer powder or film directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
-
Data Analysis:
-
Identify characteristic absorption bands:
-
N-H stretching: ~3400-3300 cm⁻¹ (primary or secondary amines)
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-N stretching: ~1350-1250 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
-
-
Molecular Weight Determination: Understanding Polymer Size
The molecular weight and its distribution are critical parameters that significantly influence the mechanical, thermal, and solution properties of a polymer.[2][3]
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Expertise & Experience: GPC/SEC is the most widely used technique for determining the molecular weight distribution of polymers. The method separates polymer chains based on their hydrodynamic volume in solution.
Protocol: GPC/SEC Analysis
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) with 0.01 M LiBr) to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter.
-
Instrumentation:
-
A GPC/SEC system equipped with a refractive index (RI) detector is standard.
-
For more detailed analysis, multi-detector systems including a light scattering detector (MALS) and a viscometer can provide absolute molecular weight and information about the polymer's conformation in solution.[4]
-
-
Data Acquisition:
-
Inject the filtered sample solution into the GPC/SEC system.
-
Run the analysis using a calibrated set of columns appropriate for the expected molecular weight range.
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) relative to known standards (e.g., polystyrene).
-
If using a MALS detector, the absolute molecular weight can be determined without the need for column calibration.
-
| Parameter | Description | Typical Values for Synthetic Polymers |
| Mₙ (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[3] | Varies widely depending on synthesis |
| Mₙ (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains.[3] | Varies widely depending on synthesis |
| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution.[3] | 1.5 - 5.0 for chain-growth polymerization |
Thermal Properties: Assessing Stability and Transitions
The high bromine content and aromatic nature of these polymers suggest excellent thermal stability and flame retardant properties. Thermal analysis techniques are essential to quantify these characteristics.[5][6][7]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the amount of residual char.
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the dry polymer in a TGA pan (e.g., alumina or platinum).
-
Instrumentation: A standard thermogravimetric analyzer.
-
Data Acquisition:
-
Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to assess thermal and thermo-oxidative stability, respectively.
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Tₒₙₛₑₜ).
-
Identify the temperature of maximum rate of weight loss (Tₘₐₓ).
-
Calculate the char yield at a high temperature (e.g., 800 °C), which is an indicator of flame retardancy.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (Tₙ).
Protocol: DSC Analysis
-
Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.
-
Instrumentation: A standard differential scanning calorimeter.
-
Data Acquisition:
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. For example:
-
Heat from ambient to a temperature above the expected T₉ or Tₘ at 10 °C/min.
-
Cool at 10 °C/min to below the T₉.
-
Reheat at 10 °C/min to record the thermal transitions.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (T₉) from the second heating scan, which appears as a step change in the heat flow curve.
-
If the polymer is semi-crystalline, identify the melting peak (Tₘ) and crystallization peak (Tₙ).
-
Morphological Characterization: Visualizing the Polymer Structure
The morphology of a polymer at the micro- and nanoscale can significantly impact its bulk properties.[8] Electron microscopy techniques are invaluable for visualizing the surface and internal structure of these materials.[9]
Scanning Electron Microscopy (SEM)
Expertise & Experience: SEM provides high-resolution images of the surface of a material. It is useful for examining the topography, particle size, and porosity of the polymer.
Protocol: SEM Analysis
-
Sample Preparation:
-
Mount the polymer powder or a small piece of a film onto an SEM stub using conductive carbon tape.
-
For non-conductive polymers, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Instrumentation: A standard scanning electron microscope.
-
Data Acquisition:
-
Image the sample at various magnifications to observe the overall morphology and fine surface features.
-
Energy-dispersive X-ray spectroscopy (EDS or EDX) can be used in conjunction with SEM to perform elemental analysis and confirm the presence and distribution of bromine.
-
Transmission Electron Microscopy (TEM)
Expertise & Experience: TEM provides even higher resolution images than SEM and can be used to visualize the internal structure of the polymer, such as phase separation in polymer blends or the dispersion of nanoparticles in a composite.
Protocol: TEM Analysis
-
Sample Preparation: This is a critical and often challenging step.
-
For polymer films, thin sections (50-100 nm) need to be prepared using an ultramicrotome.
-
For polymer solutions, a drop of the dilute solution can be cast onto a TEM grid.
-
-
Instrumentation: A standard transmission electron microscope.
-
Data Acquisition:
-
Image the prepared sample to observe nanoscale features.
-
Workflow and Interconnectivity of Characterization Techniques
The following diagram illustrates a logical workflow for the comprehensive characterization of polymers derived from this compound, highlighting the interplay between different analytical methods.
Caption: A logical workflow for the comprehensive characterization of polymers.
Conclusion
The systematic application of the characterization techniques outlined in this guide will provide a deep and comprehensive understanding of the structure-property relationships of polymers derived from this compound. This knowledge is critical for the rational design of new materials and for tailoring their properties for specific applications in research, materials science, and drug development.
References
-
Grönlund, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 9(30), 33011-33021. [Link]
-
Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers. Retrieved from [Link]
-
Jordi Labs. (n.d.). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from [Link]
-
AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]
-
FILAB. (n.d.). Thermal analysis of polymer materials in a laboratory. Retrieved from [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
Park, K. (n.d.). POLYMER MORPHOLOGY. Retrieved from [Link]
-
Polymer Solutions. (n.d.). Morphological Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
AZoM. (2015, July 29). Measuring Molecular Weight, Size and Branching of Polymers. Retrieved from [Link]
-
Agilent. (n.d.). Polymer Molecular Weight Distribution and Definitions of MW Averages. Retrieved from [Link]
Sources
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- 9. polymersolutions.com [polymersolutions.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tribromobenzene-1,3-diamine
Welcome to the technical support center for the synthesis of 2,4,6-Tribromobenzene-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis.
Introduction
This compound is a symmetrically substituted aromatic diamine with significant applications in materials science and organic synthesis. Its unique electronic and structural profile, a result of the interplay between the electron-donating amine groups and the electron-withdrawing bromine atoms, makes it a valuable precursor for polycyclic aromatic hydrocarbons, organic light-emitting diodes (OLEDs), and covalent organic frameworks (COFs).[1] However, its synthesis is not without challenges, often related to regioselectivity, product purity, and reaction control. This guide aims to provide practical, experience-based solutions to common problems encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most logical and accessible starting material is 1,3-diaminobenzene (m-phenylenediamine). The two amino groups are strong activating and ortho-, para-directing groups, which facilitates the electrophilic substitution of bromine at the 2, 4, and 6 positions.
Q2: Why is controlling the stoichiometry of the brominating agent so critical?
The high reactivity of the m-phenylenediamine ring towards electrophilic bromination means that the reaction can easily proceed beyond the desired trisubstitution, leading to the formation of tetrabrominated and other over-brominated byproducts.[2] Precise control over the amount of brominating agent is essential to maximize the yield of the target compound.
Q3: What are the safest and most effective brominating agents for this synthesis?
While molecular bromine (Br₂) can be used, it is highly toxic and corrosive.[1] A safer and often more selective alternative is N-bromosuccinimide (NBS).[3] NBS is a solid, making it easier to handle, and it can provide a slow, controlled release of electrophilic bromine, which can help to minimize side reactions.[3]
Q4: My final product is a persistent off-white or brownish color. How can I decolorize it?
Colored impurities often arise from oxidation of the aromatic diamine. Several techniques can be employed for decolorization:
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable hot solvent and treating it with activated charcoal can effectively adsorb colored impurities.
-
Recrystallization: Careful selection of a recrystallization solvent can help to separate the desired product from colored byproducts.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be an effective purification method.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a singlet for the C5 aromatic proton and a broad singlet for the two NH₂ groups. ¹³C NMR will show distinct signals for the carbon atoms attached to bromine, nitrogen, and hydrogen.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic N-H stretching vibrations of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-Br stretching vibrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (344.83 g/mol ) and show a characteristic isotopic pattern due to the presence of three bromine atoms.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on a proposed method starting from m-phenylenediamine and using N-bromosuccinimide.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of the Desired Product | - Incomplete reaction. - Formation of multiple byproducts (under- or over-bromination). - Product loss during workup and purification. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure it goes to completion. - Stoichiometry Control: Carefully control the stoichiometry of NBS. A slight excess (e.g., 3.1 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided. - Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity and reduce the formation of over-brominated products. - Optimized Workup: Ensure efficient extraction of the product and minimize transfers to reduce mechanical losses. |
| Formation of a Mixture of Isomers | The directing effects of the two amino groups can lead to the formation of other tribrominated isomers, although the 2,4,6-isomer is sterically and electronically favored. | - Reaction Conditions: Lowering the reaction temperature can enhance the regioselectivity of the bromination. - Purification: Fractional crystallization or column chromatography may be necessary to separate the desired isomer from minor isomeric impurities. |
| Product is a Dark, Tarry Substance | Oxidation of the aromatic diamine product. This is common for electron-rich anilines. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Purification: Treat the crude product with a reducing agent (e.g., a small amount of sodium bisulfite) during workup to reduce oxidized impurities before purification. |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and byproducts. - Product instability on silica gel. | - Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often provide good separation. - Chromatography: If using column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of a non-polar solvent before loading the sample. A gradient elution might be necessary. |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from m-phenylenediamine using N-bromosuccinimide.
Materials:
-
m-Phenylenediamine (1,3-diaminobenzene)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve m-phenylenediamine (1.0 eq) in anhydrous acetonitrile. Cool the flask to 0 °C in an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (3.1 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled solution of m-phenylenediamine over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any remaining NBS. Dilute the mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Halogenated aromatic compounds can be toxic and should be handled with caution.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages.
Caption: Synthetic pathway for this compound.
Characterization Data
The following table summarizes the expected characterization data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Singlet around δ 7.5 ppm (aromatic C5-H), broad singlet for NH₂ protons (chemical shift can vary). |
| ¹³C NMR | Signals for carbon atoms attached to bromine, nitrogen, and hydrogen will be observed at distinct chemical shifts. |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1600 (N-H bending), ~800-600 (C-Br stretching). |
| Mass Spec (m/z) | Molecular ion peak with a characteristic isotopic cluster for three bromine atoms (e.g., peaks at approximately 342, 344, 346, 348). |
| Melting Point | A sharp melting point is indicative of high purity. |
Mechanistic Insights
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are visualized below.
Caption: Simplified mechanism of tribromination.
The two amino groups on the m-phenylenediamine ring are strongly activating and direct the incoming electrophile ('Br⁺') to the ortho and para positions. The first bromine atom adds to the 2- or 4- (or 6-) position. Subsequent brominations occur at the remaining activated positions to yield the final 2,4,6-tribrominated product.
References
-
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Reactions of Arylamines. (2023, September 30). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. (2020). Defense Technical Information Center. Retrieved January 13, 2026, from [Link]
-
m-Phenylenediamine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. (2023, January 23). YouTube. Retrieved January 13, 2026, from [Link]
-
Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
Sources
Technical Support Center: Purification of 2,4,6-Tribromobenzene-1,3-diamine by Recrystallization
Welcome to the technical support center for the purification of 2,4,6-Tribromobenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it the preferred method for purifying this compound?
Recrystallization is a purification technique for solid organic compounds.[1] The underlying principle is that the solubility of a compound in a solvent generally increases with temperature.[1] For this compound, this method is ideal because it allows for the effective removal of impurities that may have formed during its synthesis. The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the diamine decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[2] This technique is particularly effective for separating the target compound from by-products of the bromination and amination reactions used in its synthesis.
Q2: How do I select the best solvent for recrystallizing this compound?
The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]
-
Chemical Inertness: The solvent must not react with this compound.[2] Given the presence of amine groups, acidic solvents should generally be avoided unless salt formation is intended.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[2]
A rule of thumb is that "like dissolves like." this compound has a non-polar aromatic core but also polar amine groups. Therefore, solvents with intermediate polarity or solvent mixtures (e.g., ethanol/water, toluene/hexane) are often good starting points.[4][5] Small-scale solubility tests with various solvents are essential before committing to a bulk purification.[6]
Q3: What are the likely impurities in a crude sample of this compound?
Impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include:
-
Incompletely Brominated Species: Such as di- or mono-brominated benzene-1,3-diamine.
-
Isomers: Other positional isomers of tribromobenzene-1,3-diamine, although the directing effects of the amine groups in the precursor typically favor the 2,4,6-substitution pattern.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[7]
-
Starting Materials: Unreacted 1,3-diaminobenzene or other precursors.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Problem: My compound will not dissolve, even in the boiling solvent.
-
Probable Cause: You have selected an inappropriate solvent in which the compound is largely insoluble at all temperatures.[4]
-
Solution:
-
Re-evaluate Solvent Choice: Refer to the solvent selection principles in the FAQ. Test the solubility of a small amount of your crude product in different solvents like ethanol, ethyl acetate, or toluene.[8]
-
Use a Solvent Mixture: If the compound is too soluble in one solvent and insoluble in another, a two-solvent system can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent (in which the compound is insoluble) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then allow to cool slowly.[9]
-
Problem: No crystals form after the solution has cooled.
-
Probable Cause 1: Too much solvent was used. This prevents the solution from becoming saturated upon cooling.[6]
-
Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be cautious with flammable solvents.[10]
-
-
Probable Cause 2: The solution is supersaturated. The kinetic barrier to crystal nucleation has not been overcome.[6]
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic rough edges provide a nucleation site for crystal growth.[11]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This provides a template for further crystallization.[10][12]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[3]
-
-
Problem: The product "oiled out" instead of forming crystals.
-
Probable Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too rapidly.
-
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[10]
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly by insulating it (e.g., placing it in a beaker of warm water or wrapping it in glass wool). Do not place it directly into an ice bath from a high temperature.[1]
-
Scratch During Cooling: Vigorously scratching the flask as the solution cools can sometimes induce crystallization at a higher temperature, preventing oiling out.
-
Problem: The recovered yield is very low.
-
Probable Cause 1: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a short-stemmed or stemless funnel and pre-heat the funnel and filter paper by pouring hot solvent through it just before filtering your solution.[13][14] Keep the solution at a boil until you are ready to pour. If crystals do form, you can try to redissolve them by pouring a small amount of fresh hot solvent over the filter paper.[3]
-
-
Probable Cause 2: Excessive solvent was used. As noted previously, using too much solvent will keep a significant portion of your product dissolved even at low temperatures.[10]
-
Solution: Before filtering, check the mother liquor. If you suspect a large amount of product remains, you can concentrate the filtrate by boiling off some solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure.
-
-
Probable Cause 3: The rinsing solvent was not cold enough. Washing the collected crystals with room-temperature solvent can redissolve a portion of your product.[6]
-
Solution: Always use a minimal amount of ice-cold solvent for rinsing the crystals in the filtration funnel.
-
Problem: The final crystals are still colored.
-
Probable Cause: Highly colored, polar impurities are present and were not sufficiently removed by recrystallization alone. Aromatic amines can also oxidize to form colored bodies.
-
Solution: Use activated charcoal.
-
Dissolve the crude compound in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often enough; too much will adsorb your product).
-
Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Data Presentation: Solvent Selection Guide
The selection of an appropriate solvent is empirical. The following table provides guidance for screening solvents for this compound based on general principles of solubility for aromatic amines.[8][9]
| Solvent Class | Example Solvents | Expected Suitability for this compound |
| Polar Protic | Ethanol, Methanol | Good Candidate: Likely to dissolve the compound when hot due to hydrogen bonding with amine groups. Solubility should decrease significantly on cooling. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good Candidate: May provide a good solubility differential. Acetone's low boiling point is advantageous for easy removal.[9] |
| Non-Polar Aromatic | Toluene | Good Candidate: The aromatic ring of toluene will interact well with the benzene core of the compound. Often a good choice for aromatic compounds.[9] |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Poor Solvent/Good Anti-Solvent: Unlikely to dissolve the compound on its own but can be used as the "poor" solvent in a two-solvent mixture.[1] |
| Aqueous | Water | Poor Solvent/Good Anti-Solvent: The compound is expected to be insoluble in water but can be used with a miscible solvent like ethanol.[5] |
Visualized Experimental Workflow & Troubleshooting
The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection (Small Scale) a. Place approximately 20-30 mg of the crude solid into several small test tubes. b. To each tube, add a different potential solvent (e.g., ethanol, toluene, ethyl acetate) dropwise at room temperature. Note the solubility. c. If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves. [6] d. Allow the tubes that formed a clear solution to cool to room temperature, then place them in an ice bath. e. The best solvent is one that dissolves the compound when hot but forms a large quantity of crystals upon cooling. [1] 2. Dissolution a. Place the bulk of the crude this compound into an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half). b. Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously. c. Continue adding hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield. [1] 3. Decolorization (if necessary) a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Re-heat the mixture to boiling for a few minutes.
4. Hot Gravity Filtration (if necessary) a. This step is required if there are insoluble impurities or if charcoal was used. b. Set up a short-stemmed or stemless funnel with fluted filter paper over a clean Erlenmeyer flask. c. Heat the receiving flask on the hot plate so that boiling solvent vapors keep the funnel warm. [13] d. Pour a small amount of hot, pure solvent through the funnel to heat it. e. Pour the hot solution containing your compound through the filter paper in portions.
5. Crystallization a. Cover the flask containing the hot filtrate with a watch glass and set it on a surface where it can cool slowly and undisturbed. [14] b. Slow cooling is crucial for the formation of large, pure crystals. [1]Rushing this step can lead to the trapping of impurities. c. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the yield. [6] 6. Crystal Collection and Washing a. Set up a Büchner funnel for vacuum filtration. b. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. c. Swirl the flask to create a slurry and pour the contents into the Büchner funnel with the vacuum on. d. Wash the crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor.
7. Drying a. Allow air to be pulled through the crystals on the filter for several minutes to help them dry. b. Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Helmenstine, A. (2013). Solutions to Common Crystal Growing Problems. Science Notes and Projects. Retrieved from [Link]
-
Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]
-
Science Experiments. (2008). How to Do Hot Filtration & Recrystallization in the Chem Lab. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 1.5E: Hot Filtration. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hot gravity filtration. RSC Education. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
Reddit. (2021). Troubleshooting common problems when crystal growing. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization1. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. science.wonderhowto.com [science.wonderhowto.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2,4,6-Tribromobenzene-1,3-diamine
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 2,4,6-Tribromobenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your catalyst loading and achieve successful reaction outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a common issue stemming from the substrate's unique electronic and steric properties. The two amino groups are powerful electron-donating groups, which can make the aryl bromide less reactive towards oxidative addition, a crucial step in the catalytic cycle.[1] Additionally, the presence of three bromine atoms and two amino groups creates significant steric hindrance.
Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is paramount. For sterically hindered and electron-rich aryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]
-
Actionable Advice: Employ bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which are known to enhance the rates of both oxidative addition and reductive elimination.[3][4] Alternatively, N-heterocyclic carbene (NHC) ligands can also be highly effective. Consider using a pre-formed palladacycle catalyst, which has demonstrated high efficacy in couplings with ortho-substituted anilines.[5][6]
-
-
Catalyst Loading: While the goal is to optimize and often minimize catalyst loading for cost and sustainability, an initial loading that is too low can result in a stalled reaction.
-
Actionable Advice: For initial attempts with this challenging substrate, begin with a higher catalyst loading, in the range of 1-5 mol%.[7] Once the reaction is successful, you can systematically decrease the loading in subsequent optimization experiments.
-
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[8][9]
-
Actionable Advice: Stronger, non-nucleophilic bases are often required for difficult couplings. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of weaker bases like sodium or potassium carbonate.[6] The physical form of the base is also important; ensure it is finely powdered to maximize surface area.
-
-
Solvent and Temperature: The reaction medium and temperature significantly influence reaction kinetics.
-
Actionable Advice: Aprotic polar solvents such as dioxane, 2-MeTHF, or toluene are generally effective.[6] If you observe poor solubility of your starting materials, consider solvent mixtures or switching to a higher-boiling solvent like xylene to allow for higher reaction temperatures (e.g., 100-140 °C).[10]
-
Question 2: I am observing significant amounts of mono- and di-substituted products, but the tri-substituted product is not forming. How can I drive the reaction to completion?
Answer:
Achieving complete substitution on a polyhalogenated substrate like this compound can be challenging due to increasing steric hindrance with each successive coupling.
-
Stepwise Increase in Steric Hindrance: As each bromine atom is replaced by a larger aryl or alkyl group, the remaining reaction sites become more sterically encumbered, slowing down subsequent oxidative additions.
-
Electronic Deactivation: While the initial substrate is electron-rich, the introduction of electron-withdrawing or bulky aryl groups can alter the electronic properties of the intermediate products, potentially affecting their reactivity in subsequent couplings.
Optimization Strategies:
-
Extended Reaction Times and Higher Temperatures: These reactions often require prolonged heating to overcome the high activation energy of the later coupling steps.
-
Excess Boronic Acid: Using a stoichiometric excess of the boronic acid (e.g., 3.3-3.5 equivalents for the tri-substituted product) can help drive the reaction to completion.
-
Incremental Reagent Addition: In some cases, adding the catalyst and boronic acid in portions throughout the reaction can maintain a high concentration of active species and improve yields of the fully substituted product.
Question 3: My reaction mixture is turning dark brown or black, and I'm isolating a significant amount of palladium black. What does this indicate and how can I prevent it?
Answer:
The formation of a dark-colored mixture and the precipitation of palladium black are classic signs of catalyst decomposition.[1] The active Pd(0) species is being oxidized or agglomerating into inactive metallic palladium.
Causes and Preventive Measures:
-
Presence of Oxygen: Palladium catalysts are sensitive to air.[11]
-
Actionable Advice: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.
-
-
Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center.
-
Actionable Advice: Ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). If catalyst decomposition persists, consider switching to a more robust ligand system, such as a bidentate phosphine ligand or an NHC ligand.
-
-
High Temperatures for Extended Periods: While heat is often necessary, prolonged exposure to very high temperatures can accelerate catalyst decomposition.
-
Actionable Advice: Find the optimal temperature that provides a good reaction rate without causing significant catalyst degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For a complex substrate like this compound, a good starting point for catalyst loading is between 1 and 3 mol % of the palladium source.[7] Once you have successfully achieved the desired transformation, you can begin to optimize by systematically lowering the catalyst loading. In some highly efficient systems, loadings as low as 0.005 mol% have been reported for less challenging aryl chlorides, but this is less likely for your specific substrate.[7]
Q2: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the reaction?
A2: Both palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.
-
Pd(OAc)₂: This is a Pd(II) source and requires in-situ reduction to the active Pd(0) species. This reduction is often facilitated by a phosphine ligand.
-
Pd₂(dba)₃: This is a Pd(0) source and is often considered more reactive, as it does not require a reduction step.
For challenging substrates, Pd₂(dba)₃ in combination with a bulky, electron-rich ligand is often a good first choice.[12]
Q3: Can I perform this reaction without a phosphine ligand?
A3: While "ligand-free" Suzuki couplings have been reported, they typically rely on very active catalyst systems or specific substrates.[13] For a sterically hindered and electron-rich substrate like this compound, a ligand is generally crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[13] Attempting this reaction without a suitable ligand is likely to result in low yields and catalyst decomposition.
Q4: What role does water play in the reaction mixture?
A4: The presence of a small amount of water can be beneficial in Suzuki couplings, even in anhydrous solvents. Water can aid in the dissolution of the base (especially inorganic carbonates and phosphates) and facilitate the transmetalation step.[1][14] Many standard protocols for Suzuki couplings use a solvent system like dioxane/water. However, excessive water can lead to unwanted side reactions, such as deboronation of the boronic acid.
Experimental Protocol: General Procedure for Catalyst Screening
This protocol provides a starting point for optimizing the catalyst system for the Suzuki coupling of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (3.3-3.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precursor and ligand. Add the appropriate amount of the catalyst/ligand solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Commonly available and effective precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands for hindered substrates.[3][4] |
| Catalyst Loading | 1-3 mol % | A robust starting point for a challenging substrate.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases to facilitate transmetalation.[6] |
| Solvent | Dioxane/H₂O (4:1) or 2-MeTHF | Good solvating properties for a range of reagents. |
| Temperature | 80-110 °C | To overcome the activation energy of the reaction. |
Visualization: Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
References
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. Available at: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. Available at: [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Preventing dehalogenation side reactions in cross-coupling of 2,4,6-Tribromobenzene-1,3-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the challenging cross-coupling of 2,4,6-Tribromobenzene-1,3-diamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and minimize unwanted side reactions, particularly dehalogenation. As Senior Application Scientists, we've compiled field-proven insights and scientifically-grounded protocols to ensure your success.
Introduction: The Challenge of this compound
This compound is a sterically hindered and electron-rich substrate. These characteristics make it particularly susceptible to side reactions, most notably hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions to favor the desired C-C, C-N, or C-alkyne bond formation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this substrate?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in cross-coupling where the aryl bromide is reduced, replacing a bromine atom with a hydrogen atom.[1] With this compound, the two amino groups are strong electron-donating groups, which increases the electron density on the aromatic ring. This increased electron density can make the aryl-palladium intermediate more susceptible to protonolysis or reaction with hydride sources, leading to the dehalogenated byproduct.[1]
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This reactive intermediate can be generated from various sources within the reaction mixture, such as trace water, alcohol solvents, amine bases, or even certain phosphine ligands.[1] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to produce the dehalogenated arene.[2][3]
Q3: Which of the three bromine atoms is most likely to undergo dehalogenation or cross-coupling first?
A3: The bromine atom at the 4-position is flanked by two amino groups, making it the most electron-rich and sterically accessible position. In contrast, the bromines at the 2- and 6-positions are ortho to the amino groups and are more sterically hindered. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[2][4] For polyhalogenated substrates, the most reactive site for oxidative addition is often the most sterically accessible and electronically favorable position. Therefore, initial reaction (both desired coupling and undesired dehalogenation) is most likely to occur at the 4-position.
Q4: Can I achieve selective mono-, di-, or tri-substitution on this molecule?
A4: Achieving selective substitution is challenging but possible through careful control of reaction conditions. Mono-substitution at the 4-position is the most straightforward. Achieving di- or tri-substitution requires more forcing conditions (higher temperature, longer reaction times, and a more robust catalyst system) and will likely be accompanied by an increased incidence of dehalogenation. Sequential, one-pot reactions with different catalysts or conditions may be necessary for controlled multiple couplings.[4]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your cross-coupling reactions with this compound.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for minimizing dehalogenation.
Issue 1: Significant Dehalogenation Byproduct Observed
Possible Cause: The rate of dehalogenation is competitive with or faster than the rate of the desired cross-coupling reaction. This can be influenced by several factors.
Solutions:
1. Catalyst and Ligand Selection (The First Line of Defense):
-
Rationale: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate of reductive elimination (the desired product-forming step) relative to the pathways that lead to dehalogenation.[1] For sterically hindered substrates, these ligands are often essential.[5][6]
-
Recommended Ligands:
-
Catalyst Precursors: Use well-defined pre-catalysts (e.g., XPhos Pd G3, CataCXium A palladacycle) to ensure the efficient generation of the active Pd(0) species.[8]
2. Base Selection (Balancing Activating and Detrimental Effects):
-
Rationale: While a base is necessary for the transmetalation step in many cross-coupling reactions (like Suzuki and Buchwald-Hartwig), strong bases, especially alkoxides (e.g., NaOtBu, KOtBu), can promote the formation of Pd-H species, leading to dehalogenation.[9] Weaker inorganic bases are often a better choice.
-
Recommended Bases:
-
Protocol: Start with K₃PO₄ and if the reaction is sluggish, consider a stronger base, but monitor dehalogenation closely.
3. Solvent Choice (Avoiding Hydride Sources):
-
Rationale: Protic solvents (e.g., alcohols) and even some polar aprotic solvents can act as hydride sources, contributing to dehalogenation.[2][3] Non-polar, aprotic solvents are generally preferred.[10][11]
-
Recommended Solvents:
-
Toluene
-
Dioxane
-
THF
-
-
Important Note: Ensure your solvents are anhydrous and thoroughly degassed to remove dissolved oxygen and water, which can also contribute to side reactions.[12]
4. Reaction Temperature and Time (Kinetic Control):
-
Rationale: Dehalogenation and the desired cross-coupling reaction have different activation energies. In some cases, dehalogenation may be favored at higher temperatures.
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which can lead to increased byproduct formation.
Issue 2: Low or No Conversion to the Desired Product
Possible Cause: The catalytic cycle is stalled, often at the oxidative addition or transmetalation step, due to the challenging nature of the substrate.
Solutions:
1. Revisit Catalyst and Ligand:
-
Rationale: If the reaction is not proceeding, the chosen ligand may not be suitable for this sterically hindered and electron-rich substrate. A more electron-rich and bulky ligand may be required to facilitate oxidative addition.[13]
-
Protocol: Screen a panel of ligands, including those mentioned above (XPhos, SPhos, NHCs). Consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) for particularly difficult couplings.[5]
2. Optimize the Base and Solvent Combination:
-
Rationale: The choice of base and solvent are often intertwined.[14] A particular base may be more or less effective in a given solvent.
-
Protocol: If using K₃PO₄ in toluene with no success, try Cs₂CO₃ in dioxane. For Suzuki couplings, the addition of a small amount of water can sometimes be beneficial for the transmetalation step, but be cautious as excess water can promote dehalogenation.[12]
3. Consider the Coupling Partner (For Suzuki Reactions):
-
Rationale: A slow transmetalation step can allow more time for competing dehalogenation to occur.[2]
-
Protocol: Ensure your boronic acid or ester is of high purity and reactivity. In some cases, switching from a boronic acid to a more reactive boronic ester (e.g., a pinacol ester) can be beneficial.
Issue 3: N-H Group Interference (For Buchwald-Hartwig and Sonogashira Reactions)
Possible Cause: The acidic protons on the two amino groups of the substrate can interact with the base or the catalyst, leading to side reactions or catalyst deactivation.
Solutions:
1. Protection of the Amino Groups:
-
Rationale: Protecting the N-H groups with a suitable protecting group (e.g., Boc, SEM) can prevent these unwanted interactions and suppress dehalogenation.[15]
-
Protocol:
-
Protect the amino groups of this compound with a suitable protecting group (e.g., Boc anhydride).
-
Perform the cross-coupling reaction on the protected substrate.
-
Deprotect the amino groups under appropriate conditions.
-
2. Choice of Base:
-
Rationale: A milder base may be less likely to deprotonate the amino groups in a way that leads to side reactions.
-
Protocol: Use K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.
Recommended Starting Protocols
The following are generalized starting protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, designed to minimize dehalogenation. Note: These are starting points and may require optimization for your specific coupling partner.
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira (Copper-Free) |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | XPhos Pd G3 (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0-3.0 equiv.) | K₃PO₄ (2.0-3.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or Dioxane (degassed) | Toluene or Dioxane (degassed) | Dioxane (degassed) |
| Temperature | 80-100 °C | 80-110 °C | 60-80 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
General Experimental Procedure (Suzuki-Miyaura Example)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the XPhos Pd G3 pre-catalyst (2-5 mol%).
-
Add degassed toluene or dioxane.
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Mechanistic Considerations: The Battle Between Coupling and Dehalogenation
Caption: Competing pathways: Desired cross-coupling vs. dehalogenation.
The key to success is to promote the steps in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) while suppressing the formation and reaction of palladium-hydride species that lead to dehalogenation. The strategies outlined in this guide are designed to tip this balance in favor of your desired product.
References
-
Organometallics. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available from: [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. Available from: [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. Available from: [Link]
-
The Journal of Organic Chemistry. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Reddit. Significant dehalogenation in stille coupling. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available from: [Link]
-
ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Available from: [Link]
-
ResearchGate. Kinetics of the oxidative addition of PhI with the palladium(0) complex.... Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
Journal of the American Chemical Society. Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. ACS Publications. Available from: [Link]
-
Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
ResearchGate. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Chemical Communications. A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Available from: [Link]
-
ChemRxiv. Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4,6-Tribromobenzene-1,3-diamine
Welcome to the technical support guide for the synthesis of 2,4,6-Tribromobenzene-1,3-diamine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. As a key intermediate in the synthesis of complex organic molecules, covalent organic frameworks (COFs), and materials for organic electronics, achieving a high-yield, high-purity synthesis is paramount.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and help you optimize your experimental outcomes.
Section 1: Synthesis Overview & Core Principles
The primary and most direct route to this compound is the electrophilic aromatic substitution of m-phenylenediamine. The two amino groups (-NH₂) are powerful activating groups, which strongly direct incoming electrophiles (in this case, bromine) to the ortho and para positions. This inherent electronic property of the starting material is what makes the selective formation of the 2,4,6-tribromo isomer highly efficient.
Caption: General reaction scheme for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered before, during, and after the synthesis.
Q1: Why does my reaction mixture turn dark brown or black upon adding bromine?
A: This is a classic sign of oxidation. Phenylenediamines are highly susceptible to oxidation by air and even by bromine itself, especially if the reaction is not properly controlled.[2] This process forms colored, polymeric impurities that are difficult to remove and will significantly lower your yield of the desired white or off-white product.
-
Causality: The amino groups, being strong electron-donating groups, make the aromatic ring electron-rich and easily oxidizable.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Controlled Addition: Add the bromine solution dropwise and slowly to a cooled, vigorously stirred solution of m-phenylenediamine. This prevents localized high concentrations of bromine and helps dissipate the heat from the exothermic reaction.
-
Temperature Control: Maintain the reaction temperature at or below room temperature, using an ice bath as needed.
-
Q2: My TLC analysis shows multiple spots. What are the likely byproducts?
A: Assuming your starting material is pure, the most common byproducts are incompletely brominated intermediates: 2,4-dibromobenzene-1,3-diamine and 4-bromobenzene-1,3-diamine. The presence of starting material (m-phenylenediamine) is also possible if the reaction has not gone to completion.
-
Why this happens: Insufficient bromine stoichiometry or a reaction time that is too short will lead to incomplete substitution.
-
Solution: Ensure you are using at least 3.0 equivalents of bromine. Monitor the reaction by TLC until the starting material spot has been completely consumed.
Q3: What is the most effective method for purifying the crude product?
A: Recrystallization is the most common and effective method for purifying this compound on a lab scale.
-
Solvent Selection: A mixed solvent system is often ideal. For instance, dissolving the crude product in a minimal amount of hot ethanol or methanol and then adding water dropwise until the solution becomes cloudy can yield high-purity crystals upon cooling.[3] Alternatively, solvents like ethyl acetate or acetonitrile can be effective.[3]
-
Decolorization: If the crude product is highly colored despite preventative measures, you can add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and then allowing the filtrate to crystallize.
Q4: What are the most critical safety precautions for this synthesis?
A: This reaction involves hazardous materials that require strict safety protocols.
-
Bromine (Br₂): Molecular bromine is highly toxic, corrosive, and volatile.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of a spill.
-
m-Phenylenediamine: This compound is an irritant and a potential sensitizer. Avoid skin contact and inhalation.[2]
-
Reaction Exotherm: The bromination reaction is exothermic. Adding the bromine too quickly can cause the reaction to overheat, leading to increased byproduct formation and potential splashing of hazardous materials.
Section 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Problem: Low Yield
Symptom: The isolated mass of the final product is significantly below the theoretical calculation.
-
Possible Cause 1: Incomplete Reaction
-
Diagnosis: Your TLC plate shows a significant amount of starting material (m-phenylenediamine) or mono/di-brominated intermediates remaining after the expected reaction time.
-
Solution: The activating effect of the amino groups is so strong that the reaction should proceed readily. If it is incomplete, verify the stoichiometry and quality of your bromine. Ensure you are adding at least 3.0 equivalents. Allow the reaction to stir for a longer period at room temperature, monitoring its progress every 30 minutes by TLC until the starting material is consumed.
-
-
Possible Cause 2: Product Loss During Workup/Isolation
-
Diagnosis: During the neutralization or precipitation step, the product may not have fully crashed out of solution, or it may have been washed away during filtration.
-
Solution: After neutralizing the reaction mixture with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) to a pH of ~7-8, ensure the mixture is thoroughly chilled in an ice bath to maximize precipitation. When washing the filtered solid, use minimal amounts of ice-cold water to remove inorganic salts without dissolving a significant amount of the product.
-
Problem: Product Purity Issues
Symptom: The final product is not a white or light-tan solid. Analytical data (NMR, MS) shows the presence of contaminants.
-
Possible Cause 1: Presence of Colored Oxidation Products
-
Diagnosis: The product is tan, brown, or even black. This is the most common purity issue.
-
Solution: As detailed in the FAQs, preventing oxidation is key. Use an inert atmosphere, control the addition rate of bromine, and maintain a low reaction temperature. For purification, a recrystallization step, potentially with activated charcoal, is highly effective at removing these colored impurities.
-
-
Possible Cause 2: Residual Bromine
-
Diagnosis: The product has a persistent yellow or orange tint and a sharp, irritating odor characteristic of bromine.
-
Solution: Before filtration, quench the reaction mixture by adding a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/yellow color of excess bromine disappears. Washing the crude, filtered solid with a dilute solution of one of these quenching agents can also be effective.
-
Section 4: Optimized Experimental Protocol & Data
This protocol is a self-validating system designed for high yield and purity.
Experimental Workflow
Caption: Step-by-step experimental workflow for optimized synthesis.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve m-phenylenediamine (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of water and HCl.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (3.05 eq.) in the same solvent. Transfer this solution to the addition funnel and add it dropwise to the cooled m-phenylenediamine solution over 1-2 hours. The temperature of the reaction mixture should be carefully maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture again in an ice bath. Quench any excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the color fades.
-
Precipitation: Slowly add a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate) to neutralize the acid and precipitate the product. Monitor the pH, aiming for a final pH of 7-8.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to light-tan crystalline solid.
-
Drying: Dry the purified product under vacuum.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Starting Material | m-Phenylenediamine | Direct precursor with activating groups in the correct orientation. |
| Brominating Agent | Molecular Bromine (Br₂) | Highly reactive and effective for this electrophilic substitution. |
| Stoichiometry | 1 : 3.05 (m-PDA : Br₂) | A slight excess of bromine ensures the reaction goes to completion. |
| Solvent | Glacial Acetic Acid | Good solvent for both reactants and helps moderate reactivity. |
| Temperature | 0-10 °C (addition), RT (reaction) | Controls the exothermic reaction, minimizing oxidation and side products. |
| Reaction Time | 3-5 hours | Typically sufficient for full conversion; should be monitored by TLC. |
| Workup Quench | Sat. aq. NaHSO₃ or Na₂S₂O₃ | Safely neutralizes excess, corrosive, and colored bromine. |
| Typical Yield | 80-95% | Expected range for an optimized protocol. |
References
-
DTIC (2021). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. This compound. Available at: [Link]
-
OSHA (Occupational Safety and Health Administration). m-, o-, and p-Phenylenediamine. Available at: [Link]
-
ResearchGate (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Available at: [Link]
Sources
Technical Support Center: 2,4,6-Tribromobenzene-1,3-diamine & Derivatives
Welcome to the dedicated technical support guide for 2,4,6-Tribromobenzene-1,3-diamine (TBBDA) and its derivatives. This resource is designed for researchers, medicinal chemists, and material scientists who utilize this versatile but sensitive building block. Aromatic diamines are crucial in modern material science and drug development for creating high-performance polymers and complex therapeutic agents.[1][2] However, the unique electronic profile of TBBDA—a benzene ring heavily substituted with three electron-withdrawing bromine atoms and two nucleophilic amine groups—presents specific stability challenges.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your materials and the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
Users often encounter a few common, recurring issues when working with TBBDA. This section addresses these problems in a diagnostic format, explaining the underlying chemistry and providing actionable protocols.
Issue 1: My solid TBBDA has developed a pink, brown, or purple discoloration upon storage.
Q: What is causing this discoloration, and is the material still usable?
A: The discoloration is a classic indicator of oxidation. The primary amine groups on the electron-deficient aromatic ring are susceptible to air oxidation, especially in the presence of light and trace impurities. This process forms highly conjugated, colored quinone-imine type structures. While minor discoloration may not significantly impact some bulk reactions, it indicates the presence of impurities that can interfere with sensitive applications, such as transition-metal-catalyzed cross-coupling reactions or polymerization processes.
Root Cause Analysis:
-
Atmosphere: Exposure to oxygen in the air is the primary driver.
-
Light: UV and visible light can provide the energy to initiate radical-based oxidation and degradation pathways.[4]
-
Trace Metals: Metal ions from spatulas or storage containers can catalyze oxidation.
-
Residual Acidity/Basicity: Traces of acid or base from the synthesis can accelerate degradation.
Recommended Solutions:
-
Immediate Mitigation: If you observe discoloration, immediately purge the container with an inert gas (Argon or Nitrogen) and store it in a freezer (<-15°C) protected from light.
-
Purification Protocol: For critical applications, the discolored material must be purified. Recrystallization is often effective.
Protocol: Recrystallization of Discolored this compound
-
Solvent Selection: Choose a solvent system in which TBBDA is sparingly soluble at room temperature but fully soluble at an elevated temperature. A common system is Ethanol/Water or Toluene.
-
Dissolution: In a flask under a gentle stream of Argon or Nitrogen, add the discolored TBBDA. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid. Causality Note: Using the minimum volume is critical for maximizing recovery.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Caution: Charcoal can reduce yield through adsorption of the desired product.
-
Filtration: While hot, filter the solution through a pre-warmed filter funnel to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath or freezer to maximize precipitation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the purified product thoroughly under high vacuum.
-
Validation: Confirm the purity of the white, crystalline solid via HPLC and ¹H NMR. The melting point should be sharp and consistent with literature values. Store the purified material under an inert atmosphere in the dark at low temperature.
Issue 2: I am observing low or inconsistent yields in my subsequent reaction (e.g., condensation, cross-coupling).
Q: My TBBDA was pure upon receipt. Why is it failing in my reaction?
A: This issue often points to either gradual degradation during storage or incompatibility with reaction conditions. The amine functionalities, while less basic than in unsubstituted anilines due to the bromine substituents, are still reactive nucleophiles and can be sensitive.[3]
Potential Causes & Troubleshooting Steps:
-
Degradation Products as Inhibitors: As discussed in Issue 1, oxidized impurities can coordinate to and poison metal catalysts (e.g., Palladium in Buchwald-Hartwig reactions).
-
Solution: Always use freshly purified or recently purchased TBBDA for sensitive reactions. If in doubt, perform a quick purity check via TLC or HPLC before use.
-
-
In-Situ Instability: The reaction conditions themselves may be degrading the starting material.
-
Strong Bases: While necessary for many reactions, strong bases can deprotonate the amine groups, making them even more susceptible to oxidation. Ensure rigorous deoxygenation of the reaction mixture.
-
High Temperatures: Prolonged heating can cause decomposition. If possible, screen for lower reaction temperatures or shorter reaction times.
-
Solvent Purity: Peroxides in solvents like THF or dioxane can rapidly oxidize the diamine. Always use freshly distilled or inhibitor-free, sparged solvents.
-
Troubleshooting Workflow for Reaction Failure
Caption: A decision-making workflow for troubleshooting poor reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the definitive optimal storage conditions for long-term stability?
A: To maximize shelf-life and ensure experimental reproducibility, adhere to the following conditions. These are designed to mitigate the primary degradation factors: oxygen and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C (Freezer) | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amine groups. |
| Light | Amber vial or wrapped in foil | Prevents light-induced photodegradation.[4] |
| Container | Glass vial with PTFE-lined cap | Avoids potential catalysis by metal containers and ensures an airtight seal. |
| Handling | Use in a glovebox or under inert gas | Minimizes exposure to air and moisture during weighing and dispensing. |
Q2: What are the most likely chemical degradation pathways for TBBDA?
A: The two most prevalent degradation routes are oxidation and dehalogenation (debromination).
-
Oxidation: The electron-rich amine groups can undergo one-electron oxidation to form radical cations, which can then dimerize or polymerize, or react further to form colored imines and quinone-like structures. This is the most common pathway observed under ambient storage.
-
Debromination: While the C-Br bonds are generally stable, reductive dehalogenation can occur under specific chemical or photochemical conditions.[5][6] This is less common during storage but can be a side reaction in certain synthetic protocols, particularly those involving reducing agents or certain photocatalysts. Bacterial degradation in environmental contexts also proceeds via dehalogenation.[7][8]
Potential Degradation Pathways of TBBDA
Caption: Major degradation routes for this compound.
Q3: How can I quantitatively assess the purity and monitor the stability of my TBBDA sample over time?
A: A multi-technique approach is recommended for a comprehensive assessment.
| Technique | Information Provided | Key Considerations |
| HPLC-UV/DAD | Quantitative purity assessment, detection of colored and UV-active impurities. | Excellent for routine QC and stability studies. Use a C18 column with a Methanol/Water or Acetonitrile/Water mobile phase.[9] |
| ¹H NMR Spectroscopy | Structural confirmation, detection of proton-bearing impurities. | Provides clear structural information. The aromatic proton at the C5 position should be a clean singlet.[3] Impurities may show additional aromatic signals. |
| LC-MS | Identification of degradation products by mass. | Essential for identifying unknown impurities and confirming degradation pathways.[10][11] |
| Melting Point | Indication of overall purity. | A sharp melting point indicates high purity. A broad or depressed melting range suggests the presence of impurities. |
Q4: What are the most critical handling and safety precautions for TBBDA?
A: Like many halogenated aromatic amines, TBBDA should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[12]
-
Exposure Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of fine particulates.
-
Skin Contact: Avoid skin contact. If contact occurs, wash the affected area immediately with soap and plenty of water.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
By understanding the inherent reactivity of this compound and implementing these handling, storage, and troubleshooting protocols, you can ensure the integrity of your starting material and achieve more reliable and reproducible experimental results.
References
-
SAFETY DATA SHEET - CDMS.net. (n.d.). Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. (n.d.). Retrieved from [Link]
-
6. analytical methods - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021). Retrieved from [Link]
-
Hoffmann bromamide degradation reaction (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound | C6H5Br3N2 | CID 15212202 - PubChem. (n.d.). Retrieved from [Link]
-
2,4,6-Tribromoaniline - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Retrieved from [Link]
-
Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control. (2015). Retrieved from [Link]
-
Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline - IJCRT.org. (2023). Retrieved from [Link]
- CN113755866A - Preparation method of 2,4, 6-tribromoaniline - Google Patents. (n.d.).
-
Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene - DTIC. (n.d.). Retrieved from [Link]
-
Benzenamine, 2,4,6-tribromo- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound - ChemBK. (2024). Retrieved from [Link]
-
Optimizing Drug Properties Lead-to-Drug Design - Department of Chemistry | UZH. (n.d.). Retrieved from [Link]
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. (n.d.). Retrieved from [Link]
-
2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem. (n.d.). Retrieved from [Link]
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI. (n.d.). Retrieved from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC - NIH. (n.d.). Retrieved from [Link]
-
Preparation of 2,4,6tribromoaniline: Principle | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. (2024). Retrieved from [Link]
-
Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed. (2012). Retrieved from [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (n.d.). Retrieved from [Link]
-
2,4-D AMINE - Alligare. (n.d.). Retrieved from [Link]
-
Debromination of 2,4,6-tribromophenol coupled with biodegradation - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. (n.d.). Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved from [Link]
-
2,4-D Amine 4 Safety Data Sheet - CDMS.net. (2017). Retrieved from [Link]
-
Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.). Retrieved from [Link]
-
Halogenation Alkanes - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
2,4-D Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]
-
Halogenation of Alkanes | Mechanism, Reaction Steps & Products - Allen. (n.d.). Retrieved from [Link]
-
9.2 Halogenation Reaction of Alkanes – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]
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- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdms.net [cdms.net]
- 13. alligare.com [alligare.com]
Technical Support Center: Column Chromatography of 2,4,6-Tribromobenzene-1,3-diamine Derivatives
Welcome to the technical support center for the purification of 2,4,6-Tribromobenzene-1,3-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these specific polyhalogenated aromatic amines. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.
Core Principles: Understanding the Chemistry of Separation
The successful purification of this compound derivatives hinges on understanding the interplay between the analyte's structure, the stationary phase, and the mobile phase. These molecules possess a unique combination of features: a bulky, non-polar tribrominated aromatic core and two polar, basic amine groups.[1] This duality dictates the chromatographic strategy.
Pillar 1: Selecting the Right Stationary Phase
The stationary phase is the solid adsorbent packed into the column.[2] Its surface chemistry is the most critical factor in the separation.
-
Silica Gel (SiO₂): This is the most common, cost-effective, and versatile stationary phase used in column chromatography.[2] However, its surface is covered in acidic silanol groups (Si-OH). These acidic sites can interact strongly with the basic amine groups of your compound, leading to common problems like peak tailing (streaking) and, in some cases, irreversible adsorption or degradation of the compound on the column.[3]
-
Alumina (Al₂O₃): Alumina is another popular adsorbent that is available in acidic, neutral, and basic grades. For purifying amines, neutral or basic alumina is often a superior choice to silica gel.[4][5] It minimizes the strong acid-base interactions that cause tailing, resulting in better separation and recovery.
-
Amine-Functionalized Silica: A more advanced option involves using silica gel that has been chemically modified with amine groups (e.g., aminopropyl-functionalized silica). This "amine-deactivated" stationary phase effectively masks the acidic silanols, providing an inert surface that is ideal for purifying basic compounds without the need for mobile phase additives.[3]
Pillar 2: Designing the Optimal Mobile Phase (Eluent)
The mobile phase, or eluent, is the solvent system that flows through the column and carries your compound with it.[2][6] The goal is to find a solvent or solvent mixture that moves your desired compound off the baseline while leaving impurities either stuck at the top or washed through much faster.
-
Polarity is Key: The principle of normal-phase chromatography is that non-polar compounds elute first, followed by progressively more polar compounds.[4] You should start with a non-polar solvent system and gradually increase its polarity. A common starting point is a mixture of hexane and ethyl acetate.[3][7]
-
The Target Rf: Before running a column, you must first optimize the separation on a Thin-Layer Chromatography (TLC) plate using the same stationary phase. The ideal solvent system is one that gives your target compound a Retention Factor (Rf) value of approximately 0.2 - 0.3 .[2][8] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
-
The Amine Additive "Trick": When using standard silica gel, the most effective way to combat peak tailing is to add a small amount of a competing base to your mobile phase. Adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent system will saturate the acidic sites on the silica, allowing your amine compound to travel through the column more symmetrically.[3]
-
Aromatic Compound Advantage (Toluene): For separations involving aromatic compounds, substituting a non-polar solvent like hexane with toluene can sometimes dramatically improve separation.[5] The pi-pi interactions between toluene and the aromatic analyte can introduce a different selectivity compared to standard aliphatic/ester solvent systems.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a standard procedure for purifying a this compound derivative using silica gel flash column chromatography.
Caption: General workflow for column chromatography purification.
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. Start with low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 80:20).
-
Identify a solvent system where the desired product has an Rf of 0.2-0.3 and is well-separated from major impurities.[2]
-
Pro-Tip: If the spots are streaked, add 0.5-1% triethylamine (TEA) to the TLC developing chamber and re-run the plate. If the streaking disappears, you must add the same percentage of TEA to your column's mobile phase.
Step 2: Column Preparation
-
Select a column of appropriate size (typically use 30-50g of silica gel per 1g of crude material).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Add more eluent as needed.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[9]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry from this point forward.[2]
Step 3: Sample Loading
-
Wet Loading (for samples soluble in the eluent):
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Carefully pipette the solution onto the top of the sand layer.[9]
-
Drain the solvent until the sample has fully entered the silica bed.
-
Carefully add fresh eluent to the top of the column.
-
-
Dry Loading (recommended for samples with poor solubility):
-
Dissolve the crude product in a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with your initial eluent.
-
Apply pressure (using a pump or bulb) to begin the flow.
-
Collect the eluting solvent in a series of test tubes or vials (these are your "fractions").
-
If using a gradient, systematically increase the percentage of the more polar solvent as the column runs to elute more tightly bound compounds.
Step 5: Fraction Analysis
-
Using TLC, spot every few fractions (e.g., every 3rd or 5th fraction) on a single plate.
-
Spot your crude material and pure starting material (if available) as references.
-
Develop the TLC plate in your chosen solvent system.
-
Identify the fractions that contain your pure product.
Step 6: Isolation
-
Combine all fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield your purified this compound derivative.
Troubleshooting Guide
Even with a good plan, issues can arise. This guide addresses the most common problems in a question-and-answer format.
Caption: A decision tree for troubleshooting common chromatography issues.
Q1: My compound is not coming off the column, even after I've collected many fractions. What's wrong?
-
Cause: The most likely reason is that your mobile phase is not polar enough to displace the compound from the silica.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 90:10 Hexane:EtOAc, try switching to 80:20 or 70:30. In rare cases, the compound may be decomposing on the acidic silica gel. You can test for this by spotting your compound on a silica TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[8]
Q2: My compound is eluting, but it's a long, continuous streak (tailing) across many fractions instead of a tight band. How do I fix this?
-
Cause: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel.
-
Solution 1 (Silica Gel): Add a competing base like 0.5-1% triethylamine (TEA) to your eluent. This will neutralize the active sites on the silica and lead to much sharper peaks.[3]
-
Solution 2 (Alternative Stationary Phase): If adding TEA doesn't solve the problem or is incompatible with your compound, your best option is to switch to a more inert stationary phase like neutral alumina or amine-functionalized silica.[3][5]
Q3: My TLC showed a great separation between my product and an impurity, but on the column, they are eluting together. Why?
-
Cause 1: Overloading. You may have loaded too much crude material onto the column. As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel.
-
Cause 2: Poor Packing. If the column is not packed uniformly, "channeling" can occur, where solvent and compounds flow unevenly, ruining the separation. Always pack your column carefully as a uniform slurry.
-
Cause 3: Solubility Issues. If your compound is not very soluble in the eluent, it can precipitate at the top of the column and then slowly re-dissolve as the column runs, causing broad bands that merge with impurities. Using the dry loading technique can often solve this problem.[9]
Q4: I am trying to separate two very similar derivatives (regioisomers). What techniques are most effective?
-
Cause: Isomers often have very similar polarities, making them difficult to separate.
-
Solution: This requires careful optimization. Use a very slow, shallow gradient of solvent polarity. Sometimes, changing the solvent system entirely (e.g., from Hexane/EtOAc to DCM/Toluene) can alter the selectivity and improve separation. For very challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[10]
Frequently Asked Questions (FAQs)
Q: What is the purpose of the sand layers? A: The bottom layer of sand prevents the fine silica particles from washing out of the column. The top layer protects the flat surface of the silica bed from being disturbed when you add the sample or fresh eluent, which is crucial for a good separation.[9]
Q: Can I use methanol in my eluent with a silica column? A: Yes. It is a common misconception that methanol dissolves silica gel. While it will not dissolve the stationary phase, methanol is a very polar solvent. High concentrations (>10-20%) can sometimes carry very fine silica particles through the column frit, but it is often used in small percentages to elute highly polar compounds.[2][5]
Q: How fast should I run my column? A: For a standard flash column (using air pressure), a flow rate that causes the solvent level to drop by about 2 inches per minute is a good starting point. A faster flow rate can lead to better separation by minimizing the time for diffusion to broaden the bands.[2]
Q: My compound is colored. Can I track it by eye? A: While you can see the colored band moving down the column, you should never rely solely on this. Always use TLC analysis of the collected fractions to confirm the identity and purity of your compound, as colorless impurities may be co-eluting.
Data Summary Table
| Solvent | Polarity Index | Notes |
| n-Hexane | 0.1 | Very non-polar. Common starting solvent.[4] |
| Toluene | 2.4 | Non-polar. Can improve separation of aromatic compounds.[5] |
| Dichloromethane (DCM) | 3.1 | Medium polarity. Good for dissolving a wide range of compounds.[4] |
| Diethyl Ether | 2.8 | Medium polarity. More volatile than EtOAc. |
| Ethyl Acetate (EtOAc) | 4.4 | Medium-high polarity. The most common polar co-solvent with hexane.[4] |
| Acetone | 5.1 | Polar solvent. |
| Methanol (MeOH) | 5.1 | Very polar. Used for eluting highly polar compounds.[2][4] |
| Triethylamine (TEA) | 1.9 (approx.) | Basic additive used at 0.5-1% to prevent amine tailing.[3] |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polyhalogenated Anilines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Wikipedia. (n.d.). Column chromatography.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Benchchem. (n.d.). This compound.
- Chemistry For Everyone. (2025, January 13). What Is The Mobile Phase In Column Chromatography?
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography.
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
- Buchwald, S. L., et al. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Amines (Supporting Information).
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- 1. benchchem.com [benchchem.com]
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- 3. biotage.com [biotage.com]
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- 5. reddit.com [reddit.com]
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- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage recommendations for 2,4,6-Tribromobenzene-1,3-diamine
Technical Support Center: 2,4,6-Tribromobenzene-1,3-diamine
Guide ID: TBBDA-HS-001 Revision: 1.0 Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for this compound (CAS No. 62477-06-9). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide clear, actionable guidance on the safe handling, storage, and troubleshooting of this versatile halogenated aminobenzene derivative to ensure experimental success and user safety.
This compound is a valuable building block in organic synthesis, particularly for creating complex polycyclic aromatic hydrocarbons and functional materials for applications in organic electronics.[1] Its unique structure, featuring a benzene ring with three electron-withdrawing bromine atoms and two nucleophilic amine groups, dictates its reactivity and requires specific handling protocols.[1]
Section 1: Safety & Handling FAQs
This section addresses the most common questions regarding the safe handling of this compound. Adherence to these guidelines is critical for minimizing risk.
Q1: What are the primary hazards associated with this compound?
A: this compound belongs to the class of primary aromatic amines. This class of compounds presents several potential hazards:
-
Toxicity and Absorption: Many aromatic amines are toxic and can be readily absorbed through the skin.[2]
-
Irritation: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[3]
-
Carcinogenicity/Mutagenicity: Primary aromatic amines as a class are a matter of concern for potential carcinogenicity and mutagenicity.[2] General safety protocols for aromatic amines recommend handling them as if they are carcinogenic.[4]
-
Environmental Hazard: Like many halogenated organic compounds, it can be toxic to aquatic life. Therefore, release into the environment must be avoided.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Inspect for tears before use and use proper removal technique.[5][6] | Prevents skin contact and absorption. Aromatic amines can be lipid-soluble and penetrate skin.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6] | Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.[3] |
| Body Protection | A flame-retardant lab coat. Ensure it is fully buttoned. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Required when handling the solid powder outside of a certified chemical fume hood or glove box. Use a NIOSH-approved respirator with P95 or P100 particulate filters.[5] | Prevents inhalation of fine dust particles which can cause respiratory tract irritation.[3] |
Q3: How should I handle the solid compound to prevent exposure, especially during weighing?
A: Follow this step-by-step protocol to minimize aerosolization and exposure.
Protocol: Weighing Solid this compound
-
Work Area Preparation: Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Wear all mandatory PPE as outlined in the table above.
-
Static Control: Use an anti-static gun or ionizing bar on the weigh vessel and spatula to prevent the fine powder from "jumping" due to static electricity.
-
Gentle Transfer: Use a spatula to gently transfer the solid from the stock bottle to the weigh vessel. Avoid scooping actions that could create airborne dust. Tap the spatula gently instead of scraping.
-
Immediate Closure: Securely close the main stock bottle immediately after extracting the required amount.
-
Dissolution: If the next step is dissolution, add the solvent to the powder in the weigh vessel while still in the hood to prevent dust generation during transfer.
-
Decontamination: Wipe the spatula, weigh boat, and any affected surfaces within the hood with a solvent-dampened towel (e.g., ethanol or isopropanol) to remove residual powder. Dispose of the towel in the appropriate solid hazardous waste stream.
-
Hand Washing: Always wash hands thoroughly with soap and water after the handling procedure is complete, even after removing gloves.[4]
Q4: What is the correct procedure for cleaning up a small spill?
A: For small, dry spills (<1 gram) contained within a fume hood:
-
Alert & Restrict: Alert personnel in the immediate area. Ensure access to the spill area is restricted.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical working height.
-
PPE Check: Ensure you are wearing the appropriate PPE, including a respirator if not already in use.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent further aerosolization.[6]
-
Collection: Carefully sweep or scoop the mixture into a clearly labeled hazardous waste container.[6] Do not use a brush that will create dust.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, acetone). Place the used cloth in the same hazardous waste container.
-
Disposal: Seal the container and label it appropriately for disposal according to your institution's hazardous waste protocols.
Section 2: Storage & Stability Troubleshooting
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring reproducible experimental results.
Q1: What are the ideal storage conditions for this compound?
A: The stability of the compound is best maintained under the following conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[7] Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential degradation pathways. Some related amine compounds can crystallize at low temperatures; if this occurs, gentle warming to 40°C with agitation can restore homogeneity.[5] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Aromatic amines are susceptible to oxidation by atmospheric oxygen, which often leads to the formation of colored impurities. |
| Light Exposure | Protect from light. Store in an amber glass vial or a clear vial wrapped in aluminum foil. | Although not explicitly documented as photosensitive, many complex aromatic compounds are. Protection from light is a best practice to prevent photochemical degradation. |
| Container | Tightly sealed glass container with a PTFE-lined cap.[4] | Prevents exposure to moisture and atmospheric oxygen. The inert liner prevents reaction with the cap material. |
| Segregation | Store away from strong oxidizing agents. | Prevents potentially vigorous or explosive reactions. |
Q2: My compound has developed a yellowish or brownish tint. What happened, and can I still use it?
A: A color change from off-white/light tan to a darker yellow or brown is a common indicator of degradation in aromatic amines. This is typically due to oxidation.
-
Causality: The amine functional groups are susceptible to oxidation by air and/or light, forming highly conjugated, colored impurities.
-
Troubleshooting Steps: See the workflow diagram below. The usability of the material depends entirely on the sensitivity of your reaction.
-
Assess the Experiment: If your synthesis is for a non-critical intermediate or a screening experiment, you might proceed with caution, using a slightly higher molar equivalent of the reagent.
-
Perform a Purity Check: For critical applications, a purity check is essential. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can reveal the presence of impurities. For a more quantitative assessment, obtain a ¹H NMR spectrum. The presence of new peaks or a complex baseline in the aromatic region suggests significant degradation.
-
Purification: If the material is deemed impure but valuable, recrystallization may be attempted. However, identifying a suitable solvent system may require screening.
-
Q3: I'm having difficulty dissolving the compound. What solvents can I use?
A: The molecule has both polar (amine) and non-polar (tribrominated benzene ring) characteristics. While a definitive solubility chart is not widely published, the following solvents are common starting points for related structures.
-
Good Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for this class of compounds.[8]
-
Moderate to Poor Solubility: Chlorinated solvents (Dichloromethane, Chloroform) and ethers (THF, Dioxane) may require heating or sonication to achieve desired concentrations.
-
Insoluble: The compound is expected to be insoluble in water and non-polar hydrocarbon solvents like hexanes.[9]
Troubleshooting Protocol for Dissolution:
-
Start with DMSO or DMF for highest solubility.
-
If using other solvents, begin with a small amount of material and solvent.
-
Apply gentle heating (40-60 °C) with stirring.
-
Use a sonication bath to help break up solid agglomerates.
-
Important: If the solution will be used in a moisture-sensitive reaction, ensure your solvent is anhydrous before adding the diamine.
Section 3: Experimental & Disposal Workflow
This section provides guidance on using the compound in reactions and ensuring its safe disposal.
Q1: Are there any chemical incompatibilities I should be aware of during a reaction?
A: Yes. The primary incompatibility is with strong oxidizing agents . This includes, but is not limited to, peroxides, permanganates, and nitric acid. Reactions with these can be highly exothermic and potentially explosive. The amine groups can be readily oxidized.
Additionally, the amine groups are nucleophilic and will react with electrophiles such as acid chlorides, anhydrides, and aldehydes. While these are desired reactions in synthesis, unintended contact should be avoided.
Q2: How must I dispose of waste containing this compound?
A: All waste containing this compound must be treated as hazardous. Never dispose of it down the drain or in regular trash.
Disposal Protocol:
-
Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE, weigh paper, silica gel, etc.
-
Liquid Waste (Halogenated): Solutions containing the compound and halogenated solvents (e.g., DCM).
-
Liquid Waste (Non-Halogenated): Solutions containing the compound and non-halogenated solvents (e.g., THF, Ethyl Acetate).
-
-
Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.. [Link]
-
This compound | C6H5Br3N2 | CID 15212202. PubChem. [Link]
-
This compound. ChemBK. [Link]
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center (DTIC). [Link]
-
2,4,6-Tribromoaniline. Wikipedia. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 2,4,6-Tribromobenzene-1,3-diamine
Introduction: The Analytical Imperative for a Key Synthetic Building Block
2,4,6-Tribromobenzene-1,3-diamine (TBBDA) is a halogenated aromatic amine that serves as a pivotal precursor in the synthesis of advanced functional materials, including polycyclic aromatic hydrocarbons and specialized polymers.[1] Its molecular structure, C₆H₅Br₃N₂, features a benzene core symmetrically substituted with three powerful electron-withdrawing bromine atoms and two nucleophilic amine groups, bestowing upon it a unique reactivity profile.[1] For researchers and drug development professionals, the purity of this starting material is not a trivial specification; it is the bedrock upon which the success of multi-step syntheses, the performance of resulting materials, and the safety of final pharmaceutical compounds are built.
This guide provides an in-depth exploration of purity analysis for TBBDA, focusing on elemental analysis as a fundamental and powerful technique. We will dissect the causality behind the experimental protocol, compare its performance objectively against alternative methods, and provide the supporting data and workflows necessary for robust implementation in a research or quality control setting.
Purity Verification via Elemental Analysis: A Foundational Truth Test
Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a quantitative, bulk characterization technique.[2][3] It provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to its theoretical composition. For a molecule like TBBDA, this technique directly verifies that the correct ratio of key elements is present, effectively ruling out gross contamination or incorrect molecular identity. A significant deviation from the theoretical values is a clear indicator of impurities or structural misidentification.
Theoretical Elemental Composition of this compound
The first step in any elemental analysis is to calculate the theoretical elemental percentages based on the molecular formula and atomic weights.
Based on this, the theoretical elemental composition is:
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 20.90% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.46% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 8.12% |
| Bromine (Br) | 79.904 | 3 | 239.712 | 69.52% |
| Total | 344.832 | 100.00% |
Table 1: Theoretical elemental composition of pure this compound.
The Challenge of Halogenated Compounds in EA
A critical consideration, born from field experience, is the presence of halogens. During combustion, bromine can form corrosive hydrobromic acid (HBr) and other reactive species that can interfere with downstream detectors and damage the instrument.[6] Therefore, a robust protocol must incorporate a mechanism to trap these halogens post-combustion, a step that is essential for achieving accurate and reproducible results.
Experimental Protocol for CHN Analysis of TBBDA
This protocol is designed as a self-validating system, incorporating calibration standards and specific reagents to handle the halogenated matrix.
Instrumentation: A modern CHN Elemental Analyzer equipped with a high-temperature combustion furnace, a reduction tube, a gas chromatography (GC) column for separation, and a thermal conductivity detector (TCD).
Reagents & Consumables:
-
High-purity oxygen (99.995%)
-
High-purity helium or argon carrier gas
-
Certified organic elemental analysis standard (e.g., Acetanilide)
-
Combustion tube packing: Tungsten(VI) oxide on alumina
-
Reduction tube packing: Elemental copper
-
Halogen Scrubber: Silver wool or silver tungstate
-
Tin or silver capsules for sample weighing
Step-by-Step Methodology:
-
System Preparation & Calibration:
-
Ensure the analyzer has reached thermal stability (~950-1000°C for the combustion furnace).
-
Perform leak checks as per manufacturer guidelines.
-
Accurately weigh (using a microbalance) 1-3 mg of a certified standard like acetanilide into a tin capsule.
-
Analyze 3-5 replicates of the standard to establish a calibration factor. The system is considered validated when results for the standard are within ±0.3% of the theoretical values.
-
-
Sample Preparation:
-
Ensure the TBBDA sample is homogenous and has been thoroughly dried under vacuum to remove residual solvents, which are a common source of error.
-
Accurately weigh 1-3 mg of the dried TBBDA sample into a tin capsule and seal it to create a small pellet. This precise weighing is critical as all results are calculated as a percentage of this initial mass.[3]
-
-
Combustion & Reduction:
-
The sealed capsule is dropped into the combustion furnace. The tin capsule promotes flash combustion, ensuring the complete conversion of the sample into its constituent elemental gases.
-
The sample combusts in a pulse of pure oxygen, converting Carbon to CO₂, Hydrogen to H₂O, and Nitrogen to various nitrogen oxides (Nₒₓ).
-
-
Halogen Trapping & Gas Purification:
-
The combustion gases immediately pass through the silver wool scrubber placed downstream of the furnace. The silver reacts with bromine to form stable, non-volatile silver bromide (AgBr), effectively removing it from the gas stream.
-
The gas mixture then flows through the reduction tube containing heated copper, which reduces the Nₒₓ to elemental N₂ and removes any excess oxygen.
-
-
Separation & Detection:
-
The purified gas mixture (CO₂, H₂O, N₂) is swept by the helium carrier gas into a GC column.
-
The column separates the gases based on their different retention times.
-
As each gas elutes from the column, it passes through the TCD, which measures the change in thermal conductivity relative to the pure carrier gas, generating a signal proportional to the concentration of the gas.
-
-
Data Analysis & Interpretation:
-
The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂.
-
Using the calibration factor from the standard and the initial sample weight, the software calculates the weight percentage of C, H, and N in the TBBDA sample.
-
The results are compared to the theoretical values. For a new compound to be considered pure, journal submission standards typically require the experimental values to be within ±0.4% of the calculated theoretical values.[7]
-
A Comparative Guide to Alternative Purity Analysis Techniques
While elemental analysis is excellent for confirming bulk composition, it may not detect impurities with a similar elemental makeup. Therefore, a multi-faceted approach using orthogonal techniques is best practice for a comprehensive purity assessment.[8]
| Technique | Principle | Information Provided | Key Strengths | Key Limitations |
| Elemental Analysis (EA) | Combustion and detection of resulting elemental gases (CO₂, H₂O, N₂). | Bulk elemental composition (%C, H, N). | Confirms molecular formula; cost-effective; highly accurate for bulk purity. | Insensitive to isomeric impurities; does not identify individual impurities. |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of individual components in a mixture. | High sensitivity and resolution for detecting trace impurities; well-established for purity assays in pharma.[9][10] | Requires method development; needs a reference standard for absolute quantification; may miss non-UV active impurities. |
| Nuclear Magnetic Resonance (¹H NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Detailed molecular structure confirmation. | Provides unequivocal structural identification; quantitative NMR (qNMR) can determine purity against an internal standard.[7] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret; high instrumentation cost. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation and structural information from fragmentation. | Extremely high sensitivity and specificity; confirms identity.[11] | Not inherently quantitative without chromatographic coupling; ionization efficiency varies. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Melting point and heat of fusion. | Fast assessment of high-purity (>98.5%) crystalline solids; sensitive to impurities that affect melting behavior. | Not suitable for amorphous or thermally labile compounds; non-specific (does not identify impurities). |
Table 2: Objective comparison of common purity analysis techniques.
Strategic Selection of Purity Methods
The choice of analytical technique is driven by the specific question being asked. Is the goal to confirm the fundamental molecular formula, or to detect and identify trace-level process impurities? The following decision-making framework illustrates a logical approach.
Conclusion: An Integrated Approach to Purity Assurance
For a critical raw material like this compound, no single analytical method provides a complete picture of purity. While techniques like HPLC and MS are indispensable for separating and identifying trace impurities, Elemental Analysis remains the gold standard for confirming the fundamental elemental composition . It is a rapid, cost-effective, and highly accurate method that serves as a first-line defense against significant impurities, incorrect stoichiometry, or misidentification of the bulk material.
A comprehensive Certificate of Analysis for TBBDA should therefore integrate data from multiple orthogonal techniques. The foundation is laid by Elemental Analysis, confirming that the percentages of carbon, hydrogen, and nitrogen align with the theoretical molecular formula. This is complemented by high-resolution chromatography to ensure that the area-% purity is high (e.g., >99%) and that no significant organic impurities are present. Finally, spectroscopic data (NMR and MS) provide definitive structural confirmation. This synergistic approach provides the highest degree of confidence for researchers and developers who rely on the quality of this essential chemical building block.
References
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link][8]
-
Berisha, V. et al. (2016). Live qualification/validation of purity methods for protein products. Purdue University. [Link][9]
-
Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]
-
Chaudhary, A. et al. (2015). Analytical method validation: A brief review. International Journal of Universal Pharmacy and Bio Sciences, 4(4), 1-15. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Bansal, S. K., & DeStefano, J. (2007). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link][11]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15212202, this compound. [Link][4]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link][10]
-
Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer, Inc. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
National Center for Biotechnology Information. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link][7]
-
UPV/EHU. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]
-
Gel'man, N. É., & Terent'eva, E. A. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. [Link][6]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link][3]
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Comparing the reactivity of 2,4,6-Tribromobenzene-1,3-diamine with other diamines
For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks is paramount. Aromatic diamines are a cornerstone of modern synthesis, pivotal in creating everything from high-performance polymers to complex pharmaceutical scaffolds. However, not all diamines are created equal. Their reactivity, governed by the subtle interplay of electronic and steric factors, dictates their utility. This guide provides an in-depth comparison of 2,4,6-Tribromobenzene-1,3-diamine against other common diamines, offering experimental insights into its unique chemical behavior.
The Unique Structural and Electronic Landscape of this compound
This compound, with the molecular formula C₆H₅Br₃N₂, presents a fascinating case study in modulated reactivity.[1][2] Its structure features a benzene ring symmetrically substituted with two meta-oriented amine groups and three bromine atoms. This specific arrangement creates a distinct electronic and steric profile that sets it apart from simpler diamines like its parent compound, m-phenylenediamine.
Electronic Effects: The Inductive Pull of Bromine
The primary determinant of an aromatic amine's reactivity is the electron density on the nitrogen atoms.[3] The amino group (-NH₂) is typically an activating group in electrophilic aromatic substitution, donating its lone pair of electrons into the benzene ring and increasing electron density, particularly at the ortho and para positions.[4][5][6]
However, in this compound, this activating effect is overwhelmingly counteracted by the three bromine atoms. Bromine is a halogen and exerts a powerful electron-withdrawing inductive effect. This effect significantly depletes the electron density of the aromatic ring and, by extension, pulls electron density away from the nitrogen atoms of the amine groups.[1] The consequence is a marked decrease in the basicity and nucleophilicity of the amine functionalities compared to unsubstituted anilines.[1]
Steric Hindrance: A Tale of Molecular Crowding
Beyond electronics, the physical arrangement of atoms plays a crucial role. The introduction of bulky substituents ortho to the amino groups profoundly alters chemical reactivity—a phenomenon known as steric hindrance.[7] In this compound, the bromine atoms at positions 2 and 6 are ortho to the amine groups. This "molecular crowding" physically obstructs the path for incoming reagents to attack the nitrogen's lone pair, slowing down reactions that would otherwise be rapid.[7][8] This deliberate or inherent steric hindrance is a powerful tool used by chemists to control reaction rates and selectivity.[9]
Caption: Causality of Substituent Electronic Effects on Amine Reactivity.
Comparative Reactivity: A Quantitative Perspective
The reactivity of a diamine can be assessed through several key metrics, most notably its basicity (pKa) and its performance in kinetic studies.
Basicity (pKa) as a Reactivity Indicator
The basicity of an amine is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid. A lower pKa value corresponds to a weaker base and, generally, a less potent nucleophile.[3][10]
Due to the strong inductive effect of the three bromine atoms, the pKa of the conjugate acid of this compound is expected to be significantly lower than that of m-phenylenediamine. While direct experimental pKa values are not always available, a reliable correlation has been demonstrated between the ¹H-NMR chemical shift of the amine protons (H-N<) and the pKa.[11] Protons on more electron-deficient amines resonate further downfield (higher ppm), indicating lower basicity.
| Compound | Substituents | Expected pKa Trend | Expected ¹H-NMR (N-H) Shift | Nucleophilicity |
| m-Phenylenediamine | None | Highest | Upfield (Lower ppm) | High |
| 4-Bromo-m-phenylenediamine | 1x Br (EWG) | Intermediate | Intermediate | Moderate |
| This compound | 3x Br (EWG) | Lowest | Downfield (Higher ppm) | Low |
Table 1: Predicted trends in basicity and nucleophilicity based on bromine substitution.
Kinetic Consequences: Slower Reactions by Design
The combination of reduced nucleophilicity and increased steric hindrance means that this compound reacts significantly slower with electrophiles than non-halogenated or non-hindered diamines.[8] This is particularly relevant in polymerization reactions, such as the formation of polyureas from diamines and isocyanates, or polyamides from diamines and acyl chlorides. While a highly reactive diamine might lead to an uncontrolled and rapid polymerization, a sterically hindered or electronically deactivated diamine like our subject compound allows for a more controlled curing process, which can be critical for achieving desired material properties.[9][12]
Caption: Steric environment of m-phenylenediamine vs. the subject compound.
Experimental Protocols for Comparative Analysis
To empirically validate these theoretical differences, the following protocols can be employed.
Protocol 1: Determination of Relative Basicity via ¹H-NMR Spectroscopy
This protocol leverages the correlation between the chemical shift of N-H protons and amine basicity, providing a rapid, non-destructive method for comparison.[11]
Materials & Equipment:
-
High-field NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound
-
m-Phenylenediamine (or other reference diamine)
Procedure:
-
Sample Preparation: Prepare NMR samples by dissolving an equal, precise molar concentration of each diamine in the same volume of DMSO-d₆.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
-
Data Analysis: Identify the signal corresponding to the amine (-NH₂) protons for each compound. Compare their chemical shifts (δ) in ppm. A more downfield chemical shift for this compound relative to the reference diamine indicates a lower electron density on the nitrogen and thus lower basicity.
Protocol 2: Competitive Acylation for Nucleophilicity Comparison
This experiment provides a direct, quantitative measure of the relative nucleophilic reactivity of the two diamines.
Materials & Equipment:
-
Reaction vial with magnetic stir bar
-
HPLC or GC-MS for analysis
-
This compound
-
m-Phenylenediamine
-
Benzoyl chloride (limiting reagent)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Reactant Preparation: In a reaction vial, create an equimolar solution of this compound and m-phenylenediamine in anhydrous dichloromethane. Add 2.2 equivalents of triethylamine.
-
Initiation: Cool the solution in an ice bath. Slowly add 0.5 equivalents of benzoyl chloride dropwise while stirring. The use of a limiting amount of the acylating agent is critical.
-
Reaction: Allow the reaction to stir at room temperature for a set period (e.g., 2 hours) to ensure completion.
-
Workup & Analysis: Quench the reaction with water and extract the organic layer. Analyze the crude product mixture by HPLC or GC-MS to determine the relative ratio of the mono-acylated products of each diamine. A higher ratio of acylated m-phenylenediamine confirms its greater nucleophilicity.
Caption: Workflow for the competitive acylation experiment.
Synthetic Utility and Conclusion
The modulated reactivity of this compound is not a drawback but a strategic advantage. While its amine groups are poor nucleophiles, the three bromine atoms are excellent handles for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1] This allows for the construction of complex molecular architectures on the benzene core first, with the less reactive amine groups remaining untouched for subsequent derivatization. This compound is a valuable monomer for creating specialized materials like Covalent Organic Frameworks (COFs), where its rigid structure and multiple reactive sites are key.[1]
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- Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers. (2025). Benchchem.
- A Technical Guide to Preliminary Reactivity Studies of Fluorin
- Sterically Hindered Arom
- A Comparative Analysis of the Reactivity of 2-Ethyl-1H-benzo[d]imidazole-5,6. (2025). Benchchem.
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A Comparative Guide to the Thermal Stability of Aromatic Polyamides Derived from 2,4,6-Tribromobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with exceptional performance under extreme conditions, the thermal stability of polymers is a critical parameter. This guide provides an in-depth analysis of the thermal properties of aromatic polyamides synthesized from 2,4,6-Tribromobenzene-1,3-diamine. While direct experimental data for this specific polymer is limited in publicly accessible literature, this guide will leverage established principles of polymer chemistry and data from analogous halogenated and sterically hindered aromatic polyamides to provide a robust comparative analysis. We will explore the theoretical advantages conferred by the unique structure of this monomer and compare its expected performance with other well-established high-temperature polymers.
Introduction: The Quest for Thermally Stable Polymers
High-performance polymers are essential in a multitude of advanced applications, from aerospace components to medical devices and drug delivery systems.[1][2] A key determinant of their utility in such demanding environments is their thermal stability, which dictates the temperature at which they begin to degrade. Aromatic polyamides, or aramids, are a class of polymers renowned for their high strength and thermal resistance, owing to their rigid backbones composed of aromatic rings and amide linkages.[3]
The introduction of halogen atoms, particularly bromine, into the polymer backbone is a known strategy to enhance flame retardancy and can also influence thermal stability.[4] Furthermore, the presence of bulky substituents on the aromatic rings can disrupt chain packing, which may affect properties like solubility and the glass transition temperature (Tg).[5] The monomer this compound offers a unique combination of these features: a high degree of bromination and a meta-phenylenediamine structure that introduces kinks in the polymer chain.
This guide will delve into the expected thermal behavior of polyamides derived from this tribrominated diamine, drawing comparisons with commercially available high-temperature polymers and other experimental aramids.
The Structural Advantage: Analyzing this compound in Polyamide Synthesis
The molecular architecture of this compound suggests several key attributes that would be imparted to a resulting aromatic polyamide.
-
High Bromine Content: The three bromine atoms per diamine unit would significantly enhance the flame-retardant properties of the polymer. Upon heating, brominated compounds can release bromine radicals that interrupt the radical chain reactions of combustion in the gas phase.[4]
-
Steric Hindrance: The bulky bromine atoms ortho to the amine groups create significant steric hindrance. This can restrict bond rotation and increase the rigidity of the polymer backbone, potentially leading to a higher glass transition temperature (Tg).[5]
-
Meta-Configuration: The 1,3-diamine substitution pattern will result in a kinked polymer chain, as opposed to the linear, rod-like structure of para-aramids. This generally leads to better solubility but may result in a lower decomposition temperature compared to their para-counterparts.
The polymerization of this compound with various aromatic diacid chlorides, such as terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC), would yield a range of aramids with potentially unique thermal characteristics.
Caption: Synthesis of brominated aromatic polyamides.
Comparative Thermal Stability Analysis
Table 1: Comparison of Thermal Properties of High-Performance Polymers
| Polymer Class | Monomers | Td (10% weight loss, °C) in N2 | Tg (°C) | Key Features |
| Hypothetical Brominated Aramid | This compound + TPC/IPC | > 450 (estimated) | > 250 (estimated) | High bromine content, steric hindrance. |
| Meta-Aramid (e.g., Nomex®) | m-Phenylenediamine + Isophthaloyl chloride | ~400 | ~275 | Good thermal and chemical resistance. |
| Para-Aramid (e.g., Kevlar®) | p-Phenylenediamine + Terephthaloyl chloride | > 500 | > 370 | Exceptional strength and stiffness. |
| Polyimide (e.g., Kapton®) | Pyromellitic dianhydride + 4,4'-Oxydianiline | > 500 | ~360-400 | Excellent thermal and electrical insulation.[6] |
| PEEK | - | ~550 | ~143 | High-temperature thermoplastic, chemical resistance. |
| PBI | - | > 600 | ~425 | Extremely high thermal and chemical stability. |
The introduction of bulky substituents into the polymer backbone is known to increase the glass transition temperature (Tg) while sometimes slightly decreasing the onset of decomposition (Td). For instance, aromatic polyamides with bulky pendant groups have shown Tg values in the range of 236-298°C and decomposition temperatures (10% weight loss) between 490 and 535°C in a nitrogen atmosphere.[3] Given the tribrominated structure, it is reasonable to hypothesize that polyamides from this compound would exhibit a high Tg, likely exceeding 250°C, and a decomposition temperature well above 450°C. The high char yield expected from brominated aromatic compounds would also contribute to its excellent fire resistance.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of these novel polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information on decomposition temperatures, residual mass (char yield), and the presence of volatiles.
Step-by-Step TGA Protocol:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or film form. A typical sample mass is 5-10 mg.
-
Instrument Setup:
-
Place the accurately weighed sample in a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature (e.g., 800°C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (Td), often reported as the temperature at 5% or 10% weight loss.
-
Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Measure the residual mass at the final temperature to determine the char yield.
-
Caption: TGA experimental workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Step-by-Step DSC Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample.
-
Encapsulate the sample in an aluminum DSC pan with a lid. Ensure the pan is hermetically sealed if volatiles are expected.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan (of the same type) into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg and below its decomposition temperature. This scan erases the sample's previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition is determined from this scan.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition (Tg) is observed as a step-like change in the baseline of the DSC curve. It is typically reported as the midpoint of this transition.
-
Caption: DSC experimental workflow.
Conclusion and Future Outlook
Aromatic polyamides derived from this compound represent a promising, yet underexplored, class of high-performance polymers. Based on established structure-property relationships, these materials are anticipated to exhibit excellent thermal stability and inherent flame retardancy. The combination of a highly brominated aromatic structure with the steric hindrance imparted by the bromine atoms is expected to result in polymers with high glass transition temperatures and robust performance at elevated temperatures.
Further experimental investigation is crucial to fully elucidate the thermal properties of these novel aramids. The synthesis and subsequent characterization using the TGA and DSC protocols outlined in this guide will provide the necessary data to validate these hypotheses and benchmark their performance against existing high-temperature polymers. Such research will be invaluable for the development of next-generation materials for demanding applications in science and industry.
References
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JaiRaj Group. (2025, September 22). High Temperature Plastics: Top Heat-Resistant Types. [Link]
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Five high temperature resistant polymer materials. (2024, February 8). INFOMALL. [Link]
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Hsiao, S. H., & Wang, H. M. (2016). Functional Aromatic Polyamides. Polymers, 8(12), 421. [Link]
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MDPI. (2023, June 8). Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. [Link]
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Al-Masri, M., et al. (2013). Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. Chemistry Central Journal, 7(1), 16. [Link]
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Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. [Link]
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Scribd. TGA for Polymer Analysis. [Link]
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AZoM. (2024, June 19). Thermogravimetric Analysis of an Unidentified Polymer. [Link]
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Williams College. Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. [Link]
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MDPI. (2022, November 5). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. [Link]
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ResearchGate. (2018, October 26). Thermal Degradation Kinetics of Polyamide 6,6 Cable Ties by Thermogravimetric Analysis. [Link]
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ResearchGate. (2025, October 12). (PDF) Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. [Link]
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MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
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ResearchGate. Thermal properties of polyamides a. [Link]
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ResearchGate. Thermal properties of polyamides. [Link]
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ResearchGate. (2025, August 6). Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. [Link]
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MDPI. (2022, August 9). Effects of m-Aramid/p-Aramid Blend Ratio on Tensile Strength due to UV Degradation for Firefighter Clothing Fabrics and Development of Predictive Equation for Tensile Strength. [Link]
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ResearchGate. (2019, November 23). Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. [Link]
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ResearchGate. Thermal Properties of Polyamides a. [Link]
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ResearchGate. (a) TGA and (b) DSC curves of aramids prepared from different diamines.... [Link]
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ResearchGate. Thermogravimetric analysis (TGA) and differential scanning calorimetry.... [Link]
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ResearchGate. Thermogravimetric Analysis (TGA) and DTG data of aramid samples.... [Link]
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DTIC. Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers.. [Link]
-
MDPI. (2025, March 21). Exceptionally High-Temperature-Resistant Kapton-Type Polyimides with Tg > 520 °C: Synthesis via Incorporation of Spirobis(indene)-bis(benzoxazole)-Containing Diamines. [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
MDPI. (2020, October 18). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]
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ResearchGate. (2019). Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties. [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. [Link]
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ResearchGate. (2025, August 7). Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids. [Link]
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ResearchGate. (2025, August 6). Thermostable aromatic poly(1,3,4-oxadiazole)s from multi-ring flexible diacids. [Link]
-
ResearchGate. (2025, August 10). Polyureas from diamines and carbon dioxide: Synthesis, structures and properties. [Link]
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DTIC. Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene. [Link]
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DTIC. Synthesis and Properties of Rodlike Aromatic Heterocyclic Polymers: Phenylated Para-Terphenylene-Polybenzobis-Oxazoles. [Link]
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MDPI. Incorporation of Aramids into Polybenzimidazoles to Achieve Ultra-High Thermoresistance and Toughening Effects. [Link]
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ResearchGate. (2024, October 29). Preparation and characterization of PMR-type polyimides from furan-based diamines. [Link]
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ResearchGate. (2024, December 1). Influence of Alkyl Chain Length and Bromine Substitution on Thermal, Photophysical, and Optical Properties of Biphenyl Luminescent Molecules. [Link]
-
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A Comparative Guide to the Electrochemical Properties of Polymers from 2,4,6-Tribromobenzene-1,3-diamine and its Non-Brominated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials with tailored electronic properties, the strategic modification of monomeric building blocks is a cornerstone of polymer chemistry. This guide provides an in-depth comparison of the electrochemical properties of polymers derived from 2,4,6-Tribromobenzene-1,3-diamine and its non-brominated analogue, m-phenylenediamine. By examining the influence of bromine substitution on the polymer backbone, we aim to provide a comprehensive resource for researchers engaged in the development of advanced materials for applications ranging from organic electronics to biosensors and controlled drug release systems.
Introduction: The Rationale for Bromination in Conducting Polymers
The introduction of halogen atoms, such as bromine, onto the aromatic rings of monomers can profoundly influence the physicochemical properties of the resulting polymers. The strong electron-withdrawing nature of bromine atoms can significantly alter the electron density of the polymer backbone, thereby impacting its oxidation-reduction (redox) behavior, conductivity, and stability.[1] This guide will explore these effects through a comparative analysis, beginning with the well-characterized poly(m-phenylenediamine) and then extending the discussion to its lesser-explored brominated counterpart.
Part 1: Electrochemical Profile of Poly(m-phenylenediamine)
Poly(m-phenylenediamine) (PmPD) is a member of the polyaniline family and has been investigated for various applications, including corrosion inhibition and as a component in energy storage devices.[2] Its electrochemical properties are typically characterized by cyclic voltammetry (CV), which reveals its redox activity within a specific potential window.
Expected Electrochemical Behavior of Poly(m-phenylenediamine)
The cyclic voltammogram of PmPD typically exhibits redox peaks corresponding to the transition between its different oxidation states. The exact potentials of these peaks are influenced by experimental conditions such as the pH of the electrolyte and the scan rate. The polymerization process itself can be monitored electrochemically, where the growth of the polymer film on the electrode surface is observed through changes in the cyclic voltammogram over successive scans.
Part 2: The Brominated Analogue: Poly(this compound) - A Theoretical and Comparative Perspective
Direct experimental data on the electrochemical properties of polymers synthesized from this compound is not extensively available in the public domain. However, based on the fundamental principles of physical organic chemistry and the established literature on halogenated conducting polymers, we can construct a strong theoretical framework to predict its behavior in comparison to its non-brominated analogue.
The Inductive Effect of Bromine and its Implications
The three bromine atoms on the benzene ring of the monomer are powerful electron-withdrawing groups. This has two primary consequences for the resulting polymer:
-
Increased Oxidation Potential: The electron-withdrawing inductive effect of the bromine atoms decreases the electron density on the amine groups and the aromatic backbone. Consequently, more energy is required to remove electrons from the polymer chain. This will manifest as a shift in the oxidation peaks to more positive potentials in the cyclic voltammogram compared to PmPD.
-
Altered Polymerization Kinetics: The reduced nucleophilicity of the amine groups in the brominated monomer is expected to affect the rate and mechanism of polymerization. Both chemical and electrochemical oxidative polymerization may require stronger oxidizing conditions to proceed efficiently.
Predicted Impact on Conductivity
The effect of bromination on the conductivity of the resulting polymer is multifaceted. While halogen doping of some polymers like polyacetylene has been shown to dramatically increase conductivity, this is typically due to the introduction of charge carriers.[3] In the case of poly(this compound), where the bromine is part of the monomer itself, the effect is more complex. The electron-withdrawing nature of bromine can localize electrons, potentially leading to a lower intrinsic conductivity in the undoped state compared to PmPD. However, the altered morphology and packing of the brominated polymer chains could also play a significant role.
Part 3: Comparative Data Summary
The following table summarizes the expected differences in the electrochemical properties of polymers derived from this compound and m-phenylenediamine. The values for the brominated polymer are predictive and based on theoretical considerations and data from analogous brominated polyanilines.
| Property | Poly(m-phenylenediamine) | Poly(this compound) (Predicted) | Rationale for Difference |
| Monomer Structure | C₆H₄(NH₂)₂ | C₆HBr₃(NH₂)₂ | Presence of three electron-withdrawing bromine atoms. |
| Oxidation Potential | Lower | Higher | The inductive effect of bromine atoms decreases electron density on the polymer backbone, making it harder to oxidize. |
| Redox Reversibility | Generally quasi-reversible | Potentially lower | Steric hindrance from bulky bromine atoms may impede the conformational changes required for reversible redox cycling. |
| Conductivity (undoped) | Semi-conducting | Likely lower | Electron-withdrawing bromine atoms can lead to greater electron localization. |
| Polymerization Rate | Faster | Slower | Reduced nucleophilicity of the amine groups in the brominated monomer. |
| Electrochemical Stability | Moderate | Potentially higher | The C-Br bonds are generally stable, and the higher oxidation potential may lead to a wider electrochemical window. |
Part 4: Experimental Protocols
To facilitate further research and validation of the predicted properties, detailed experimental protocols for the synthesis and electrochemical characterization of these polymers are provided below.
Protocol 1: Chemical Oxidative Polymerization of m-Phenylenediamine
This protocol describes a common method for the synthesis of poly(m-phenylenediamine) powder.[4]
Materials:
-
m-Phenylenediamine
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of m-phenylenediamine in 1 M HCl in a beaker with constant stirring in an ice bath.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.
-
Slowly add the ammonium persulfate solution to the m-phenylenediamine solution dropwise with continuous stirring.
-
Continue stirring the reaction mixture for several hours to allow for complete polymerization.
-
Collect the resulting polymer precipitate by filtration.
-
Wash the polymer with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.
-
Dry the polymer product in a vacuum oven at a controlled temperature.
Protocol 2: Electrochemical Polymerization and Characterization by Cyclic Voltammetry
This protocol is applicable for forming a thin film of the polymer on an electrode surface and subsequently characterizing its electrochemical properties.[5][6][7]
Materials and Equipment:
-
Monomer (m-phenylenediamine or this compound)
-
Supporting electrolyte solution (e.g., 1 M HCl or a non-aqueous electrolyte with a suitable salt like tetrabutylammonium perchlorate)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode, e.g., glassy carbon or platinum; Counter electrode, e.g., platinum wire; Reference electrode, e.g., Ag/AgCl or saturated calomel electrode)
-
Deionized water and appropriate organic solvents for cleaning
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and the solvent to be used for the electrolyte to ensure a clean surface.
-
Electrolyte Preparation: Prepare a solution of the monomer at a desired concentration (e.g., 0.1 M) in the supporting electrolyte.
-
Electropolymerization:
-
Immerse the three electrodes in the monomer solution.
-
Using the potentiostat, apply a potential sweep between a defined range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in peak currents in the successive cyclic voltammograms.
-
-
Electrochemical Characterization:
-
After polymerization, carefully rinse the polymer-coated working electrode with the supporting electrolyte to remove any unreacted monomer.
-
Transfer the coated electrode to a fresh electrochemical cell containing only the supporting electrolyte.
-
Perform cyclic voltammetry within the same or a different potential window to study the redox behavior of the polymer film. Varying the scan rate can provide insights into the kinetics of the redox processes.
-
Part 5: Visualizing the Process and Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Diagram 1: Monomer Structures
Caption: Chemical structures of m-phenylenediamine and this compound.
Diagram 2: Experimental Workflow for Electrochemical Characterization
Caption: Workflow for the electrochemical synthesis and characterization of the polymers.
Diagram 3: Predicted vs. Observed Cyclic Voltammograms
Caption: Predicted shift in the cyclic voltammogram due to bromination.
Conclusion and Future Outlook
The introduction of bromine atoms into the backbone of poly(m-phenylenediamine) is predicted to significantly alter its electrochemical properties, most notably by increasing its oxidation potential. While direct experimental validation for polymers of this compound is needed, the theoretical framework presented here provides a solid foundation for future research. The protocols outlined in this guide offer a starting point for the synthesis and characterization of these materials. Further investigation into the conductivity, morphology, and stability of the brominated polymers will be crucial in determining their potential for various technological applications. The interplay between the inductive effects of the bromine substituents and the overall polymer architecture presents a rich area for scientific exploration.
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A Comparative Guide to the Computational Analysis of 2,4,6-Tribromobenzene-1,3-diamine's Electronic Structure
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of computational methodologies for elucidating the electronic structure of 2,4,6-Tribromobenzene-1,3-diamine. It offers a practical, step-by-step workflow for Density Functional Theory (DFT) calculations and explains the causal reasoning behind key experimental choices, ensuring a robust and reproducible computational study.
Introduction: The Unique Electronic Profile of a Versatile Building Block
This compound is a halogenated aminobenzene derivative that serves as a crucial building block in the synthesis of complex organic molecules and advanced functional materials.[1] Its molecular structure, featuring a benzene ring symmetrically substituted with three electron-withdrawing bromine atoms and two electron-donating amine groups, creates a distinct and compelling electronic profile.[1][2][3]
The electronic character of this molecule is governed by the interplay between two opposing effects:
-
Inductive Withdrawal: The highly electronegative bromine atoms pull electron density away from the aromatic ring through the sigma bonds.[4][5]
-
Resonance Donation: The lone pairs of electrons on the nitrogen atoms of the amine groups donate electron density into the pi-system of the ring, primarily at the ortho and para positions.[4]
This push-pull dynamic profoundly influences the molecule's electron density distribution, reactivity, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting its behavior in chemical reactions and its suitability for applications in organic electronics.[1][6] Computational chemistry offers a powerful lens to dissect these properties with high precision, providing insights that complement and guide experimental work.
A Comparative Overview of Computational Methods
Selecting the appropriate computational method is paramount for balancing accuracy with computational cost. The choice depends on the specific electronic property of interest.
| Method | Treatment of Electron Correlation | Typical Accuracy | Computational Cost | Primary Applications |
| Hartree-Fock (HF) | Neglected (mean-field approximation) | Qualitative | Low | Initial geometry optimization, wavefunction generation for higher-level methods. |
| Density Functional Theory (DFT) | Included via exchange-correlation functional | Good to Excellent | Moderate | Ground-state geometry, electronic properties (HOMO/LUMO, MEP), reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Extension of DFT for excited states | Good | Moderate to High | UV-Vis and electronic absorption spectra, analysis of electronic transitions.[7] |
| Post-Hartree-Fock (e.g., MP2, CASSCF) | Explicitly included | High to Excellent | High to Very High | Benchmarking results, systems with strong electron correlation, detailed excited-state analysis.[8] |
For a molecule like this compound, Density Functional Theory (DFT) represents the optimal choice for most investigations. It provides a robust description of electron correlation, which is essential for accurately modeling the push-pull electronic effects, at a manageable computational expense. Functionals like B3LYP are well-established for organic molecules, while dispersion-corrected functionals such as wB97XD are particularly adept at handling non-covalent interactions, which can be relevant in condensed-phase simulations.[9][10][11] For studying its optical properties, Time-Dependent DFT (TD-DFT) is the standard and reliable extension.[7]
Key Electronic Properties and Their Significance
Computational analysis can yield several key descriptors of the molecule's electronic structure.
| Property | Description | Relevant Computational Method |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. | DFT, HF |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and is a key parameter in semiconductor applications. | DFT, HF |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | DFT, HF |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from the non-uniform distribution of charge. | DFT, HF |
| Electronic Transitions | The energy and nature of transitions from occupied to unoccupied orbitals, which correspond to absorption bands in a UV-Vis spectrum. | TD-DFT |
Detailed Protocol: A DFT and TD-DFT Workflow
This section provides a step-by-step protocol for performing a comprehensive computational study on this compound using a common quantum chemistry software package like Gaussian.
Workflow Visualization
Caption: Computational workflow for electronic structure analysis.
Step 1: Building the Initial Molecular Structure
Construct the 3D coordinates of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond lengths/angles that are chemically reasonable.
Step 2: Geometry Optimization
The goal of this step is to find the lowest energy conformation of the molecule.
-
Rationale: An accurate molecular geometry is the foundation for all subsequent electronic property calculations. Minor changes in bond lengths or angles can significantly alter orbital energies.
-
Methodology:
-
Select the DFT method and basis set. A robust combination is the B3LYP functional with the 6-311G(d,p) basis set. This level of theory provides a good balance of accuracy and efficiency for this class of molecule.
-
Set up the calculation to perform a full geometry optimization.
-
Run the calculation.
-
Step 3: Frequency Calculation and Verification
This step is crucial to confirm that the optimized geometry corresponds to a true energy minimum.
-
Rationale: A stationary point on the potential energy surface found during optimization could be a minimum or a saddle point (a transition state). A true minimum will have no imaginary vibrational frequencies.
-
Methodology:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
Verify that the output shows zero imaginary frequencies. If one is present, it indicates a transition state, and the geometry should be perturbed along the imaginary mode and re-optimized.
-
Step 4: Ground-State Electronic Structure Analysis
With a validated minimum-energy structure, you can now analyze its electronic properties.
-
Rationale: This analysis provides fundamental insights into the molecule's reactivity and charge distribution.
-
Methodology:
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the HOMO and LUMO isosurfaces. For this molecule, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzene ring, while the LUMO may have significant contributions from the ring and the bromine atoms. Calculate the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface. This will clearly show the negative potential (red/yellow) around the nitrogen lone pairs and the positive or neutral potential (blue/green) elsewhere, highlighting the most likely sites for electrophilic and nucleophilic attack.
-
Step 5: Excited-State Calculation (TD-DFT)
This step predicts the molecule's electronic absorption spectrum.
-
Rationale: Understanding the electronic transitions is key to evaluating the molecule's potential in optical applications like OLEDs or as a chromophore.
-
Methodology:
-
Using the optimized ground-state geometry, set up a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which often performs well for charge-transfer excitations) to calculate the first several singlet excited states (e.g., 10-20 states).
-
Analyze the output to obtain the excitation energies (wavelengths) and oscillator strengths (intensities) for each transition. This data can be used to plot a theoretical UV-Vis spectrum.
-
Interpreting the Results: Substituent Effects in Action
The computational results will quantitatively demonstrate the push-pull nature of the substituents.
Caption: Opposing electronic effects of substituents on the ring.
The analysis of the molecular orbitals and MEP will confirm that the amine groups enrich the ring with electron density, while the bromine atoms inductively withdraw it. This complex electronic landscape dictates the molecule's behavior. For instance, the electron-rich nature of the ring, despite the bromines, makes it susceptible to further electrophilic substitution, while the nucleophilic character of the amine groups remains a primary site for reactions.
Conclusion
Computational analysis, particularly using DFT and TD-DFT, provides an indispensable toolkit for researchers studying this compound. By following a systematic and validated workflow, one can obtain reliable data on the molecule's electronic structure, offering predictive insights into its reactivity, stability, and optical properties. This guide serves as a foundational framework for designing and executing such studies, enabling a deeper understanding of this versatile chemical building block and accelerating its application in materials science and drug development.
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Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Luminescence properties of diamino-dicyano substituted benzene and 1,4-pyrazine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
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Experimental and theoretical investigations on the vibrational and electronic spectra of 1,3-dibromobenzene. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
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Direct Deaminative Functionalization. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024, November 5). RSC Publishing. Retrieved January 13, 2026, from [Link]
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A DFT Investigation of Alkyne Bromination Reactions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Ordering self-assembly structures via N H⋯S and Br⋯S interactions in (E)-2-(4-bromobenzylidene)hydrazinecarbothioamide : Insights from crystallographic and computational study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. (n.d.). DTIC. Retrieved January 13, 2026, from [Link]
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Electronic structure of 1,3-dinitrobenzene radical anion: A multiconfigurational quantum chemical study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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(PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal?. (n.d.). OUCI. Retrieved January 13, 2026, from [Link]
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Crystal structure of diethylammonium 1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-ide, C10H19N3O3. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 2,4,6-Tribromobenzene-1,3-diamine
Introduction: Unlocking the Potential of a Versatile Building Block
2,4,6-Tribromobenzene-1,3-diamine is a unique aromatic compound characterized by a dense arrangement of functional groups.[1][2][3][4] Its structure, featuring three bromine atoms and two nucleophilic amine groups on a benzene ring, presents both a challenge and an opportunity for synthetic chemists. The strong electron-withdrawing nature of the bromine atoms significantly modulates the reactivity of the amine groups, making this molecule a fascinating substrate for complex molecular engineering.[1] The strategic functionalization of its C-Br bonds through cross-coupling reactions can pave the way for novel materials with tailored electronic properties, complex pharmaceutical intermediates, and sophisticated organic scaffolds.
This guide provides a comparative analysis of catalytic systems for the most pertinent cross-coupling reactions of this compound, offering field-proven insights into experimental design and catalyst selection. While this specific substrate is not extensively documented in cross-coupling literature, this guide extrapolates from established principles and successful applications with analogous polyhalogenated and sterically hindered aryl amines to provide a robust starting point for researchers.
Core Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The primary obstacle in the cross-coupling of this compound is the significant steric congestion around the bromine atoms, which are ortho to the amine functionalities. This steric bulk can hinder the oxidative addition step, a critical phase in many palladium-catalyzed cycles. Furthermore, the cumulative electron-withdrawing effect of the three bromine atoms deactivates the C-Br bonds, potentially slowing down the reaction kinetics.
The choice of catalyst, and particularly the ligand, is therefore paramount. Ligands must be sufficiently bulky to promote reductive elimination and prevent catalyst decomposition, yet not so cumbersome as to completely inhibit the initial oxidative addition. Moreover, the catalytic system must be robust enough to function at the elevated temperatures often required for activating such challenging substrates.
Comparative Analysis of Catalytic Systems
The two main families of catalysts for cross-coupling reactions on aryl halides are palladium- and copper-based systems. Below is a comparative overview of their suitability for the functionalization of this compound.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis is the most versatile and widely employed method for forming C-C, C-N, and C-O bonds.[5][6][7] For a substrate like this compound, the selection of the phosphine ligand is as crucial as the choice of the palladium precursor itself.
Key Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the aryl bromide with a boronic acid or ester.[8][9][10] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[11]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a new C-N bond between the aryl bromide and a primary or secondary amine.[1][12][13][14][15][16] Given the presence of two amine groups on the substrate, intramolecular side reactions or polymerization could be a concern, necessitating careful control of stoichiometry and reaction conditions.
-
Sonogashira Coupling (C-C Bond Formation): This reaction couples the aryl bromide with a terminal alkyne, typically using a dual palladium-copper catalytic system.[8][17][18] It is a powerful tool for introducing alkynyl moieties.[6]
-
Heck Reaction (C-C Bond Formation): This reaction involves the coupling of the aryl bromide with an alkene.
Table 1: Proposed Palladium Catalytic Systems for Cross-Coupling of this compound
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Base | Solvent | Rationale & Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Bulky, electron-rich biaryl phosphine ligands are essential to facilitate both oxidative addition and reductive elimination with the sterically hindered substrate. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos, tBuXPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | The choice of base is critical to avoid side reactions with the substrate's amine groups. A bulky ligand is necessary to promote C-N bond formation.[16] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, i-Pr₂NH | THF, DMF | A copper(I) co-catalyst (e.g., CuI) is typically required.[17] The amine base also serves as a solvent in many cases. |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | The choice of phosphine ligand can influence the regioselectivity of the alkene insertion. |
Copper-Based Catalysts: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, particularly for C-N and C-O bond formation (Ullmann condensation), have seen a resurgence due to the lower cost of copper and the development of new ligand systems. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates.
Key Copper-Catalyzed Reactions:
-
Ullmann-type Amination (C-N Bond Formation): This is a classical method for forming C-N bonds and could be an alternative to the Buchwald-Hartwig amination.
-
Copper-Catalyzed Sonogashira Coupling: While typically a dual Pd/Cu system, copper-only or copper-dominant Sonogashira-type reactions have been developed.
Table 2: Proposed Copper Catalytic Systems
| Reaction Type | Copper Source | Recommended Ligand(s) | Base | Solvent | Rationale & Considerations | | :--- | :--- | :--- | :--- | :--- | | Ullmann-type Amination | CuI, Cu₂O | 1,10-Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Often requires higher reaction temperatures. Ligand choice is crucial for achieving good yields. | | Sonogashira Coupling | CuI | (if Pd-free) N-heterocyclic carbenes (NHCs) | Et₃N, i-Pr₂NH | THF, DMF | The development of palladium-free Sonogashira reactions is an active area of research. |
Experimental Protocols: A Starting Point for Optimization
The following protocols are representative procedures adapted from established methods for similar substrates. They should be considered as starting points and will likely require optimization for this compound.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv. per bromine to be substituted), and a base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature. Pass it through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Representative Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-4 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (1-2 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which can also act as a solvent.
-
Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv. per bromine) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C for 3-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with ether. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the coupled product by flash column chromatography on silica gel.
Visualizing the Mechanisms and Workflow
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The functionalization of this compound via cross-coupling reactions is a promising avenue for the synthesis of novel and complex molecular architectures. While direct precedent is limited, the vast body of literature on cross-coupling of challenging substrates provides a clear roadmap for success. The key lies in the rational selection of a catalytic system, with a particular emphasis on bulky, electron-rich phosphine ligands for palladium-catalyzed reactions. Careful optimization of the reaction parameters—base, solvent, temperature, and stoichiometry—will be essential to achieve high yields and selectivity. This guide provides the foundational knowledge and practical starting points for researchers to explore the rich chemistry of this versatile building block.
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ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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MDPI. (2018). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Retrieved from [Link]
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Beilstein Journals. (2021). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
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ResearchGate. (2021). Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][1][12]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. Retrieved from [Link]
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ResearchGate. (2018). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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Wikipedia. (2023). Heck reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
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YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Beilstein Journals. (2014). Palladium-catalyzed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of 2,4,6-Tribromobenzene-1,3-diamine Derivatives
For researchers and professionals in drug development and materials science, the precise molecular architecture of a compound is not merely academic—it is the bedrock of its function. The 2,4,6-Tribromobenzene-1,3-diamine core is a versatile scaffold, serving as a precursor for everything from novel organic electronics to complex polycyclic aromatic hydrocarbons.[1] Its derivatives, however, present a significant analytical challenge. The dense substitution pattern with heavy bromine atoms and reactive amine groups necessitates an analytical method that leaves no room for ambiguity.
This guide provides an in-depth comparison of analytical techniques for the structural validation of these complex derivatives. We will demonstrate why Single-Crystal X-ray Crystallography (SC-XRD) is the unequivocal gold standard, offering a level of detail that spectroscopic methods alone cannot achieve. We will explore the causality behind experimental choices and provide field-proven insights into generating self-validating, publication-quality structural data.
The Imperative for Unambiguous Validation
The synthesis of derivatives from a polysubstituted core like this compound can lead to a variety of isomers or unexpected reaction products. Spectroscopic methods like NMR and Mass Spectrometry are cornerstones of organic synthesis, providing critical pieces of the structural puzzle. However, they describe the molecule in solution or the gas phase, often as an average of conformations.
For materials science applications, where solid-state properties like π-π stacking and charge transport are paramount, the exact three-dimensional arrangement of atoms and intermolecular interactions in the crystal lattice are defining factors.[1] This is where X-ray crystallography provides its unparalleled advantage: a direct, high-resolution visualization of the molecule in its solid-state reality.
Single-Crystal X-ray Crystallography: The Definitive Answer
SC-XRD stands alone in its ability to provide a complete and unambiguous three-dimensional map of a molecule. By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine the precise coordinates of every atom, leading to an exact measurement of bond lengths, bond angles, and torsional angles.
Why SC-XRD is Superior for this compound Derivatives:
-
Absolute Stereochemistry and Connectivity: It definitively resolves the exact connectivity of atoms, leaving no doubt as to the isomeric form of the product.
-
Conformational Analysis: The bulky bromine atoms and amine groups can cause significant steric strain, leading to non-planar conformations. SC-XRD precisely measures these distortions.
-
Intermolecular Interactions: It is the only technique that directly visualizes the non-covalent interactions (e.g., hydrogen bonds from the amine groups, halogen bonds from the bromine atoms) that govern crystal packing and, by extension, the material's bulk properties.[2][3]
Experimental Workflow: From Powder to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that demands precision. Each step is designed to ensure the final data is of the highest possible quality.
Caption: Workflow for SC-XRD structural validation.
Detailed Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the standard procedure for obtaining a crystal structure. The specifics, particularly for crystal growth, must be optimized for each new derivative.
1. Crystal Growth (The Critical Step):
- Objective: To grow single, defect-free crystals of sufficient size (~0.1-0.3 mm).
- Procedure (Slow Evaporation):
- Dissolve the highly purified compound (5-10 mg) in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) in a small, clean vial.
- Loosely cap the vial or cover it with perforated parafilm.
- Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.
- Causality: Slow solvent evaporation allows molecules to organize gradually into a well-ordered crystal lattice, minimizing defects. Rapid precipitation leads to amorphous powder or poorly-diffracting microcrystals.
2. Data Collection:
- Objective: To measure the intensities of a large number of unique diffraction spots.
- Procedure:
- Select a clear, well-formed crystal under a microscope and mount it on a goniometer head.
- Place the goniometer on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion of the atoms and protect the crystal from radiation damage.
- Screen the crystal for diffraction quality.
- If the quality is good, proceed with a full data collection run, where the crystal is rotated in the X-ray beam to capture diffraction data from all possible orientations.
3. Structure Solution and Refinement:
- Objective: To convert diffraction intensities into an atomic model and refine it to match the experimental data.
- Procedure:
- The collected data is processed to yield a list of reflection intensities.
- Software (e.g., SHELX) is used to solve the "phase problem" and generate an initial electron density map.[4]
- Atoms are assigned to the high-density regions, creating an initial molecular model.
- The model is refined iteratively by adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.
- Hydrogen atoms are typically added to calculated positions. The final result is a Crystallographic Information File (CIF).
A Comparative Analysis with Spectroscopic Methods
While SC-XRD is definitive, other techniques are indispensable for routine analysis and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of the synthetic chemist for determining molecular structure in solution.
-
Principle: It maps the chemical environment of magnetically active nuclei (like ¹H and ¹³C).
-
Insights for Derivatives: For the parent this compound, the ¹H NMR spectrum is expected to be simple, showing a single aromatic proton and a signal for the two amino groups.[1] For derivatives, NMR confirms the success of a reaction by showing the appearance of new signals and the disappearance of starting material signals.
-
Limitation vs. SC-XRD: NMR provides a time-averaged structure in the solution phase. It cannot provide precise bond lengths or angles and struggles to define the through-space conformation and intermolecular interactions that exist in the solid state.
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental composition.
-
Principle: Molecules are ionized, and the resulting ions are sorted based on their mass-to-charge ratio.
-
Insights for Derivatives: This technique is crucial for confirming the identity of the target molecule. The presence of three bromine atoms creates a highly characteristic isotopic pattern due to the near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, providing a clear signature of the compound's elemental formula.[1]
-
Limitation vs. SC-XRD: MS provides no information about atomic connectivity or 3D structure. It cannot distinguish between isomers.
Data Summary: A Head-to-Head Comparison
The choice of analytical technique depends on the question being asked. The table below summarizes the capabilities of each method in the context of validating these complex halogenated aromatic compounds.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Complete 3D molecular structure, bond lengths/angles, intermolecular interactions. | Atomic connectivity and chemical environment in solution. | Molecular weight and elemental formula. |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (from solid/liquid) |
| Structural Ambiguity | None. Considered the definitive "proof". | Can be ambiguous for complex isomers without 2D techniques. | High. Cannot distinguish isomers. |
| Key Strength | Provides absolute structure and solid-state conformation. | Excellent for tracking reaction progress and confirming connectivity. | Confirms elemental composition via isotopic patterns.[1] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow. | Provides solution-state average structure; no bond length data. | No information on connectivity or stereochemistry. |
Conclusion: An Integrated Approach to Validation
For derivatives of this compound, a multi-faceted analytical approach is essential for robust characterization. NMR and Mass Spectrometry are vital, cost-effective tools for confirming that a synthesis has yielded a product with the correct mass and basic connectivity.
However, for absolute, unambiguous structural proof required for publication, patent filings, and understanding structure-property relationships in materials science, Single-Crystal X-ray Crystallography is the indispensable gold standard. It is the only technique that replaces inference with direct observation, providing the definitive and self-validating structural data that underpins high-impact research.
References
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Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. American Chemical Society. Available at: [Link]
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An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center (DTIC). Available at: [Link]
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Crystal and molecular structure of 5-bromopyridine-2,3-diamine. ResearchGate. Available at: [Link]
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Spectroscopic, Magnetic and Crystal Structure Analysis of Diammine-bis(2,6-dibromo-4-chlorophenolato-O)copper(II). ResearchGate. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN ]copper(II) bromide. ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. PubMed Central. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. PubMed Central. Available at: [Link]
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This compound | C6H5Br3N2 | CID 15212202. PubChem. Available at: [Link]
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An Efficient Synthesis of Rubin's Aldehyde and its Precursor 1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene. ResearchGate. Available at: [Link]
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Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Tribromobenzene-1,3-diamine
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2,4,6-Tribromobenzene-1,3-diamine (CAS No: 62477-06-9).[1] As a halogenated aromatic amine, this compound presents a multi-faceted risk profile that demands rigorous adherence to safety and disposal procedures. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety, environmental protection, and regulatory compliance.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is not a benign laboratory reagent. Its molecular structure—a benzene ring substituted with both bromine atoms and amine groups—confers significant biological and chemical reactivity. A thorough understanding of its hazards is the foundation of its safe management.
The compound is classified with several significant hazards:
-
Harmful if swallowed (H302) .[2]
-
Causes skin irritation (H315) .[2]
-
Causes serious eye damage (H318) .[2]
-
Suspected of causing genetic defects (H341) .[2]
-
Toxic to aquatic life with long-lasting effects (H411) .[2]
The suspected mutagenicity (H341) is of paramount concern, necessitating stringent containment measures to prevent any route of exposure. Furthermore, as a brominated organic compound, it is classified as halogenated waste . This is a critical distinction for disposal, as its combustion produces hazardous hydrogen halide gases that require specialized incineration facilities equipped with acid gas scrubbers.[3][4]
| Hazard Class | GHS Code | Description | Implication for Handling & Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Avoid ingestion; do not eat, drink, or smoke in the work area.[2] |
| Skin Irritation | H315 | Causes skin irritation. | Impervious gloves and protective clothing are mandatory to prevent contact.[2] |
| Serious Eye Damage | H318 | Causes serious eye damage. | Chemical safety goggles and, where appropriate, a face shield are essential.[2] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | All handling must minimize dust generation and exposure. Engineering controls (fume hood) are critical. |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long-lasting effects. | Absolutely no disposal down the drain or into the environment.[2] All spills must be contained. |
Mandatory Personal Protective Equipment (PPE)
Given the compound's hazard profile, a multi-layered PPE strategy is non-negotiable. Engineering controls, such as a certified chemical fume hood, should always be the primary line of defense to minimize inhalation exposure, especially when handling the solid to avoid dust generation.[2][5]
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from dust particles and potential splashes.[6] |
| Face Shield | Required over safety goggles when there is a significant risk of splashing or when handling larger quantities.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling aromatic amines.[6] Always inspect gloves for tears or perforations before use and practice proper glove removal to avoid skin contamination. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum skin coverage. Aromatic amines can be absorbed through the skin.[6][7] |
| Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly forbidden in the laboratory.[6] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when dusts are generated, and engineering controls cannot guarantee exposure is below permissible limits.[2][8] Use cartridges appropriate for organic vapors and particulates (P95 or P100).[5] |
Spill Management Protocol
An immediate and correct response to a spill is critical to mitigate exposure and environmental contamination. The following protocol is for minor, incidental spills of solid this compound that can be safely managed by trained laboratory personnel.
Step 1: Alert & Secure (1-2 minutes)
-
Alert personnel in the immediate area.[9]
-
If the spill is substantial or involves other reactive chemicals, evacuate the area and follow your institution's emergency procedures.
-
Restrict access to the spill area.
Step 2: Don PPE (2-3 minutes)
-
Put on all required PPE as detailed in Section 2, including respiratory protection if not already in use.[9]
Step 3: Contain & Clean (5-15 minutes)
-
AVOID CREATING DUST. Do not use a dry brush or paper towels to sweep the powder, as this will aerosolize the mutagenic compound.[2]
-
Gently cover the spill with a non-combustible, inert absorbent material like sand or vermiculite to prevent dispersal.[10]
-
Carefully scoop the mixture into a designated, leak-proof container suitable for hazardous waste.[11] A plastic dustpan and scoop are preferable to metal to avoid static discharge.
-
Place all contaminated materials, including the scoop and any contaminated PPE (like outer gloves), into the waste container.[12]
Step 4: Decontaminate (5-10 minutes)
-
Wash the spill surface thoroughly with soap and water, using absorbent pads to wipe the area.[12]
-
Specialized decontamination solutions for aromatic amines are commercially available and can be used for final cleaning.
-
Place all cleaning materials into the hazardous waste container.
Step 5: Final Disposal
-
Seal and label the hazardous waste container.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or licensed waste contractor.
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic waste. Co-mingling this with non-halogenated waste streams can result in regulatory fines and improper treatment.
Protocol for Waste Collection and Disposal:
-
Segregate Waste: At the point of generation, designate a specific waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated solvents or solids.[4][13] This is the most critical step, ensuring the waste stream is routed to the correct high-temperature incineration facility.[3]
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4] High-density polyethylene (HDPE) containers are an excellent choice.[4] If possible, leave residual chemicals in their original containers.[2]
-
Label Correctly and Clearly: The container must be labeled as "Hazardous Waste."[4] The label must clearly state the full chemical name: "This compound " and list any other chemical constituents mixed in (e.g., solvents used for cleaning).[4]
-
Store Securely: Keep the waste container tightly closed except when adding waste.[4] Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrange for Professional Disposal: Disposal must be handled by a licensed professional waste disposal service.[4] Contact your institution's EHS office to schedule a pickup. Do not attempt to treat or dispose of the chemical yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling and disposing of this compound waste.
Caption: Disposal workflow for this compound.
Incompatibilities and Hazardous Decomposition
To ensure safe storage and prevent dangerous reactions, waste containing this compound must not be mixed with:
Upon thermal decomposition, as occurs during incineration, the compound will release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides (specifically, hydrogen bromide) .[15] This reinforces the necessity of using a specialized disposal facility with the proper off-gas treatment systems.
By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring personal safety, regulatory compliance, and environmental stewardship.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet for 1,3,5-Tribromobenzene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dibromobenzene.
- Fisher Scientific. (2025). Safety Data Sheet for 1,3,5-Tribromobenzene.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- CHEMM. Personal Protective Equipment (PPE).
- Technical Finishes. (2020). Safety Data Sheet for TechMVC Moisture Vapor And Alkalinity Barrier Part B.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Clarkson University. Chemical Spill Procedures.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- SKC Inc. Spill DECONtamination Kit, Aromatic Amine.
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- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Cornell University EHS. 5.4 Chemical Spill Procedures.
- BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
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Personal protective equipment for handling 2,4,6-Tribromobenzene-1,3-diamine
Comprehensive Safety and Handling Guide: 2,4,6-Tribromobenzene-1,3-diamine
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a brominated aromatic amine, this compound necessitates stringent safety measures to mitigate potential health risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
Skin Irritation and Corrosion : Aromatic amines can be irritants and may be absorbed through the skin.[1][2][3]
-
Serious Eye Damage : Direct contact can cause severe eye irritation or damage.[2][3][4]
-
Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[3][5]
-
Mutagenicity : Some related compounds are suspected of causing genetic defects.[4]
-
Aquatic Toxicity : This compound is likely to be toxic to aquatic life with long-lasting effects.[3][4]
-
Combustibility : While not highly flammable, the compound is likely combustible and can produce hazardous decomposition products such as carbon oxides and hydrogen bromide gas in a fire.[1][2][4]
Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Hierarchy of Controls
The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls. This prioritizes the most effective control measures down to the least effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
